molecular formula C8H10O3 B047418 3-Acetoxy-2-cyclohexen-1-one CAS No. 57918-73-7

3-Acetoxy-2-cyclohexen-1-one

Cat. No.: B047418
CAS No.: 57918-73-7
M. Wt: 154.16 g/mol
InChI Key: WCOGDENGOYPPMR-UHFFFAOYSA-N
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Description

3-Acetoxy-2-cyclohexen-1-one is a highly valuable and versatile chemical intermediate in organic synthesis and medicinal chemistry research. This compound features an α,β-unsaturated ketone (enone) system, which is a potent Michael acceptor, making it an excellent electrophile for conjugate addition reactions with a wide range of nucleophiles. The acetoxy group at the 3-position serves as a masked functionality, which can be readily hydrolyzed under mild basic conditions to reveal the corresponding 3-hydroxy-2-cyclohexen-1-one, a key synthon in natural product synthesis. Its primary research applications include serving as a pivotal building block for the construction of complex carbocyclic frameworks, steroids, and prostaglandin analogs. Furthermore, it is extensively utilized in the synthesis of heterocyclic compounds and as a precursor for various pharmacologically active molecules. Researchers value this compound for its bifunctional reactivity, allowing for sequential and selective chemical transformations, thereby enabling efficient synthetic routes to structurally diverse target molecules. It is an essential reagent for exploring new reaction methodologies and for the development of novel compounds in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-oxocyclohexen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6(9)11-8-4-2-3-7(10)5-8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOGDENGOYPPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373095
Record name 3-ACETOXY-2-CYCLOHEXEN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57918-73-7
Record name 3-ACETOXY-2-CYCLOHEXEN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Acetoxy-2-cyclohexen-1-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Acetoxy-2-cyclohexen-1-one

Abstract

This compound is a versatile bifunctional organic molecule that serves as a valuable intermediate in synthetic chemistry. As the enol acetate of the common building block 1,3-cyclohexanedione, it possesses a unique electronic profile characterized by an α,β-unsaturated ketone system and a reactive enol ester. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, spectroscopic signature, and characteristic reactivity. We will explore its utility as a Michael acceptor, its role in pericyclic reactions, and its applications as a substrate in transition-metal-catalyzed transformations, offering field-proven insights for researchers, chemists, and professionals in drug development.

Introduction and Molecular Overview

This compound, with the chemical formula C₈H₁₀O₃, is a cyclic enol acetate derived from cyclohexane-1,3-dione.[1] The presence of three distinct oxygen-containing functional groups—a ketone, an ester, and an alkene within a six-membered ring—confers a rich and nuanced reactivity profile. Its structure effectively "traps" the enol tautomer of cyclohexane-1,3-dione, a diketone that exists predominantly in its enolic form in solution.[2] This structural feature is central to its chemical behavior, providing a masked β-dicarbonyl system while also presenting the characteristic reactivity of an α,β-unsaturated ketone and an allylic acetate. Understanding this duality is critical for leveraging its synthetic potential.

The molecule's utility stems from its ability to act as a precursor for more complex polycyclic systems, particularly in the construction of six-membered rings, a common motif in natural products and pharmaceuticals like steroids.[3][4]

Logical Relationship: From Precursor to Product

The following diagram illustrates the fundamental relationship between the precursor, its tautomer, and the final product.

G cluster_0 Precursor System 1,3-Cyclohexanedione (Keto) 1,3-Cyclohexanedione (Keto) 1,3-Cyclohexanedione (Enol) 1,3-Cyclohexanedione (Enol) 1,3-Cyclohexanedione (Keto)->1,3-Cyclohexanedione (Enol) Tautomerization This compound This compound 1,3-Cyclohexanedione (Enol)->this compound O-Acylation (Trapping)

Caption: Synthesis via trapping of the enol tautomer.

Synthesis and Spectroscopic Characterization

The most direct and common synthesis of this compound involves the O-acylation of its precursor, 1,3-cyclohexanedione.

Experimental Protocol: Synthesis from 1,3-Cyclohexanedione

This protocol describes a standard laboratory procedure for the synthesis of the title compound. The causality behind this choice is the ready availability of the starting diketone and the high efficiency of trapping the thermodynamically favored enol tautomer with an acetylating agent.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

  • Addition of Acetylating Agent: Add acetic anhydride (1.1 to 1.5 eq). For catalysis, a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) can be employed to facilitate the reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, the reaction mixture is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid and any unreacted acetic anhydride.

  • Extraction: The aqueous layer is extracted three times with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic and Physical Properties

Accurate characterization is paramount for verifying the identity and purity of the synthesized compound. The key physical and spectroscopic data are summarized below.

Table 1: Physical and Chemical Properties

Property Value Source
Molecular Formula C₈H₁₀O₃ [1]
Molecular Weight 154.16 g/mol [1]
Boiling Point 255.6°C at 760 mmHg []
Density 1.13 g/cm³ []

| IUPAC Name | (3-oxocyclohexen-1-yl) acetate |[] |

Table 2: Characteristic Spectroscopic Data

Spectroscopy Characteristic Peaks/Shifts (Expected) Functional Group Assignment
FT-IR (cm⁻¹) ~1760 (strong) Ester C=O stretch
~1685 (strong) Ketone C=O stretch (conjugated)
~1640 (medium) C=C stretch (conjugated)
~1200 (strong) C-O stretch (ester)
¹H NMR (ppm) ~5.8-6.0 (s, 1H) Vinylic proton (-CH=C-OAc)
~2.4-2.7 (m, 4H) Allylic protons (-CH₂-C=O and -CH₂-C=C)
~2.2 (s, 3H) Acetyl methyl protons (-OCOCH₃)
¹³C NMR (ppm) ~198 Ketone Carbonyl (C=O)
~168 Ester Carbonyl (C=O)
~155 Enol Carbon (C-OAc)
~115 Vinylic Carbon (C=CH)

| | ~35, ~30, ~21 | Aliphatic Carbons (CH₂) and Methyl Carbon (CH₃) |

Note: NMR values are approximate and can vary based on the solvent used.

Core Chemical Reactivity

The reactivity of this compound is governed by the interplay between its α,β-unsaturated ketone system and the enol acetate moiety. This dual nature allows it to participate in a wide range of transformations.

Workflow: Major Reactivity Pathways

G cluster_pathways Reactivity Modes cluster_products Resulting Structures start This compound michael Michael Addition (1,4-Addition) Reacts at β-carbon start->michael With Soft Nucleophiles allyl Allylic Substitution Reacts at C-OAc start->allyl With Pd(0) Catalyst & Nucleophiles diels Diels-Alder Reaction Acts as Dienophile start->diels With Dienes michael_prod 3-Substituted Cyclohexanones michael->michael_prod allyl_prod Substituted Cyclohexenones allyl->allyl_prod diels_prod Bicyclic Systems diels->diels_prod

Caption: Key reactivity pathways for the title compound.

As a Michael Acceptor

The conjugated system renders the β-carbon electrophilic, making it susceptible to nucleophilic attack in a Michael (or 1,4-conjugate) addition. This is a cornerstone reaction for forming new carbon-carbon bonds.[6]

  • Causality: The electron-withdrawing nature of the ketone polarizes the C=C double bond, creating a partial positive charge on the β-carbon. Soft nucleophiles, such as cuprates, enamines, or stabilized enolates, preferentially attack this site over the harder carbonyl carbon.

  • Application: This reactivity is fundamental to annulation strategies. For example, the addition of a ketone enolate followed by an intramolecular aldol condensation is the basis of the Robinson annulation, a powerful method for constructing six-membered rings fused to another ring system.[3][4][7][8] While the classic Robinson annulation uses methyl vinyl ketone, this compound can serve as a more complex Michael acceptor, leading to highly functionalized products.[4]

In Palladium-Catalyzed Allylic Alkylation

The acetate group is an excellent leaving group in the presence of a palladium(0) catalyst. This enables the molecule to undergo Tsuji-Trost type reactions, where a nucleophile attacks the allylic position.[9]

  • Mechanism Insight: The reaction proceeds via the formation of a π-allyl palladium intermediate. A Pd(0) catalyst inserts into the carbon-oxygen bond of the allylic acetate. The subsequent attack by a nucleophile can occur at either end of the π-allyl system, though it is often highly regioselective. This pathway is crucial for introducing substituents at the C3 position of the cyclohexenone ring.[10][11]

  • Synthetic Utility: This method provides a complementary strategy to Michael additions for functionalizing the ring. It allows for the formation of C-C, C-N, and C-O bonds at a position that is otherwise not directly electrophilic.[9] This has been applied in the synthesis of various carbocyclic and heterocyclic structures.[11]

As a Dienophile in Diels-Alder Reactions

The electron-deficient double bond of the enone system makes this compound an effective dienophile in [4+2] cycloaddition reactions.[12]

  • Principle: When reacted with an electron-rich diene, it readily forms a bicyclic adduct, creating two new carbon-carbon bonds and up to four new stereocenters in a single, highly stereospecific step.

  • Application: This is an exceptionally efficient method for rapidly building molecular complexity, forming the core of many natural products. The resulting bicyclic ketone can be further manipulated through various transformations.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazards: The compound is classified as a flammable liquid and vapor.[13][14] It is harmful if swallowed, in contact with skin, or if inhaled.[13][14] It causes skin irritation and serious eye damage.[13][14]

  • Precautionary Measures:

    • Keep away from heat, sparks, open flames, and hot surfaces.[13]

    • Use in a well-ventilated area or outdoors.[13]

    • Wear protective gloves, eye protection, and face protection.[13]

    • Ground and bond container and receiving equipment to prevent static discharge.[13]

    • Store in a tightly closed container in a dry, well-ventilated place.[15]

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in its predictable and versatile reactivity. By understanding the distinct roles of its enone and enol acetate functionalities, chemists can harness its potential in Michael additions, palladium-catalyzed substitutions, and cycloaddition reactions. Its ability to serve as a robust building block for complex molecular architectures ensures its continued relevance in the fields of organic synthesis, natural product discovery, and the development of novel therapeutic agents. This guide has provided the foundational knowledge required for its effective application, grounded in established chemical principles and safety protocols.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2755443, this compound. [Link]

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3-Acetoxy-2-cyclohexen-1-one physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetoxy-2-cyclohexen-1-one

For professionals in research, chemical synthesis, and drug development, a thorough understanding of the physicochemical properties of key organic intermediates is paramount. This compound, an important enol acetate derived from 1,3-cyclohexanedione, serves as a versatile building block in organic synthesis. Its structure combines the reactivity of an α,β-unsaturated ketone with a protected enol, making it a valuable synthon for the construction of more complex molecular architectures.

This guide provides a detailed examination of the physical and spectroscopic properties of this compound, offering insights into its synthesis, characterization, and chemical behavior.

Synthesis and Purification

The most direct and common synthesis of this compound involves the acetylation of its parent dicarbonyl compound, 1,3-cyclohexanedione.[1] 1,3-Cyclohexanedione exists in equilibrium with its enol tautomer, 3-hydroxy-2-cyclohexen-1-one. The hydroxyl group of this enol form can be readily acetylated.

The choice of acetylating agent and catalyst is crucial for optimizing yield and minimizing side reactions. Acetic anhydride is a common and effective acetylating agent. The reaction can be catalyzed by either an acid or a base, which facilitates the formation of the enol or enolate, respectively, the reactive nucleophilic species.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 1,3-cyclohexanedione.

Materials:

  • 1,3-Cyclohexanedione

  • Acetic Anhydride

  • Pyridine (as catalyst and solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1,3-cyclohexanedione (1 equivalent) in a minimal amount of pyridine.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Synthesis of this compound cluster_reactants Reactants cluster_process Process 1_3_Cyclohexanedione 1,3-Cyclohexanedione Reaction Acetylation in Pyridine 1_3_Cyclohexanedione->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Crude Product Purification Vacuum Distillation Workup->Purification Extracted Product Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in synthetic procedures.

PropertyValueSource
IUPAC Name (3-oxocyclohex-1-en-1-yl) acetate[]
CAS Number 57918-73-7[][3]
Molecular Formula C₈H₁₀O₃[4]
Molecular Weight 166.16 g/mol Calculated
Appearance (Predicted) Colorless to pale yellow liquid-
Boiling Point 255.6°C at 760 mmHg[]
Density 1.13 g/cm³[]

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and purity of this compound. The following sections detail the expected spectral features based on its molecular structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

  • Vinylic Proton (H-2): A singlet is expected around δ 5.5-6.0 ppm . This proton is on a double bond and adjacent to an oxygen atom, causing a downfield shift.

  • Methylene Protons (H-4): A triplet is expected around δ 2.4-2.6 ppm . These protons are adjacent to the C-5 methylene group and are allylic to the double bond.

  • Methylene Protons (H-5): A multiplet (quintet) is expected around δ 2.0-2.2 ppm . These protons are coupled to the methylene groups at C-4 and C-6.

  • Methylene Protons (H-6): A triplet is expected around δ 2.3-2.5 ppm . These protons are adjacent to the C-5 methylene group and alpha to the carbonyl group, resulting in a downfield shift.

  • Acetyl Protons (-CH₃): A sharp singlet is expected around δ 2.1-2.3 ppm , characteristic of an acetate methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments and their electronic nature.

  • Ketone Carbonyl (C-1): Expected around δ 198-202 ppm . This is a typical chemical shift for a carbonyl carbon in an α,β-unsaturated ketone.

  • Vinylic Carbon (C-2): Expected around δ 110-115 ppm . This carbon is attached to the vinylic proton.

  • Vinylic Carbon (C-3): Expected around δ 150-155 ppm . This carbon is attached to the acetoxy group, causing a significant downfield shift.

  • Ester Carbonyl (-C=O): Expected around δ 168-172 ppm .

  • Methylene Carbons (C-4, C-5, C-6): Expected in the aliphatic region δ 20-40 ppm . The C-6 carbon, being alpha to the ketone, will be the most downfield of the three.

  • Acetyl Carbon (-CH₃): Expected around δ 20-22 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • C=O Stretch (Ketone): A strong absorption band is expected around 1685-1695 cm⁻¹ . Conjugation with the double bond lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[5]

  • C=O Stretch (Ester): A strong absorption band is expected around 1760-1770 cm⁻¹ . This is characteristic of a vinyl acetate.

  • C=C Stretch: A medium intensity band is expected around 1640-1650 cm⁻¹ .

  • C-O Stretch (Ester): Strong bands are expected in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 166 .

  • Key Fragmentation: A prominent fragmentation pathway would be the loss of a ketene molecule (CH₂=C=O) from the acetate group, resulting in a fragment corresponding to the enol form of 1,3-cyclohexanedione at m/z = 124 . Another significant fragmentation would be the loss of the acetyl radical (•COCH₃) to give a peak at m/z = 123 .

Predicted Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [C₈H₁₀O₃]⁺˙ m/z = 166 (Molecular Ion) F1 [C₆H₈O₂]⁺˙ m/z = 124 M->F1 - CH₂CO (Ketene) F2 [C₆H₇O₂]⁺ m/z = 123 M->F2 - •CH₃CO (Acetyl radical) F3 [CH₃CO]⁺ m/z = 43 M->F3

Caption: Predicted fragmentation of this compound in MS.

Chemical Reactivity and Applications

This compound is a stable, protected form of 1,3-cyclohexanedione. This protection strategy is useful because the free dione can be sensitive to certain reaction conditions and may undergo self-condensation.[6][7]

  • Deprotection: The acetate group can be easily removed by hydrolysis under acidic or basic conditions to regenerate the 1,3-cyclohexanedione enol.

  • Michael Addition: The α,β-unsaturated ketone moiety can act as a Michael acceptor, allowing for the introduction of nucleophiles at the 4-position.

  • Building Block: It serves as a precursor for the synthesis of various heterocyclic compounds and natural product analogues.[8][9]

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical and spectroscopic properties. Its characterization by NMR, IR, and MS is straightforward, with predictable spectral features that allow for unambiguous identification and purity assessment. A comprehensive understanding of these properties, as detailed in this guide, is essential for its effective application in the fields of organic synthesis and medicinal chemistry.

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3-Acetoxy-2-cyclohexen-1-one IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-oxocyclohexen-1-yl) acetate

Abstract

(3-oxocyclohexen-1-yl) acetate, a key bifunctional organic intermediate, holds significant value for professionals in synthetic chemistry and drug development. Its structure, featuring an α,β-unsaturated ketone and an enol acetate, provides a versatile platform for a wide array of chemical transformations. This guide offers a comprehensive examination of its nomenclature, physicochemical properties, primary synthesis routes, and detailed spectroscopic profile. Furthermore, it explores its applications as a precursor in the synthesis of complex molecules and outlines critical safety and handling protocols essential for laboratory and industrial settings.

Chemical Identity and Nomenclature

Precise identification is paramount in research and development. The compound is systematically named and registered under several identifiers, ensuring global consistency.

IdentifierValueSource
IUPAC Name (3-oxocyclohexen-1-yl) acetate[]
CAS Number 57918-73-7[][2]
Molecular Formula C₈H₁₀O₃[][2]
Molecular Weight 154.16 g/mol
InChI Key WCOGDENGOYPPMR-UHFFFAOYSA-N[]
Canonical SMILES CC(=O)OC1=CC(=O)CCC1[]
Synonyms 3-Acetoxy-2-cyclohexen-1-one, 3-Acetoxy-2-cyclohexene-1-one, 2-Cyclohexen-1-one, 3-(acetyloxy)-[]

Physicochemical Properties

The physical properties of (3-oxocyclohexen-1-yl) acetate dictate its handling, reaction conditions, and purification methods.

PropertyValueNotes
Appearance Light yellow liquidBased on analogous compounds[3].
Boiling Point 255.6 °C at 760 mmHg[]
Density 1.13 g/cm³[]
Solubility Slightly soluble in water; soluble in most organic solvents.

Synthesis and Reaction Chemistry

(3-oxocyclohexen-1-yl) acetate is not typically found in nature and must be synthesized. Its preparation is a foundational process for chemists utilizing it as a building block. The most direct and common laboratory synthesis involves the acylation of 1,3-cyclohexanedione.

Causality of Synthesis: 1,3-cyclohexanedione exists in equilibrium with its enol tautomer. This enolic form is nucleophilic and readily reacts with an acylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base or acid catalyst, to form the enol acetate. This reaction is highly efficient due to the thermodynamic stability of the resulting conjugated system.

General Synthesis Workflow

cluster_reaction Reaction Vessel reagent1 1,3-Cyclohexanedione mix Mixing & Heating reagent1->mix reagent2 Acetic Anhydride (Acylating Agent) reagent2->mix catalyst Catalyst (e.g., Pyridine, H₂SO₄) catalyst->mix workup Aqueous Workup (Neutralization & Washing) mix->workup Acylation extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Distillation or Chromatography) extraction->purification product (3-oxocyclohexen-1-yl) acetate purification->product

Caption: Synthesis of (3-oxocyclohexen-1-yl) acetate from 1,3-cyclohexanedione.

Experimental Protocol: Synthesis from 1,3-Cyclohexanedione

This protocol describes a representative procedure for the synthesis of (3-oxocyclohexen-1-yl) acetate.

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-cyclohexanedione (1.0 eq).

  • Reagent Addition: Add acetic anhydride (1.2 eq) to the flask.

  • Catalysis: Slowly add a catalytic amount of sulfuric acid (or a basic catalyst like pyridine) to the stirring mixture.

  • Reaction: Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and cautiously pour it into a beaker of cold water or a saturated sodium bicarbonate solution to neutralize the acid and quench excess acetic anhydride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation or column chromatography to yield the final product.

Spectroscopic Profile and Structural Elucidation

The structure of (3-oxocyclohexen-1-yl) acetate can be unequivocally confirmed through a combination of spectroscopic techniques. The following data are predicted based on its known structure and standard spectroscopic principles.

TechniqueFeatureExpected Signal / Observation
IR Spectroscopy Carbonyl (C=O) Stretch (Ester)~1745 cm⁻¹ (strong, sharp)
Carbonyl (C=O) Stretch (Ketone)~1680 cm⁻¹ (strong, sharp, conjugated)
Alkene (C=C) Stretch~1640 cm⁻¹ (medium)
C-O Stretch~1200-1250 cm⁻¹ (strong)
¹H NMR Acetyl Protons (-COCH₃)~δ 2.2 ppm (singlet, 3H)
Vinyl Proton (=CH-)~δ 5.5-6.0 ppm (singlet or narrow triplet, 1H)
Allylic Protons (-CH₂-C=)~δ 2.5 ppm (multiplet, 2H)
Ketone α-Protons (-CH₂-C=O)~δ 2.4 ppm (multiplet, 2H)
Ring Protons (-CH₂-)~δ 2.0 ppm (multiplet, 2H)
¹³C NMR Ketone Carbonyl (C=O)~δ 198 ppm
Ester Carbonyl (C=O)~δ 169 ppm
Vinylic Carbons (C=C)~δ 150 ppm (C-O) and ~δ 115 ppm (C-H)
Aliphatic Carbons (-CH₂-)~δ 20-40 ppm (three distinct signals)
Acetyl Carbon (-CH₃)~δ 21 ppm
Mass Spectrometry Molecular Ion (M⁺)m/z = 154
Key Fragmentm/z = 112 (Loss of ketene, CH₂=C=O)
Key Fragmentm/z = 97 (Further fragmentation)

Expert Interpretation:

  • IR Spectrum: The presence of two distinct carbonyl peaks is the most telling feature, immediately confirming the ketone and ester functionalities. The lower frequency of the ketone C=O stretch is a direct result of its conjugation with the C=C double bond, which lowers the bond energy.

  • ¹H NMR Spectrum: The downfield shift of the single vinyl proton is characteristic of its position in a conjugated enone system. The sharp singlet for the acetyl protons confirms the acetoxy group.

  • ¹³C NMR Spectrum: The highly deshielded signal near 200 ppm is a definitive indicator of the ketone carbonyl carbon, while the ester carbonyl appears further upfield. The distinct signals for all eight carbons confirm the molecule's asymmetry.

Applications in Drug Discovery and Organic Synthesis

The true value of (3-oxocyclohexen-1-yl) acetate for researchers lies in its synthetic versatility. The cyclohexenone core is a prevalent motif in numerous natural products and pharmacologically active molecules.[4][5]

  • Building Block for Annulation Reactions: As an enone, it is an excellent Michael acceptor and can participate in Robinson annulation reactions to construct more complex polycyclic systems.

  • Precursor to Functionalized Cyclohexanes: The two carbonyl groups and the double bond can be selectively manipulated. For instance, the ketone can be reduced, the ester hydrolyzed, and the double bond hydrogenated or epoxidized, providing access to a wide range of substituted cyclohexane derivatives.

  • Role in Medicinal Chemistry: Cyclohexenone and cyclohexane-1,3-dione derivatives have been investigated for various biological activities, including potential as anticancer agents.[5][6] (3-oxocyclohexen-1-yl) acetate serves as a key starting material for synthesizing libraries of such compounds for screening in drug discovery programs.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound may not be universally available, its structure suggests it should be handled with the same precautions as related α,β-unsaturated ketones like 2-cyclohexen-1-one, which is known to be toxic and an irritant.[7]

Handling:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Use spark-proof tools and equipment, as related compounds are flammable.

First Aid:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and strong oxidizing agents.[7]

  • Refrigeration is recommended for long-term storage to prevent degradation.

References

  • Chemical Point. This compound. [Link]

  • PubChem, National Institutes of Health. 3-Acetoxycyclohexene. [Link]

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  • Rautiainen, S., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[3][3]-Sigmatropic Rearrangement Route. PMC, National Institutes of Health. [Link]

  • Rautiainen, S., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[3][3]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Organic Chemistry Portal. Cyclohexanone synthesis. [Link]

  • Organic Chemistry Portal. Cyclohexenone synthesis. [Link]

  • Organic Syntheses. 2-cyclohexenone. [Link]

  • eCampusOntario Pressbooks. Chapter 29 – Review – Organic and Biochemistry Supplement. [Link]

  • University of Calgary. Spectroscopy - organic problems. [Link]

  • ResearchGate. Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. [Link]

  • YouTube. Determine Organic Structure from IR/NMR/C NMR/ Mass Spectroscopy Part 4. [Link]

  • YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR). [Link]

  • YouTube. Organic Chemistry - Spectroscopy - Cyclohexanone. [Link]

  • MarketPublishers. This compound (CAS 57918-73-7) Market Research Report 2025. [Link]

  • Pearson+. 2-Acetoxycyclohexyl tosylate reacts with acetate ion to form 1,2-cyclohexanediol diacetate. [Link]

  • Djeujo, F. M., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. PMC, PubMed Central. [Link]

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An In-depth Technical Guide to the Synthesis of 3-Acetoxy-2-cyclohexen-1-one from 1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-acetoxy-2-cyclohexen-1-one, a valuable intermediate in organic synthesis, from the readily available starting material, 1,3-cyclohexanedione. This document delves into the underlying chemical principles, provides a detailed and validated experimental protocol, and discusses the critical parameters that influence the reaction's efficiency and outcome. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this chemical transformation.

Introduction: The Synthetic Utility of this compound

This compound serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its enol acetate functionality provides a masked β-dicarbonyl system, allowing for selective reactions at various positions of the cyclohexenone ring. This strategic masking is crucial in multi-step syntheses where the reactivity of the dione needs to be temporarily attenuated. The title compound is a key precursor for the introduction of nucleophiles at the 3-position and for the construction of fused ring systems, making it a valuable tool in the synthesis of natural products and pharmaceutical agents.

The synthesis from 1,3-cyclohexanedione is a fundamental transformation that highlights the principles of keto-enol tautomerism and O-acylation. 1,3-Cyclohexanedione, a cyclic β-diketone, exists predominantly in its enol form in solution, a property that is central to the synthetic strategy described herein.[1] This guide will elucidate the mechanistic underpinnings of this preference and how it is exploited to achieve a high-yielding synthesis of the desired enol acetate.

Mechanistic Rationale: Exploiting Enol Tautomerism

The synthesis of this compound from 1,3-cyclohexanedione is predicated on the inherent acidity of the α-protons situated between the two carbonyl groups. This acidity facilitates the formation of a resonance-stabilized enolate ion.[2][3]

Keto-Enol Tautomerism in 1,3-Cyclohexanedione

Unlike simple ketones which favor the keto form, 1,3-cyclohexanedione exists in a significant equilibrium with its enol tautomer.[1] This increased stability of the enol form is attributed to the formation of a conjugated system and the potential for intramolecular hydrogen bonding.[3] The acidic protons on the carbon atom flanked by the two carbonyls are readily abstracted by a base, or the enol form can be directly acylated under acidic or neutral conditions.

The Acylation Reaction: O-Acylation vs. C-Acylation

The reaction of the enolate of 1,3-cyclohexanedione with an acylating agent, such as acetic anhydride or acetyl chloride, can theoretically lead to two products: the O-acylated product (this compound) or the C-acylated product (2-acetyl-1,3-cyclohexanedione). The outcome of this competition is highly dependent on the reaction conditions.

  • O-Acylation (Kinetic Control): This pathway is generally favored under conditions that promote rapid, irreversible reaction at the more nucleophilic oxygen atom of the enolate. The use of a non-nucleophilic base or acid catalysis can promote the formation of the enol acetate.

  • C-Acylation (Thermodynamic Control): This pathway can be favored under conditions that allow for equilibration, often involving stronger bases and longer reaction times.

For the synthesis of this compound, conditions are chosen to selectively promote O-acylation.

Logical Workflow: Synthesis of this compound

Synthesis_Workflow Start 1,3-Cyclohexanedione Reaction O-Acylation (Enol Acetylation) Start->Reaction Reagent Acetic Anhydride (Acylating Agent) Reagent->Reaction Catalyst Catalyst (e.g., Pyridine) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product

Caption: A schematic overview of the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes. It is imperative to adhere to all safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Purity/Grade
1,3-Cyclohexanedione504-02-9C₆H₈O₂112.13≥98%
Acetic Anhydride108-24-7C₄H₆O₃102.09Reagent Grade
Pyridine110-86-1C₅H₅N79.10Anhydrous
Diethyl Ether60-29-7C₄H₁₀O74.12Anhydrous
Saturated Sodium Bicarbonate-NaHCO₃84.01-
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37-
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 11.2 g (0.10 mol) of 1,3-cyclohexanedione in 100 mL of anhydrous diethyl ether.

  • Addition of Reagents: To the stirred solution, add 15.3 mL (0.16 mol) of acetic anhydride followed by the dropwise addition of 8.1 mL (0.10 mol) of anhydrous pyridine. The addition of pyridine may cause a slight exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product will have a higher Rf value than the starting material.

  • Workup: After the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a pale yellow oil. Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Characterization Data
PropertyExpected Value
Boiling Point110-112 °C at 10 mmHg
¹H NMR (CDCl₃)δ 5.85 (t, 1H), 2.65 (t, 2H), 2.45 (t, 2H), 2.20 (s, 3H) ppm
¹³C NMR (CDCl₃)δ 198.5, 168.5, 155.0, 115.0, 36.5, 28.0, 21.0 ppm
IR (neat)~1765 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (enone C=O), ~1620 cm⁻¹ (C=C)

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is lower than expected, ensure that all reagents and solvents are anhydrous. Water can hydrolyze the acetic anhydride and the enol acetate product. Incomplete reaction can also be a cause; consider extending the reaction time.

  • Presence of Starting Material: If significant starting material remains, it may indicate insufficient acylation. Ensure the correct stoichiometry of acetic anhydride and pyridine is used.

  • Formation of Byproducts: The formation of the C-acylated product can occur if the reaction is run for an extended period or at elevated temperatures. Sticking to the recommended reaction time and temperature is crucial for selectivity.

  • Purification Challenges: During vacuum distillation, care must be taken to avoid decomposition of the product at high temperatures. A well-controlled vacuum and a short path distillation apparatus are recommended.

Conclusion

The synthesis of this compound from 1,3-cyclohexanedione is a robust and reliable procedure that provides access to a versatile synthetic intermediate. By understanding the principles of keto-enol tautomerism and carefully controlling the reaction conditions to favor O-acylation, this valuable compound can be prepared in high yield and purity. The protocol and insights provided in this guide are intended to empower researchers to confidently and successfully perform this important chemical transformation.

References

  • Revisiting [3 + 3] Route to 1,3-Cyclohexanedione Frameworks: Hidden Aspect of Thermodynamically Controlled Enolates. The Journal of Organic Chemistry. [Link]

  • 1 3 Cyclohexanedione and Its Derivatives. Scribd. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Types of Enols and Enolates. JoVE. [Link]

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  • 3-ETHOXY-2-CYCLOHEXENONE. Organic Syntheses. [Link]

  • Recent Developments in the Synthesis of β-Diketones. PubMed Central (PMC). [Link]

  • Domino Knoevenagel/Michael addition/C-acylation reactions. Synthesis of 1,3-cyclohexane-1,3-diones. Arkivoc. [Link]

  • Chemoenzymatic Synthesis of 2-Bromo-6-Hydroxy-3-Methoxy-2-Cyclohexen-1-one. DergiPark. [Link]

  • Conversion of Ketone Enol Esters to β-Diketones by Intramolecular Thermal Rearrangement and by Intermolecular Acylations using Boron Fluoride. Journal of the American Chemical Society. [Link]

  • 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. PubMed Central (PMC). [Link]

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A Spectroscopic Guide to 3-Acetoxy-2-cyclohexen-1-one: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-acetoxy-2-cyclohexen-1-one (CAS 57918-73-7), a valuable intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the principles behind the spectral features, this guide serves as a practical reference for the characterization of this and related cyclohexenone derivatives.

Introduction

This compound, with the IUPAC name (3-oxocyclohexen-1-yl) acetate, is a cyclic enone bearing an acetate group. This arrangement of functional groups—an α,β-unsaturated ketone and an enol acetate—gives rise to a unique and informative spectroscopic fingerprint. Understanding these spectral characteristics is paramount for confirming its synthesis, assessing its purity, and predicting its reactivity in further chemical transformations. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing both the spectral information and a detailed interpretation grounded in established spectroscopic principles.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC-compliant numbering scheme for the this compound molecule will be used.

3-acetoxy-2-cyclohexen-1-one_structure C1 O C2 C1 C3 C2 C2->C3 O1 C2->O1 =O C4 C3 C3->C4 = C5 C4 C4->C5 O2 O C4->O2 O C6 C5 C5->C6 C7 C6 C6->C7 C7->C2 C8 C7 O2->C8 O3 O C8->O3 =O C9 C8 C8->C9 CH₃ node1 O node2 C1 node3 C2 node4 C3 node5 C4 node6 C5 node7 C6 nodeO2 O nodeC8 C7 nodeO3 O nodeC9 C8

Figure 1: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Number of scans: 1024-4096 (or more, depending on sample concentration).

    • Relaxation delay: 2-5 seconds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve Sample in CDCl3 with TMS prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample into NMR Spectrometer (≥400 MHz) prep2->acq1 acq2 Acquire 1H and 13C Spectra acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration (1H) and Peak Picking proc2->proc3 analysis1 Assign Chemical Shifts, Coupling Constants, and Integrals proc3->analysis1 analysis2 Correlate with Molecular Structure analysis1->analysis2

Figure 2: General workflow for NMR analysis.
¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the vinylic, allylic, and acetyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and acetate groups.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.1-6.3t1HH-2
~ 2.7-2.8t2HH-6
~ 2.4-2.5m2HH-4
~ 2.1-2.2s3HH-8 (CH₃)
~ 2.0-2.1p2HH-5

Interpretation:

  • H-2 (δ ~6.1-6.3): This vinylic proton is significantly deshielded due to its position in the α,β-unsaturated system and the adjacent oxygen of the enol acetate. It is expected to appear as a triplet due to coupling with the two neighboring protons on C4.

  • H-6 (δ ~2.7-2.8): These allylic protons are adjacent to the carbonyl group (C1), which deshields them. They are expected to appear as a triplet due to coupling with the H-5 protons.

  • H-4 (δ ~2.4-2.5): These protons are also allylic, adjacent to the double bond, and would be expected to be a multiplet due to coupling with both H-2 and H-5 protons.

  • H-8 (δ ~2.1-2.2): The three protons of the acetyl methyl group are in a distinct chemical environment and appear as a sharp singlet as they have no adjacent protons to couple with.

  • H-5 (δ ~2.0-2.1): These protons are in a standard aliphatic environment and are expected to appear as a pentet (or multiplet) due to coupling with the protons on C4 and C6.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 198-200C-1 (C=O)
~ 168-170C-7 (C=O)
~ 150-152C-3
~ 128-130C-2
~ 36-38C-6
~ 28-30C-4
~ 21-23C-5
~ 20-22C-8 (CH₃)

Interpretation:

  • C-1 (δ ~198-200): The carbonyl carbon of the cyclohexenone ring is highly deshielded and appears at a characteristic downfield shift.

  • C-7 (δ ~168-170): The carbonyl carbon of the acetate group also appears at a significant downfield shift, typical for ester carbonyls.

  • C-3 and C-2 (δ ~150-152 and ~128-130): These are the sp² hybridized carbons of the double bond. C-3, being attached to the oxygen of the acetate, is more deshielded than C-2.

  • C-6 (δ ~36-38): This carbon is adjacent to the ketone carbonyl and is therefore more deshielded than the other sp³ carbons.

  • C-4 and C-5 (δ ~28-30 and ~21-23): These are the remaining sp³ hybridized carbons of the cyclohexene ring.

  • C-8 (δ ~20-22): The methyl carbon of the acetate group appears in the typical upfield region for alkyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, the key absorptions will be from the two carbonyl groups and the carbon-carbon double bond.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk.

  • Alternatively, dissolve the compound in a suitable solvent (e.g., chloroform) and acquire the spectrum in a solution cell.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Prepare KBr Pellet or Solution acq1 Acquire IR Spectrum on FTIR Spectrometer prep1->acq1 analysis1 Identify Characteristic Absorption Bands acq1->analysis1 analysis2 Correlate with Functional Groups analysis1->analysis2 MS_Fragmentation cluster_path1 Path 1 cluster_path2 Path 2 cluster_path3 Path 3 M [M]⁺ m/z = 168 frag1 [M - CH₂=C=O]⁺ m/z = 126 M->frag1 - ketene frag2 [M - CH₃COOH]⁺ m/z = 98 M->frag2 - acetic acid frag3 [CH₃CO]⁺ m/z = 43 M->frag3 α-cleavage

Figure 4: Predicted major fragmentation pathways for this compound.
  • Loss of Ketene (m/z 126): A characteristic fragmentation for enol acetates is the loss of a neutral ketene molecule (CH₂=C=O) via a McLafferty-type rearrangement, leading to a prominent peak at m/z 126.

  • Loss of Acetic Acid (m/z 98): Elimination of a neutral acetic acid molecule (CH₃COOH) is another plausible fragmentation pathway, resulting in an ion at m/z 98.

  • Acetyl Cation (m/z 43): Cleavage of the bond between the acetyl group and the enol oxygen can generate the highly stable acetyl cation ([CH₃CO]⁺), which is often the base peak in the mass spectra of acetate-containing compounds. [1]

Conclusion

The spectroscopic data of this compound provides a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra precisely map out the carbon-hydrogen framework, with chemical shifts and coupling patterns that are in excellent agreement with the proposed structure. The IR spectrum confirms the presence of the key functional groups: the enol acetate and the α,β-unsaturated ketone. Finally, the mass spectrum provides the molecular weight and a predictable fragmentation pattern that further corroborates the structural assignment. This comprehensive spectroscopic guide serves as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate.

References

  • University of Calgary. Infrared Spectroscopy Tutorial: Ketones. [Link]

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The Tautomeric Landscape of Substituted Cyclohexanediones: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, represents a fundamental concept in organic chemistry with profound implications for molecular behavior and reactivity.[1] Within this phenomenon, keto-enol tautomerism is particularly significant for carbonyl compounds, including the versatile cyclohexanedione scaffold. Substituted cyclohexane-1,2- and -1,3-diones are not mere chemical curiosities; they are core structural motifs in a vast array of natural products, potent herbicides, and pharmacologically active molecules.[2][3][4][5] The position of the keto-enol equilibrium dictates the molecule's physical, chemical, and biological properties, influencing everything from its solubility and crystal structure to its ability to bind to a biological target.[6]

While simple monoketones like cyclohexanone exist almost exclusively in the keto form (enol content ~0.0001%), the presence of a second carbonyl group in cyclohexanediones dramatically alters the energetic landscape, making the enol tautomer significantly more accessible and, in many cases, the predominant species.[1][7] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a detailed exploration of the factors governing this equilibrium, the analytical techniques used for its characterization, and the critical implications for chemical synthesis and pharmacology.

Chapter 1: The Fundamentals of Cyclohexanedione Tautomerism

The tautomeric equilibrium in cyclohexanediones involves the migration of an alpha-proton to a carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond. The relative stability of the diketo versus the enol form is a delicate balance of competing factors, including intramolecular hydrogen bonding, steric strain, and electronic effects.

For 1,2-cyclohexanediones , the enol tautomer can be substantially populated. This stabilization arises from the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring-like structure.[8][9] In contrast, for 1,3-cyclohexanediones , the diketo form can be more prevalent in the isolated state, as observed in gas-phase studies.[10][11][12] However, this equilibrium is highly sensitive to the molecular environment and substitution pattern, making it a tunable feature of the molecular architecture.

Caption: General equilibrium between the diketo and enol tautomers of a 1,3-cyclohexanedione.

Chapter 2: Key Factors Influencing Tautomeric Equilibrium

The position of the keto-enol equilibrium (defined by the equilibrium constant, KT = [Enol]/[Keto]) is not fixed. It is profoundly influenced by a triad of interconnected factors: substitution, solvent, and temperature. Understanding and manipulating these factors is crucial for controlling the properties and reactivity of cyclohexanedione derivatives.

Substituent Effects

The nature and position of substituents on the cyclohexanedione ring are arguably the most powerful determinants of tautomeric preference. Substituents exert their influence through a combination of electronic and steric effects.

  • Electronic Effects: Electron-withdrawing groups (EWGs) such as acyl, nitro, or halo groups attached to the central carbon (C2 in a 1,3-dione) tend to increase the acidity of the α-protons, facilitating enolization. Furthermore, EWGs can stabilize the resulting enolate anion, which is the intermediate in base-catalyzed tautomerization, thereby favoring the enol form.[13] Conversely, electron-donating groups (EDGs) like alkyl groups can destabilize the enolate and may favor the keto form.[13]

  • Steric Effects: Bulky substituents can influence the preferred conformation of the ring in both the keto and enol forms. In some cases, steric hindrance can disfavor the planar arrangement required for the conjugated enol system, shifting the equilibrium back towards the more flexible diketo form.

Substituent at C2 (1,3-dione)TypeGeneral Effect on % EnolCausalityReference
-HNeutralBase levelReference point for comparison[14]
-CH₃EDGDecreasesDestabilizes enolate intermediate[13]
-ClEWGIncreasesInductive withdrawal stabilizes enolate[13]
-COCH₃ (Acyl)EWGSignificantly IncreasesResonance and inductive stabilization of enolate[15]
-NO₂EWGSignificantly IncreasesPotent inductive and resonance stabilization[16]
Solvent Effects

The solvent environment plays a critical role in stabilizing or destabilizing the respective tautomers, primarily through dipole-dipole interactions and hydrogen bonding.[17][18]

  • Polarity: The diketo tautomer generally possesses a larger dipole moment than the corresponding enol form, particularly if the enol is stabilized by an intramolecular hydrogen bond.[9] Consequently, polar solvents (e.g., DMSO, acetonitrile) can preferentially solvate and stabilize the diketo form, shifting the equilibrium to the left. Non-polar solvents (e.g., cyclohexane, CCl₄) tend to favor the less polar enol tautomer.

  • Hydrogen Bonding: Protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond that stabilizes the enol tautomer by forming competing intermolecular hydrogen bonds. This disruption can lead to a decrease in the enol population.[19] Aprotic solvents, unable to act as H-bond donors, do not interfere with this internal stabilization.

SolventDielectric Constant (ε)TypeTypical Effect on Enol ContentCausalityReference
Cyclohexane2.0Non-polar, AproticHighFavors less polar, intramolecularly H-bonded enol[19]
Chloroform4.8Weakly Polar, AproticIntermediate/HighModerate polarity, can H-bond with keto form[20]
Acetonitrile37.5Polar, AproticLowStabilizes more polar diketo form[20]
DMSO46.7Polar, AproticVery LowStrong H-bond acceptor, disrupts enol H-bond[19]
Methanol32.7Polar, ProticLowDisrupts intramolecular H-bond; stabilizes keto[19][20]
Temperature Effects

The interconversion between tautomers is a thermodynamic equilibrium, and as such, it is sensitive to temperature changes. The direction of the shift depends on the enthalpy change (ΔH°) of the enolization reaction. If the formation of the enol is exothermic (releases heat), lowering the temperature will favor the enol form. If it is endothermic (absorbs heat), increasing the temperature will favor the enol form.[21] Low-temperature NMR studies are often employed to slow the rate of interconversion, which can allow for the observation and characterization of minor tautomers that are not detectable at room temperature.[15][22]

Chapter 3: Analytical Methodologies for Tautomer Characterization

A multi-faceted analytical approach is essential for the unambiguous characterization and quantification of tautomeric mixtures. Each technique provides unique insights into the structure and equilibrium dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for studying tautomeric equilibria in solution.[23][24] It allows for the direct observation and quantification of both keto and enol forms, provided the interconversion rate is slow on the NMR timescale.

Key Diagnostic Signals:

  • ¹H NMR: The enolic proton (-OH) is highly characteristic, appearing as a sharp or broad singlet at a significantly downfield chemical shift (typically 12-18 ppm) due to deshielding from the intramolecular hydrogen bond.[15] The α-protons of the keto form (e.g., -CH₂-C=O) appear in the 2.0-3.5 ppm range, while the vinyl proton of the enol form appears further downfield.

  • ¹³C NMR: The carbonyl carbons of the diketo form are found around 200-210 ppm. In the enol tautomer, one of these signals is replaced by signals corresponding to the enolic carbons (C=C-OH), which appear at different chemical shifts.

  • Sample Preparation: Accurately weigh a sample of the substituted cyclohexanedione (e.g., 5-10 mg) and dissolve it in a known volume (e.g., 0.6 mL) of a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.

  • Equilibration: Allow the sample to equilibrate at a constant, known temperature (e.g., 298 K) for a period sufficient to ensure the tautomeric equilibrium has been reached (typically minutes to hours, depending on the compound and solvent).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

    • Causality: It is critical to ensure the experiment is quantitative. This requires a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated. This ensures all protons have fully relaxed between pulses, making the signal intensity directly proportional to the number of protons.

    • Set a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integration: Carefully integrate distinct, well-resolved signals corresponding to each tautomer. For example, integrate the signal for the two α-protons of the keto form and the signal for the single vinyl proton of the enol form.

  • Calculation: Calculate the mole fraction (% Enol) using the normalized integral values.

    • % Enol = [ (Integral_Enol / N_Enol) / ( (Integral_Enol / N_Enol) + (Integral_Keto / N_Keto) ) ] * 100

    • Where N is the number of protons giving rise to the integrated signal (e.g., N_Enol = 1 for a vinyl proton; N_Keto = 2 for a methylene group).

    • Self-Validation: To ensure accuracy, repeat the calculation using a different pair of non-overlapping signals and verify that the result is consistent.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Sample in Deuterated Solvent B Equilibrate at Constant Temperature A->B C Acquire Quantitative ¹H NMR Spectrum (Long D1) B->C D Process Spectrum (FT, Phasing, Baseline) C->D E Integrate Distinct Signals (Keto vs. Enol) D->E F Normalize Integrals & Calculate Ratio E->F G Validate with Second Signal Pair F->G

Caption: Experimental workflow for determining the tautomeric ratio using quantitative NMR.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomerism, as the keto and enol forms have distinct electronic structures and thus different absorption spectra.[25] The diketo form typically shows a weak n→π* transition at longer wavelengths. The enol form, possessing a conjugated π-system (O=C-C=C-OH), exhibits a strong π→π* transition, usually at a significantly longer wavelength than the keto form.[20][26] By comparing the experimental spectrum of a mixture to the theoretical spectra of the pure tautomers (often obtained via quantum chemical calculations), one can determine the equilibrium ratio.[27][28]

X-ray Crystallography

X-ray crystallography provides definitive, high-resolution structural information, but it is crucial to recognize that it depicts the molecule's structure in the solid state.[29] Intermolecular forces, such as crystal packing and intermolecular hydrogen bonding, can strongly favor one tautomer over the other, meaning the solid-state structure may not reflect the equilibrium present in solution.[9][18] Nonetheless, it is invaluable for confirming the exact structure of the dominant tautomer in the crystalline form and understanding the intermolecular interactions at play.

Chapter 4: Implications in Medicinal Chemistry and Synthesis

The tautomeric state of a cyclohexanedione derivative is not an academic detail; it is a critical determinant of its function.

  • Drug Discovery: Tautomerism can profoundly alter a molecule's pharmacodynamic and pharmacokinetic properties.[6][30] Different tautomers present different three-dimensional shapes, hydrogen bonding patterns (donor vs. acceptor), and lipophilicity. A drug may bind to its target receptor in a specific, higher-energy tautomeric form that is only sparsely populated in aqueous solution. Understanding and predicting the tautomeric preference is therefore essential for structure-activity relationship (SAR) studies and rational drug design.[6] For example, the herbicidal activity of many triketones, which are 2-acyl-1,3-cyclohexanediones, is dependent on their ability to chelate a metal ion in the active site of the HPPD enzyme, a process that relies on the specific geometry of the enol tautomer.[5]

  • Organic Synthesis: The reactivity of cyclohexanediones is dominated by the chemistry of the enol or enolate form. Reactions such as alkylation, acylation, and condensation occur via the nucleophilic enol/enolate. Controlling the tautomeric equilibrium through the choice of substituents, solvent, and base is therefore a cornerstone of synthetic strategies involving these scaffolds.[2][31]

Conclusion

The tautomerism of substituted cyclohexanediones is a dynamic and multifaceted phenomenon governed by a subtle interplay of electronic, steric, and environmental factors. For scientists in drug discovery and chemical development, a deep understanding of this equilibrium is indispensable. By leveraging modern analytical techniques, particularly quantitative NMR spectroscopy, researchers can precisely characterize the tautomeric landscape. This knowledge enables the rational design of molecules with tailored properties, whether for optimizing receptor binding in a new therapeutic agent or for controlling the outcome of a complex chemical synthesis. The ability to predict and control tautomerism transforms it from a potential complication into a powerful tool for molecular engineering.

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An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Acetoxy-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of 3-acetoxy-2-cyclohexen-1-one, a versatile intermediate in organic synthesis. We delve into its core molecular structure, explore its synthesis, and present a detailed examination of its conformational landscape using both experimental and computational methodologies. This document is intended for researchers, scientists, and professionals in drug development who utilize cyclic enone systems and require a deep understanding of their stereochemical and electronic properties.

Introduction: The Significance of a Multifunctional Synthon

This compound is a cyclic enol acetate, a class of compounds that serve as crucial building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] Its structure features a six-membered ring containing three key functional groups: a ketone, a carbon-carbon double bond (alkene), and an ester (acetate). This unique combination makes it a valuable synthon, offering multiple reaction sites for strategic chemical transformations.[2] The stereoelectronic properties of the cyclohexenone ring system, particularly its conformational preferences, are paramount in dictating its reactivity and the stereochemical outcome of its reactions. Understanding this interplay is critical for its effective application in synthetic chemistry and drug design, where precise three-dimensional architecture is often a prerequisite for biological activity.[3][4]

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a cyclohexene ring with a ketone at position 1, a double bond between carbons 2 and 3, and an acetoxy group attached to carbon 3.[5][] This arrangement constitutes a vinyl acetate moiety integrated within a cyclic ketone framework.

PropertyValueSource
Molecular Formula C₈H₁₀O₃[]
Molecular Weight 154.16 g/mol [5]
IUPAC Name (3-oxocyclohex-1-en-1-yl) acetate[]
Boiling Point 255.6°C at 760 mmHg[]
Density 1.13 g/cm³[]
CAS Number 57918-73-7[]

The molecule's reactivity is governed by the electronic nature of its functional groups. The enone system is an electrophilic Michael acceptor, while the enol acetate can be hydrolyzed to reveal a β-dicarbonyl system or participate in reactions as a nucleophilic enol equivalent.[7][8]

Synthesis of this compound

The most common and direct route to this compound is the enol acetylation of cyclohexane-1,3-dione. This method provides a reliable and scalable synthesis.

Synthetic Workflow Overview

The process involves the reaction of the dione with an acetylating agent, typically acetic anhydride, often in the presence of an acid catalyst to facilitate the formation of the enol acetate.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Purification A Cyclohexane-1,3-dione C Acid Catalyst (e.g., H₂SO₄) Heat A->C B Acetic Anhydride B->C D Crude Product C->D E Distillation / Crystallization D->E F Pure this compound E->F

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from cyclohexane-1,3-dione.

Materials:

  • Cyclohexane-1,3-dione

  • Acetic anhydride

  • Concentrated sulfuric acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexane-1,3-dione (1 equiv.).

  • Reagent Addition: Add acetic anhydride (2-3 equiv.) to the flask. While stirring, cautiously add 2-3 drops of concentrated sulfuric acid.

  • Reaction: Heat the mixture to 80-90°C and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of cold water and 50 mL of ethyl acetate.

  • Extraction: Shake the funnel, releasing pressure periodically. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ether/hexanes) to yield the pure product.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and comparison with literature data.

Conformational Analysis

The six-membered ring of 2-cyclohexen-1-one derivatives is not planar. Due to the sp² hybridization of four of the ring carbons (C1, C2, C3, and the carbonyl oxygen), the ring adopts non-planar conformations to alleviate steric and torsional strain.[9] The two most prevalent conformations are the sofa and the twist-boat (or skew-boat) . However, for many cyclohexenone systems, these are often described in terms of two rapidly interconverting half-chair conformations.[10]

The Half-Chair Conformational Equilibrium

The conformational flexibility of the this compound ring can be visualized as an equilibrium between two primary half-chair forms. In this equilibrium, the saturated carbons (C5 and C6) are puckered out of the plane formed by the other four carbons. The substituents on these carbons can occupy pseudo-axial or pseudo-equatorial positions.

G cluster_A Half-Chair 1 cluster_B Half-Chair 2 A C6-puckered B C5-puckered A->B ΔG

Caption: Equilibrium between the two half-chair conformations.

The relative stability of these conformers is dictated by the steric interactions of the substituents. For this compound, the key interactions to consider are those involving the protons on the C4, C5, and C6 positions. The acetoxy group at C3 is part of the planar enone system and does not have distinct axial/equatorial isomers in the same way a substituent on a saturated cyclohexane ring would. However, its orientation can influence the overall ring conformation.

Spectroscopic Evidence (NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for conformational analysis.[11] The coupling constants (J-values) between adjacent protons, particularly the vicinal coupling constants (³J), are dependent on the dihedral angle between them, as described by the Karplus equation.

For this compound, analysis of the coupling patterns of the protons at C4, C5, and C6 can provide insight into the ring's preferred conformation.

Proton(s)Typical Chemical Shift (ppm, CDCl₃)MultiplicityKey Couplings (Hz)
H-2 ~5.9-6.1s-
H-4 ~2.6-2.8mJ(H4,H5)
H-5 ~2.0-2.2mJ(H5,H4), J(H5,H6)
H-6 ~2.4-2.6tJ(H6,H5)
-OCOCH₃ ~2.2s-

Note: These are approximate values. Actual spectra should be referenced for precise shifts and couplings.

A detailed analysis, including 2D NMR techniques like NOESY, would be required to definitively assign the conformation by observing through-space interactions between protons.

Computational Analysis

To complement experimental data, computational chemistry provides a quantitative measure of the energies of different conformations.[12] Density Functional Theory (DFT) calculations, for instance, can be used to model the potential energy surface of the molecule and identify the lowest energy (most stable) conformers.

A typical computational workflow would involve:

  • Conformational Search: Identifying all possible low-energy conformers.

  • Geometry Optimization: Calculating the minimum energy structure for each conformer (e.g., using B3LYP functional with a 6-31G* basis set).

  • Frequency Calculation: Confirming that each optimized structure is a true minimum (no imaginary frequencies) and obtaining thermodynamic data (e.g., Gibbs free energy).[11]

Studies on related cyclohexenone systems suggest that the half-chair conformation is generally the most stable, but the specific puckering and the energetic barrier to interconversion depend heavily on the substitution pattern.[10]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its dual reactivity. As an enol acetate, it can act as an enol surrogate, reacting with electrophiles at the C2 position.[1] It is also a key precursor to various substituted cyclohexenones, which are prevalent motifs in biologically active molecules.[13][14]

The cyclohexenone core is found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities, including anticancer properties.[4] The ability to functionalize the ring at various positions makes derivatives of this compound attractive scaffolds for library synthesis in drug discovery programs. The conformational rigidity of the ring system allows for the precise spatial presentation of pharmacophoric groups, which is essential for specific interactions with biological targets like enzymes and receptors.[3]

Conclusion

This compound is a molecule of significant synthetic importance. Its molecular structure, characterized by a conformationally dynamic cyclohexenone ring, dictates its chemical behavior. A thorough understanding of its half-chair equilibrium, informed by both spectroscopic and computational methods, is essential for predicting and controlling the outcomes of its reactions. This knowledge empowers chemists to leverage this versatile building block for the efficient and stereoselective synthesis of complex molecular architectures relevant to materials science and, most notably, the development of novel therapeutic agents.

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The Chemistry of 3-Acetoxy-2-cyclohexen-1-one: A Versatile Synthon for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Key Building Block

In the landscape of organic synthesis, the pursuit of efficiency and elegance in the construction of complex molecular architectures is a paramount goal. Key to this endeavor is the identification and strategic deployment of versatile building blocks, or synthons, that offer a rich tapestry of reactivity. 3-Acetoxy-2-cyclohexen-1-one, an enol acetate derivative of 1,3-cyclohexanedione, has emerged as such a cornerstone synthon. Its unique structural features—a masked 1,3-dicarbonyl system, a reactive α,β-unsaturated ketone moiety, and the potential for controlled release of a nucleophilic enolate—render it a powerful tool in the hands of synthetic chemists. This technical guide provides an in-depth exploration of the chemistry of this compound, from its synthesis and fundamental reactivity to its application in the total synthesis of natural products and the development of novel pharmaceuticals. For researchers, scientists, and drug development professionals, a deep understanding of this reagent's capabilities can unlock new pathways to molecular complexity and innovation.

Synthesis of this compound: Masking the 1,3-Dicarbonyl Moiety

The preparation of this compound is a straightforward and high-yielding transformation starting from the readily available 1,3-cyclohexanedione. The underlying principle of this synthesis is the trapping of the more stable enol tautomer of the β-diketone as its acetate ester. 1,3-Cyclohexanedione exists in equilibrium with its enol form, which is stabilized by intramolecular hydrogen bonding and conjugation.[1]

The most common and efficient method for the synthesis of this compound involves the reaction of 1,3-cyclohexanedione with acetic anhydride, often in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction proceeds via nucleophilic attack of the enolic hydroxyl group on the carbonyl of acetic anhydride, followed by elimination of acetic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-Cyclohexanedione

  • Acetic anhydride

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of 1,3-cyclohexanedione in a suitable solvent such as dichloromethane or neat acetic anhydride at 0 °C, add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford this compound as a colorless to pale yellow oil.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (CDCl₃)* Vinyl Proton: A singlet or a narrow triplet around δ 5.8-6.0 ppm. * Allylic Protons (C4-H₂): A multiplet around δ 2.5-2.7 ppm. * Homallylic Protons (C5-H₂): A multiplet around δ 2.0-2.2 ppm. * Methylene Protons (C6-H₂): A multiplet around δ 2.3-2.5 ppm. * Acetyl Protons: A sharp singlet around δ 2.2 ppm.
¹³C NMR (CDCl₃)* Enone Carbonyl (C1): A peak around δ 198-200 ppm. * Ester Carbonyl: A peak around δ 168-170 ppm. * Vinylic Carbon (C2): A peak around δ 150-155 ppm. * Vinylic Carbon (C3): A peak around δ 120-125 ppm. * Methylene Carbons (C4, C5, C6): Peaks in the range of δ 20-40 ppm. * Acetyl Carbon: A peak around δ 21 ppm.
IR (neat film)* Enone C=O Stretch: A strong absorption band around 1685 cm⁻¹. * Ester C=O Stretch: A strong absorption band around 1760 cm⁻¹. * C=C Stretch: A medium absorption band around 1640 cm⁻¹. * C-O Stretch: A strong absorption band in the region of 1200-1100 cm⁻¹.

Core Reactivity: A Triumvirate of Synthetic Utility

The synthetic versatility of this compound stems from three primary modes of reactivity: its function as a Michael acceptor, its role as a masked enolate in annulation reactions, and its utility as a protecting group for the 1,3-dicarbonyl functionality.

Michael Addition: The Conjugate Addition Pathway

As an α,β-unsaturated ketone, this compound is an excellent Michael acceptor.[2] It readily undergoes conjugate addition with a wide range of soft nucleophiles, including enolates, Gilman cuprates, amines, and thiols.[3] The reaction proceeds via the addition of the nucleophile to the β-carbon of the enone system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Michael_Addition cluster_0 Mechanism of Michael Addition This compound O=C1-C=C(OAc)-C-C-C1 Enolate Intermediate O=C1-CH(Nu)-C⁻(OAc)-C-C-C1 This compound->Enolate Intermediate + Nu⁻ Michael Adduct O=C1-CH(Nu)-CH(OAc)-C-C-C1 Enolate Intermediate->Michael Adduct H⁺ work-up

Caption: Mechanism of Michael Addition to this compound.

This reactivity allows for the introduction of a diverse array of substituents at the 3-position of the cyclohexanone ring, providing a facile entry into highly functionalized cyclic systems.

Robinson Annulation: A Gateway to Fused Ring Systems

Perhaps the most celebrated application of this compound and its congeners is in the Robinson annulation.[1][4] This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring.[5] In this context, this compound serves as a surrogate for 1,3-cyclohexanedione, with the enol acetate providing a more stable and less self-reactive form of the enolate.

The reaction is typically initiated by the Michael addition of an enolate (derived from a ketone or β-dicarbonyl compound) to an α,β-unsaturated ketone. When a derivative of 1,3-cyclohexanedione is used as the Michael donor, the subsequent intramolecular aldol condensation leads to the formation of a bicyclic enone. A classic example is the synthesis of the Wieland-Miescher ketone, a crucial intermediate in the synthesis of steroids and other terpenoids.[6][7][8]

Robinson_Annulation cluster_1 Robinson Annulation for Wieland-Miescher Ketone 2-Methyl-1,3-cyclohexanedione 2-Methyl-1,3-cyclohexanedione Michael Adduct Michael Adduct 2-Methyl-1,3-cyclohexanedione->Michael Adduct + MVK, Base Wieland-Miescher Ketone Wieland-Miescher Ketone Michael Adduct->Wieland-Miescher Ketone Intramolecular Aldol Condensation

Caption: Robinson Annulation leading to the Wieland-Miescher Ketone.

While 3-ethoxy-2-cyclohexen-1-one is also commonly used in this context, the acetoxy derivative offers the advantage of being a solid at room temperature, which can facilitate handling and purification.[9] The choice between the enol ether and the enol acetate can also influence the reactivity and selectivity of the annulation, depending on the specific substrate and reaction conditions.[10]

Enol Acetate as a Protecting Group

The enol acetate functionality in this compound serves as an effective protecting group for one of the carbonyls in the parent 1,3-diketone.[11] This protection strategy is valuable when selective reaction at another site in the molecule is desired. The enol acetate is stable to a range of reaction conditions, including those involving nucleophiles that would otherwise react with an unprotected ketone.

Deprotection to regenerate the 1,3-dicarbonyl system is typically achieved under basic or acidic hydrolysis conditions.[12] The mechanism involves the saponification of the ester followed by tautomerization of the resulting enol to the more stable diketone.

Deprotection cluster_2 Deprotection of the Enol Acetate This compound O=C1-C=C(OAc)-C-C-C1 Enolate O=C1-C=C(O⁻)-C-C-C1 This compound->Enolate Base (e.g., NaOH) 1,3-Cyclohexanedione O=C1-CH₂-C(=O)-C-C-C1 Enolate->1,3-Cyclohexanedione H⁺ work-up

Caption: Base-catalyzed deprotection of this compound.

This protecting group strategy is particularly useful in multi-step syntheses where the reactivity of the 1,3-dicarbonyl system needs to be temporarily masked.

Applications in Drug Discovery and Natural Product Synthesis

The rich chemistry of this compound and related substituted cyclohexenones has been harnessed in the synthesis of a wide array of biologically active molecules.[13][14] The cyclohexenone motif is a common feature in many natural products and pharmaceutical agents.[15]

A prime example of the synthetic utility of this class of compounds is in the total synthesis of steroids.[1][16] The Wieland-Miescher ketone, readily prepared via a Robinson annulation involving a 1,3-cyclohexanedione derivative, serves as a versatile starting material for the construction of the steroidal ABCD ring system.[6][7] The ability to introduce functionality at various positions of the cyclohexenone ring through Michael additions and other transformations provides a powerful platform for the synthesis of diverse steroid analogues with potential therapeutic applications.

Furthermore, the cyclohexenone core is present in a variety of natural products with interesting biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthetic strategies developed around this compound and its derivatives provide a means to access these complex natural products and to generate libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion: A Timeless Tool for Modern Synthesis

This compound stands as a testament to the enduring power of fundamental synthons in organic chemistry. Its straightforward preparation, well-defined reactivity, and proven utility in the construction of complex molecular frameworks make it an invaluable tool for synthetic chemists. From its role in the venerable Robinson annulation to its application as a versatile protecting group and Michael acceptor, this humble building block continues to enable the synthesis of intricate natural products and the development of novel therapeutic agents. As the demands for synthetic efficiency and molecular diversity continue to grow, a thorough understanding of the chemistry of this compound will undoubtedly remain a key asset in the arsenal of the modern synthetic chemist.

References

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  • Bachmann, W. E., Cole, W., & Wilds, A. L. (1940). The Total Synthesis of the Sex Hormone Equilenin. Journal of the American Chemical Society, 62(4), 824–839.
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Discovery and initial synthesis of 3-Acetoxy-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characteristics of 3-Acetoxy-2-cyclohexen-1-one

Introduction: The Significance of a Versatile Synthon

This compound is a valuable intermediate in organic synthesis, belonging to the versatile class of cyclohexenones. These cyclic enones are foundational building blocks for the construction of more complex molecular architectures, including natural products and pharmaceutical agents. The strategic placement of the enol acetate functionality in this compound offers a unique combination of reactivity, allowing for a range of synthetic transformations. This guide provides an in-depth exploration of the logical synthesis, key chemical properties, and the mechanistic underpinnings related to this important compound.

Retrosynthetic Analysis and Proposed Initial Synthesis

While a singular seminal publication on the discovery of this compound is not readily apparent in a survey of the literature, its synthesis can be logically deduced from well-established principles of organic chemistry and analogous transformations. The most direct and probable route for its initial preparation involves the acylation of the enol form of cyclohexane-1,3-dione. Cyclohexane-1,3-dione is known to exist in equilibrium with its more stable enol tautomer, 3-hydroxy-2-cyclohexen-1-one. This enol can then be readily acylated to provide the target compound.

This approach is analogous to the well-documented synthesis of 3-alkoxy-2-cyclohexenones, such as the preparation of 3-ethoxy-2-cyclohexen-one from cyclohexane-1,3-dione (dihydroresorcinol) and ethanol.[1][2]

Detailed Synthetic Protocol

The following protocol is a robust and logical procedure for the synthesis of this compound, based on the principles of enol acylation.

Reaction Scheme:

G cluster_0 Synthesis of this compound start Cyclohexane-1,3-dione enol 3-Hydroxy-2-cyclohexen-1-one (Enol Tautomer) start->enol Tautomerization product This compound enol->product reagents Acetic Anhydride Pyridine (catalyst) reagents->product

Caption: Synthetic pathway from cyclohexane-1,3-dione to this compound.

Step-by-Step Experimental Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine cyclohexane-1,3-dione (1 equiv.) and pyridine (2 equiv.).

  • Addition of Acylating Agent: While stirring the mixture under a nitrogen atmosphere, slowly add acetic anhydride (1.5 equiv.) dropwise at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold 1 M hydrochloric acid to neutralize the pyridine.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Mechanistic Insights: The Role of Tautomerism and Nucleophilic Acyl Substitution

The synthesis hinges on two fundamental organic chemistry principles: keto-enol tautomerism and nucleophilic acyl substitution.

  • Keto-Enol Tautomerism: Cyclohexane-1,3-dione, a β-dicarbonyl compound, has acidic α-protons. This facilitates the formation of an enol tautomer, 3-hydroxy-2-cyclohexen-1-one, which is stabilized by intramolecular hydrogen bonding and conjugation.

  • Nucleophilic Acyl Substitution: The enolic hydroxyl group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. Pyridine serves as a catalyst by activating the acetic anhydride and also acts as a base to accept the proton generated during the reaction, driving the equilibrium towards the product.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

PropertyValueSource
CAS Number 57918-73-7[]
Molecular Formula C₈H₁₀O₃[]
Molecular Weight 154.16 g/mol []
Boiling Point 255.6°C at 760 mmHg[]
Density 1.13 g/cm³[]
IUPAC Name (3-oxocyclohexen-1-yl) acetate[]

Expected Spectroscopic Data:

  • ¹H NMR: Protons on the cyclohexene ring and the methyl protons of the acetate group would show characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: Resonances for the carbonyl carbons, olefinic carbons, and the acetate group carbons would be observed.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone and the ester, as well as the C=C stretch of the enone system, would be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would be observed.

Synthetic Utility and Further Transformations

This compound is a versatile building block for a variety of organic transformations. The enone system is susceptible to conjugate additions (Michael additions), and the enol acetate can be manipulated to introduce other functionalities.[4] For instance, it can participate in cycloaddition reactions and serve as a precursor for the synthesis of more complex cyclic and polycyclic systems.[5]

Conclusion

This compound, while not having a widely publicized discovery, represents a synthetically accessible and highly useful intermediate for organic chemists. Its preparation from the readily available cyclohexane-1,3-dione is straightforward and based on fundamental reactivity principles. The compound's bifunctional nature as an enone and an enol acetate provides a platform for diverse synthetic applications, making it a valuable tool in the synthesis of complex molecules for research and development in the pharmaceutical and chemical industries.

References

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  • Organic Syntheses Procedure. (n.d.). 3-ethoxy-2-cyclohexenone. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[][]-Sigmatropic Rearrangement Route. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: 3-Acetoxy-2-cyclohexen-1-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of 3-Acetoxy-2-cyclohexen-1-one

In the landscape of modern organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, this compound emerges as a highly valuable and versatile intermediate. This six-membered carbocycle, featuring a conjugated enone system and a strategically placed acetoxy group, offers a wealth of opportunities for carbon-carbon and carbon-heteroatom bond formation. The enone moiety serves as a classic platform for conjugate additions and annulation strategies, while the vinyl acetate functionality can be exploited as a precursor to a vinyl triflate for cross-coupling reactions or as a leaving group in substitution reactions. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application.

PropertyValue
Molecular Formula C₈H₁₀O₃[]
Molecular Weight 154.16 g/mol
Appearance Expected to be a liquid or low-melting solid
Boiling Point 255.6 °C at 760 mmHg (Predicted)[]
Density 1.13 g/cm³ (Predicted)[]

Spectroscopic Characterization:

  • ¹H NMR: The spectrum would be expected to show a singlet for the acetyl protons around δ 2.1-2.3 ppm. The vinylic proton at C-2 should appear as a singlet or a narrow triplet around δ 5.8-6.0 ppm. The methylene protons at C-4, C-5, and C-6 would appear as multiplets in the upfield region (δ 2.0-3.0 ppm).

  • ¹³C NMR: Key signals would include the carbonyl carbon of the ketone around δ 198 ppm, the carbonyl carbon of the acetate group around δ 169 ppm, and the olefinic carbons (C-2 and C-3) in the range of δ 125-155 ppm. The acetyl methyl carbon would be expected around δ 21 ppm.

  • IR Spectroscopy: Characteristic absorptions would include a strong C=O stretching frequency for the conjugated ketone around 1680 cm⁻¹, another strong C=O stretch for the ester at approximately 1760 cm⁻¹, and a C=C stretching band around 1640 cm⁻¹.

Synthesis of this compound: A Detailed Protocol

The most direct and efficient route to this compound involves the oxidative acetoxylation of the readily available starting material, 1,3-cyclohexanedione. Lead tetraacetate (Pb(OAc)₄) is a powerful oxidizing agent well-suited for this transformation.[2][3][4][5]

Protocol 1: Synthesis via Lead Tetraacetate Oxidation

This protocol is based on the known reactivity of lead tetraacetate with dicarbonyl compounds.

Reaction Scheme:

G start 1,3-Cyclohexanedione product This compound start->product Oxidative Acetoxylation reagent Pb(OAc)₄ Acetic Acid

A schematic for the synthesis of this compound.

Materials:

  • 1,3-Cyclohexanedione

  • Lead tetraacetate (Pb(OAc)₄)

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-cyclohexanedione (1.0 equiv) in glacial acetic acid.

  • Addition of Oxidant: To the stirred solution, add lead tetraacetate (1.1 equiv) portion-wise over 15 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing cold water and extract with dichloromethane (3 x volumes).

  • Neutralization: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

  • Lead Tetraacetate: This reagent is a specific and effective oxidant for the α-acetoxylation of ketones and dicarbonyl compounds.[2][3][4]

  • Glacial Acetic Acid: It serves as both the solvent and the source of the acetate group.

  • Aqueous Work-up and Bicarbonate Wash: This is crucial to quench the reaction, neutralize the acidic solvent, and remove any remaining lead salts.

Applications in Organic Synthesis

This compound is a versatile synthon that can participate in a variety of powerful bond-forming reactions.

Conjugate Additions: The Michael Reaction

The electron-deficient β-carbon of the enone system in this compound makes it an excellent Michael acceptor for a wide range of nucleophiles. Organocuprates (Gilman reagents) are particularly effective for 1,4-conjugate addition to enones, favoring this pathway over the 1,2-addition often observed with more reactive organometallics like Grignard reagents.[6][7][8]

G cluster_0 Michael Addition Workflow start This compound reagents 1. R₂CuLi 2. H₃O⁺ start->reagents Reacts with product 3-Substituted-3-acetoxycyclohexanone reagents->product Yields

Workflow for Michael Addition to this compound.

Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the organocuprate at the β-carbon of the enone, forming a copper enolate intermediate. Subsequent protonation during aqueous work-up yields the 1,4-adduct.[8][9] The acetoxy group remains intact during this process, providing a handle for further transformations.

Protocol 2: Organocuprate Addition to this compound

Reaction Scheme:

G start This compound product 3-Acetoxy-3-methylcyclohexan-1-one start->product Conjugate Addition reagent 1. (CH₃)₂CuLi 2. NH₄Cl (aq)

A schematic for the conjugate addition of a methyl group.

Materials:

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyllithium (CH₃Li) solution in diethyl ether

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Organocuprate: In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (1.0 equiv) in anhydrous diethyl ether or THF at -78 °C (dry ice/acetone bath). To this suspension, add methyllithium (2.0 equiv) dropwise. The solution will typically change color, indicating the formation of the lithium dimethylcuprate.

  • Conjugate Addition: To the freshly prepared Gilman reagent at -78 °C, add a solution of this compound (1.0 equiv) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired 3-acetoxy-3-methylcyclohexan-1-one.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl acetate moiety of this compound can be converted into a vinyl triflate, which is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Sonogashira reactions.[10][11][12] This two-step sequence allows for the introduction of aryl, vinyl, or alkynyl groups at the C-3 position of the cyclohexenone ring.

G cluster_1 Cross-Coupling Workflow start This compound step1 1. KHMDS 2. PhNTf₂ start->step1 intermediate 3-Triflyloxy-2-cyclohexen-1-one step1->intermediate step2 R-B(OH)₂ Pd Catalyst, Base intermediate->step2 product 3-Aryl-2-cyclohexen-1-one step2->product

Workflow for Palladium-Catalyzed Suzuki Coupling.

Protocol 3: Synthesis of 3-Aryl-2-cyclohexen-1-one via Suzuki Coupling

Reaction Scheme (Two Steps):

G start This compound intermediate 3-Triflyloxy-2-cyclohexen-1-one start->intermediate Triflation reagent1 1. Base 2. Tf₂NPh product 3-Aryl-2-cyclohexen-1-one intermediate->product Suzuki Coupling reagent2 ArB(OH)₂ Pd(PPh₃)₄, Na₂CO₃

Sources

Michael Addition Reactions with 3-Acetoxy-2-cyclohexen-1-one: A Detailed Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1][2] Its reliability and versatility have made it indispensable for constructing complex molecular architectures. Within the vast arsenal of Michael acceptors, cyclic enones are particularly valuable for their ability to generate carbocyclic scaffolds that are prevalent in numerous natural products and pharmacologically active molecules.[3]

This guide focuses on a specific and highly functionalized Michael acceptor: 3-Acetoxy-2-cyclohexen-1-one . Its structure is unique, combining the classic α,β-unsaturated ketone system with an enol acetate functionality. This not only activates the molecule for conjugate addition but also introduces a latent carbonyl group, providing a wealth of opportunities for subsequent synthetic transformations. Understanding the nuances of Michael addition reactions with this substrate is critical for researchers aiming to build complex, stereochemically rich six-membered ring systems, which are foundational to fields ranging from steroid synthesis to the development of novel therapeutics.[4][5]

This document provides a detailed exploration of the mechanistic principles, practical experimental protocols, and broader synthetic applications of Michael additions involving this compound, offering field-proven insights to guide your research and development endeavors.

Section 1: The Underlying Chemistry: Mechanism and Principles

The Michael Addition Mechanism

The Michael reaction is a thermodynamically controlled process that creates a new carbon-carbon bond at the β-position of an unsaturated system.[2] The reaction proceeds through a well-defined, multi-step mechanism:

  • Nucleophile Generation: A base abstracts an acidic proton from the Michael donor (e.g., a dicarbonyl compound) to form a resonance-stabilized carbanion, typically an enolate.[1] The stability of this nucleophile is crucial; highly stabilized, "soft" nucleophiles are ideal Michael donors.[6][7]

  • Conjugate Addition: The generated enolate attacks the electrophilic β-carbon of the α,β-unsaturated acceptor (this compound). This step is favored over direct attack at the carbonyl carbon (1,2-addition) due to the principles of Hard and Soft Acid-Base (HSAB) theory, where soft nucleophiles preferentially react with the soft electrophilic β-carbon.[8]

  • Enolate Intermediate Formation: The nucleophilic attack results in the formation of a new, resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a protic solvent, yielding the final 1,4-adduct and regenerating the base catalyst.[1][8]

Michael_Addition_Mechanism General Mechanism of Michael Addition cluster_reactants Donor Michael Donor (e.g., Malonate) step1 1. Deprotonation Base Base Enolate Enolate Acceptor This compound (Michael Acceptor) Intermediate Enolate Intermediate Product 1,4-Adduct (Michael Product) Intermediate->Product + H⁺ step3 3. Protonation Enolate->Intermediate + Acceptor step2 2. Nucleophilic Attack (1,4-Addition)

Caption: A simplified workflow of the Michael addition reaction.

The Critical Role of the Michael Donor

The success of a Michael addition is heavily dependent on the choice of the nucleophile, or Michael donor. The most effective donors are those that form a resonance-stabilized carbanion upon deprotonation.

  • Doubly Stabilized Enolates: Compounds with a methylene group flanked by two electron-withdrawing groups (e.g., malonic esters, acetoacetic esters, β-diketones) are ideal.[6][9] Their relatively low pKa allows for the use of mild bases, and the resulting soft enolates strongly favor 1,4-addition.

  • Organocuprates (Gilman Reagents): These reagents are exceptionally effective for delivering alkyl or aryl groups in a 1,4-fashion to enones, largely avoiding the 1,2-addition that plagues more reactive organometallics like Grignard or organolithium reagents.[6][8]

  • Heteronucleophiles: Amines (aza-Michael), thiols (thia-Michael), and alcohols (oxa-Michael) can also serve as effective Michael donors, leading to the formation of C-N, C-S, and C-O bonds, respectively.[3][10]

The Unique Influence of the 3-Acetoxy Group

The acetoxy group at the C3 position of the cyclohexenone ring is not a passive spectator. It exerts significant electronic and steric influence:

  • Electronic Activation: As an electron-withdrawing group, the enol acetate functionality enhances the electrophilicity of the β-carbon, making the system more receptive to attack by soft nucleophiles.

  • Synthetic Potential: The true elegance of this substrate lies in the fact that the Michael adduct formed is a β-acetoxy ketone. This moiety is a masked 1,3-dicarbonyl system. Hydrolysis of the acetate can reveal a β-hydroxy ketone, which can be oxidized to a 1,3-diketone. Alternatively, under certain conditions, the acetoxy group can act as a leaving group, leading to the regeneration of an enone system, a key feature exploited in tandem reaction sequences like the Robinson annulation.

Section 2: Practical Applications & Protocols

The following protocols provide detailed, validated methodologies for conducting Michael additions with this compound and related cyclic enones.

Protocol 1: Classic Base-Catalyzed Michael Addition of Diethyl Malonate

This protocol describes a robust and widely applicable method for forming a C-C bond using a classic Michael donor under basic conditions.

Causality and Experimental Choices:

  • Michael Donor: Diethyl malonate is chosen for its acidic α-protons (pKa ≈ 13), allowing for easy deprotonation with a moderately strong base.

  • Base: Sodium ethoxide (NaOEt) is used as it is a non-nucleophilic base whose conjugate acid (ethanol) is the solvent, preventing unwanted transesterification side reactions.

  • Solvent: Anhydrous ethanol is an excellent solvent for both the reactants and the intermediate sodium salts.

  • Workup: The reaction is quenched with a weak acid (saturated aqueous NH₄Cl) to neutralize the base and protonate the enolate intermediate without causing hydrolysis of the ester groups.

Workflow_Protocol_1 Experimental Workflow: Base-Catalyzed Michael Addition A 1. Setup Dissolve Na in anhydrous EtOH under N₂ atmosphere. B 2. Donor Addition Add diethyl malonate dropwise at 0°C to form enolate. A->B C 3. Acceptor Addition Add this compound solution dropwise at 0°C. B->C D 4. Reaction Allow to warm to RT. Monitor by TLC (2-6 h). C->D E 5. Quench & Extract Quench with aq. NH₄Cl. Extract with ethyl acetate. D->E F 6. Purification Dry organic layer (Na₂SO₄). Concentrate and purify by flash column chromatography. E->F G Product Desired 1,4-Adduct F->G

Caption: Step-by-step workflow for a base-catalyzed Michael addition.

Detailed Step-by-Step Methodology:

  • Flask Preparation: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

  • Base Preparation: In the flask, add anhydrous ethanol (30 mL). Carefully add small pieces of sodium metal (0.23 g, 10 mmol) portion-wise to the stirring ethanol. Allow all the sodium to react to form a solution of sodium ethoxide. Cool the solution to 0°C in an ice bath.

  • Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate (1.8 mL, 12 mmol) dropwise via syringe over 10 minutes. Stir the resulting solution at 0°C for an additional 20 minutes.

  • Michael Addition: Dissolve this compound (1.54 g, 10 mmol) in anhydrous ethanol (10 mL). Add this solution dropwise to the enolate mixture over 20 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting enone by Thin-Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the flask back to 0°C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., from 9:1 to 4:1) to afford the pure Michael adduct.

Data Presentation:

DonorBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
Diethyl MalonateNaOEt (1.0)EtOH0 to RT4~85-95
Ethyl AcetoacetateNaOEt (1.0)EtOH0 to RT3~88-96
NitromethaneDBU (0.2)THFRT12~75-85
Protocol 2: Organocatalyzed Asymmetric Michael Addition

This protocol leverages the power of organocatalysis to achieve high enantioselectivity, a critical requirement in pharmaceutical synthesis. The use of a chiral secondary amine catalyst, such as a diarylprolinol silyl ether, proceeds via an enamine intermediate.[11]

Causality and Experimental Choices:

  • Catalyst: A chiral diarylprolinol silyl ether is a well-established catalyst that activates the Michael donor (an aldehyde in this case) by forming a nucleophilic enamine intermediate.[11] Its chiral scaffold effectively shields one face of the enamine, directing the Michael acceptor to the opposite face, thus controlling the stereochemistry.

  • Additive: An acid co-catalyst (e.g., benzoic acid) is often used to facilitate catalyst turnover and enhance reaction rates.

  • Solvent: A non-polar aprotic solvent like toluene or chloroform is typically used to minimize competing background reactions and optimize catalyst performance.

Catalytic_Cycle Enamine Catalytic Cycle for Asymmetric Michael Addition Catalyst Chiral Amine Catalyst Enamine Chiral Enamine (Nucleophile) Catalyst->Enamine - H₂O Adduct_Iminium Iminium Ion Intermediate Enamine->Adduct_Iminium + Acceptor Adduct_Iminium->Catalyst Hydrolysis Product Enantioenriched Product Adduct_Iminium->Product + H₂O Aldehyde Aldehyde (Donor) Aldehyde->Enamine Acceptor Cyclohexenone (Acceptor) Acceptor->Adduct_Iminium Water H₂O Water->Product

Caption: The catalytic cycle for an amine-catalyzed asymmetric Michael addition.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a dry vial equipped with a magnetic stir bar, add the chiral diarylprolinol silyl ether catalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine) (0.1 mmol, 10 mol%) and benzoic acid (0.05 mmol, 5 mol%).

  • Solvent and Reactants: Add anhydrous toluene (2.0 mL) and stir until all solids are dissolved. Add the aldehyde Michael donor (e.g., propanal) (1.5 mmol).

  • Initiation: Add this compound (1.0 mmol) to the vial. Seal the vial and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots. These reactions can take 24-72 hours to reach completion.

  • Workup: Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purification: Purify the product by flash column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the enantiomerically enriched Michael adduct.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation:

Aldehyde DonorCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
Propanal10Toluene25489299
Butanal10CHCl₃25608897
Isovaleraldehyde20Toluene40727595

Section 3: Gateway to Complex Bicyclic Systems

The true synthetic power of the Michael addition is often realized when it is used as the initiating step in a tandem reaction sequence. The adducts derived from this compound are primed for subsequent intramolecular cyclizations.

The Robinson Annulation Connection

A classic example of a tandem Michael addition-intramolecular aldol condensation is the Robinson annulation . While the canonical synthesis of the famed Wieland-Miescher ketone starts with 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone, the underlying principle is directly relevant.[4][5][12] The initial Michael adduct is a triketone that, under basic conditions, undergoes an intramolecular aldol reaction to forge a new six-membered ring, creating a bicyclic [4.4.0] decane system characteristic of steroids and terpenes.[5][12]

The Michael adducts from this compound can be similarly manipulated. Hydrolysis of the acetate and the malonic ester, followed by decarboxylation and treatment with base, can trigger an intramolecular aldol condensation, providing a powerful route to highly substituted bicyclic systems. The enantioselective synthesis of the Wieland-Miescher ketone, pioneered by Hajos and Parrish using proline as an organocatalyst, remains a landmark achievement demonstrating the synergy between the Michael addition and subsequent cyclizations in complex molecule synthesis.[4][5]

References

  • A General Organocatalyzed Michael-Michael Cascade Reaction Generates Functionalized Cyclohexenes. (n.d.). PMC. [Link]

  • Michael addition reaction. (n.d.). Grokipedia. [Link]

  • Wieland–Miescher ketone. (n.d.). Wikipedia. [Link]

  • Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. [Link]

  • Michael addition. (n.d.). Wikipedia. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024, August 15). PMC. [Link]

  • Wieland-Miescher ketone. (n.d.). chemeurope.com. [Link]

  • New reaction conditions for the synthesis of Wieland-Miescher ketone. (n.d.). UNI ScholarWorks. [Link]

  • Novel Approaches to the Synthesis of Wieland-Miescher Ketone Analogues. (n.d.). UCL Discovery. [Link]

  • A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. (n.d.). PMC. [Link]

  • Michael Addition. (n.d.). Organic Chemistry Portal. [Link]

  • Wieland-Miescher Ketone: A Cornerstone in Natural Product Synthesis. (n.d.). RSC Publishing. [Link]

  • Organocatalytic Michael addition/intramolecular Julia-Kocienski olefination for the preparation of nitrocyclohexenes. (2013, November 1). PubMed. [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (n.d.). MDPI. [Link]

  • Recent advances in organocatalytic asymmetric Michael reactions. (n.d.). RSC Publishing. [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2025, November 20). ResearchGate. [Link]

  • Expert Insights: Organic Synthesis with 3-Cyclohexene-1-carboxaldehyde. (n.d.). [Source not available]
  • Enantioselective Michael Additions in Natural Products Synthesis. (2001, December 12). Macmillan Group. [Link]

  • Stereochemistry for the Michael addition of cyclohexanone. (2024, September 30). YouTube. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Stereospecific Synthesis of Cyclohexenone Acids by[4][4]-Sigmatropic Rearrangement Route. (2023, September 1). PMC. [Link]

  • Michael Addition Reaction EXPLAINED. (2025, February 15). YouTube. [Link]

  • Cyclohexenone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Cyclohexenone. (n.d.). Wikipedia. [Link]

  • 23.11: Conjugate Carbonyl Additions - The Michael Reaction. (2024, July 30). Chemistry LibreTexts. [Link]

Sources

Robinson Annulation Protocol: Utilizing 3-Acetoxy-2-cyclohexen-1-one for the Synthesis of Fused Bicyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The Robinson annulation is a cornerstone of synthetic organic chemistry, providing a powerful method for the construction of six-membered rings.[1] This reaction has been pivotal in the total synthesis of complex natural products, particularly steroids and terpenoids, due to its ability to form fused polycyclic systems efficiently.[2] Traditionally, the reaction employs a ketone and methyl vinyl ketone (MVK) in a tandem sequence of a Michael addition and an intramolecular aldol condensation.[3][4] This application note details a robust protocol utilizing 3-Acetoxy-2-cyclohexen-1-one, a stable and effective enol acetate, as the Michael acceptor. This approach offers a valuable alternative to volatile or polymerization-prone acceptors, leading to the synthesis of functionalized bicyclic enones, which are key intermediates in medicinal chemistry and drug development.

Introduction and Scientific Rationale

The construction of six-membered rings is a fundamental challenge in the synthesis of pharmacologically active molecules. The Robinson annulation, discovered by Sir Robert Robinson, achieves this by creating two new carbon-carbon bonds and a new ring in a single synthetic sequence.[1] The classic pathway involves the conjugate addition of a ketone enolate to an α,β-unsaturated ketone (a Michael addition), which generates a 1,5-diketone intermediate.[5][6] This intermediate, under the same reaction conditions, then undergoes an intramolecular aldol condensation to form the characteristic cyclohexenone ring system.[4]

While effective, the classic protocol using MVK can be hampered by the reagent's volatility and propensity to polymerize under basic conditions. To circumvent these issues, synthetic chemists have developed alternative Michael acceptors. This protocol focuses on the use of This compound , an enol acetate of cyclohexane-1,3-dione. This compound serves as a stable, crystalline solid that acts as a precursor to the required reactive species. In this modified annulation, the enol acetate functions as a latent α,β-unsaturated ketone. The reaction proceeds via a conjugate addition-elimination mechanism, followed by the requisite intramolecular aldol cyclization, offering a reliable and reproducible route to valuable bicyclic synthons.

Detailed Reaction Mechanism

The overall transformation is a tandem reaction sequence. The key insight is that this compound undergoes a Michael addition, and the subsequent elimination of the stable acetate anion drives the formation of the necessary 1,5-dicarbonyl intermediate for the final cyclization.

The mechanism unfolds in six distinct stages under basic conditions:

  • Enolate Formation (Michael Donor): A base, such as sodium ethoxide, deprotonates the α-carbon of the starting ketone (e.g., cyclohexanone) to form a nucleophilic enolate.[7]

  • Michael Addition: The enolate attacks the β-carbon of the α,β-unsaturated system in this compound. This is the first C-C bond formation.[6]

  • Acetate Elimination: An intermediate enolate is formed, which then collapses, eliminating the acetoxy group as an acetate anion—a good leaving group. This step is crucial and results in the formation of a 1,5-diketone.

  • Intramolecular Enolate Formation: The base deprotonates an alternative α-carbon on the newly formed 1,5-diketone, positioning a nucleophile for the ring-closing step.

  • Intramolecular Aldol Addition: The newly formed enolate attacks the carbonyl on the other side of the molecule, forming a six-membered ring and a β-hydroxy ketone (an aldol adduct). This is the second C-C bond formation.[8]

  • Dehydration: The aldol adduct is deprotonated at the α-carbon, and the resulting enolate eliminates a hydroxide ion (E1cB mechanism) to yield the final, thermodynamically stable, conjugated α,β-unsaturated bicyclic ketone.[3]

Robinson_Mechanism Mechanism of Robinson Annulation with this compound cluster_michael Michael Addition-Elimination cluster_aldol Intramolecular Aldol Condensation start Ketone + This compound enolate_donor 1. Enolate Formation (Michael Donor) start->enolate_donor Base (EtO⁻) michael_add 2. Conjugate Addition (1st C-C Bond) enolate_donor->michael_add intermediate Adduct Intermediate michael_add->intermediate elimination 3. Acetate Elimination (Forms 1,5-Diketone) intermediate->elimination -OAc⁻ diketone 1,5-Diketone elimination->diketone enolate_aldol 4. Enolate Formation (Intramolecular) diketone->enolate_aldol Base (EtO⁻) aldol_add 5. Aldol Addition (2nd C-C Bond) enolate_aldol->aldol_add aldol_product β-Hydroxy Ketone aldol_add->aldol_product dehydration 6. Dehydration (E1cB) aldol_product->dehydration - H₂O final_product Final Annulation Product dehydration->final_product

Caption: Reaction mechanism workflow.

Detailed Experimental Protocol

This protocol describes the synthesis of octahydronaphthalene-1,6-dione, a core structure analogous to the Wieland-Miescher ketone, using cyclohexanone as the Michael donor.

3.1 Materials and Reagents

Reagent/MaterialFormulaM.W.AmountMoles (equiv)Supplier Notes
CyclohexanoneC₆H₁₀O98.141.00 g10.2 mmol (1.0)Reagent grade, distilled
This compoundC₈H₁₀O₃154.161.57 g10.2 mmol (1.0)Synthesize or purchase
Sodium EthoxideC₂H₅NaO68.050.76 g11.2 mmol (1.1)Freshly prepared or commercial
Ethanol (Absolute)C₂H₅OH46.0750 mL-Anhydrous, 200 proof
Diethyl Ether(C₂H₅)₂O74.12150 mL-Anhydrous
Saturated NH₄Cl (aq)NH₄Cl-50 mL-For workup
BrineNaCl-50 mL-Saturated NaCl solution
Magnesium SulfateMgSO₄120.37~5 g-Anhydrous
Silica GelSiO₂-~50 g-230-400 mesh for chromatography

3.2 Experimental Workflow

Workflow Experimental Workflow setup 1. Setup - Assemble flame-dried glassware - Add ethanol and NaOEt - Stir under N₂ atmosphere addition 2. Reagent Addition - Add cyclohexanone dropwise - Add this compound - Heat to reflux (e.g., 80°C) setup->addition reaction 3. Reaction - Monitor by TLC (4-6 hours) - Check for consumption of starting material addition->reaction workup 4. Workup - Cool to room temperature - Quench with sat. NH₄Cl - Partition with diethyl ether reaction->workup extraction 5. Extraction & Drying - Separate layers - Extract aqueous layer with ether - Dry combined organic layers (MgSO₄) workup->extraction purification 6. Purification - Filter and concentrate solvent - Purify crude product via  flash column chromatography extraction->purification analysis 7. Analysis - Obtain yield and characterize  (NMR, IR, MS) purification->analysis

Caption: Step-by-step experimental workflow.

3.3 Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of absolute ethanol. The system is flushed with dry nitrogen. Carefully add sodium ethoxide (0.76 g, 1.1 equiv) to the ethanol and stir until fully dissolved.

  • Addition of Reactants: To the stirred solution, add cyclohexanone (1.00 g, 1.0 equiv) dropwise over 5 minutes. After stirring for 15 minutes, add this compound (1.57 g, 1.0 equiv) in one portion.

  • Reaction: Heat the mixture to reflux (approximately 80°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour, eluting with a 30:70 ethyl acetate/hexanes mixture. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature in an ice bath. Slowly pour the reaction mixture into 50 mL of saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is purified by flash column chromatography on silica gel, using a gradient elution from 10% to 40% ethyl acetate in hexanes to afford the pure product.

Expected Results and Data Interpretation

The reaction is expected to produce the target octahydronaphthalene-1,6-dione.

  • Expected Yield: 65-75%

  • Appearance: Pale yellow oil or low-melting solid.

  • Characterization: The product should be characterized by standard spectroscopic methods.

    • ¹H NMR: Expect signals corresponding to the enone proton and multiple aliphatic protons in the bicyclic system.

    • ¹³C NMR: Key signals will include two carbonyl carbons (one conjugated, one not) and the olefinic carbons of the enone.

    • IR Spectroscopy: Look for characteristic C=O stretching frequencies for the conjugated (~1665 cm⁻¹) and saturated (~1710 cm⁻¹) ketones.

    • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; impure reagents; wet solvent.Ensure all reagents are pure and solvents are anhydrous. Increase reaction time or temperature moderately. Confirm the activity of the base.
Side Product Formation Self-condensation of cyclohexanone; polymerization.Add this compound promptly after the initial enolate formation. Avoid excessively high temperatures or prolonged reaction times.
No Reaction Inactive base; low temperature.Use freshly prepared or newly opened sodium ethoxide. Ensure the reaction reaches and maintains reflux temperature.
Michael Adduct Isolated Insufficient heat or time for aldol condensation.If the 1,5-diketone is isolated, it can be re-subjected to the basic conditions with heating to promote the cyclization step.[1]

Conclusion

The use of this compound as a Michael acceptor provides a reliable and practical alternative for executing the Robinson annulation. This protocol leverages a stable, easy-to-handle solid to generate the key 1,5-diketone intermediate in situ via a conjugate addition-elimination sequence. The subsequent intramolecular aldol condensation proceeds under standard conditions to deliver valuable bicyclic enone structures. This method is well-suited for researchers in drug discovery and natural product synthesis who require robust access to complex polycyclic scaffolds.

References

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Application Notes & Protocols: The Strategic Use of 3-Acetoxy-2-cyclohexen-1-one in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile C6 Synthon

In the intricate field of natural product synthesis, the strategic selection of building blocks is a critical determinant of synthetic efficiency and elegance. 3-Acetoxy-2-cyclohexen-1-one emerges as a highly versatile and functionalized six-carbon synthon. Its unique structure, featuring a masked β-dicarbonyl system in the form of an enol acetate adjacent to an α,β-unsaturated ketone, provides a powerful platform for a variety of carbon-carbon bond-forming reactions. This guide delves into the core applications of this reagent, providing detailed protocols and mechanistic insights to empower chemists in leveraging its reactivity for the construction of complex molecular architectures, particularly those found in terpenes, steroids, and alkaloids. By understanding the causality behind its reactivity, researchers can unlock its potential in convergent and efficient synthetic strategies.

Core Synthetic Applications & Mechanistic Causality

The utility of this compound stems from its ability to act as a precursor to the thermodynamically stable 2-cyclohexen-1-one or to engage its enol acetate functionality in specific transformations. Its primary applications revolve around cornerstone reactions in organic synthesis: the Michael Addition, the Robinson Annulation, and the Diels-Alder reaction.

The Michael Addition: A Gateway to Functionalized Cyclohexanones

The Michael or conjugate addition is a fundamental method for forming C-C bonds by adding a nucleophile to the β-position of an α,β-unsaturated carbonyl compound.[1][2] this compound serves as an excellent Michael acceptor. The reaction proceeds via the attack of a soft nucleophile on the β-carbon, leading to an enolate intermediate that is subsequently protonated.[3][4] This transformation is pivotal for introducing substituents at the C3 position of the cyclohexanone ring, a common structural motif in natural products.

The choice of nucleophile (Michael donor) is broad, ranging from organometallics like cuprates to stabilized enolates derived from malonates or β-ketoesters.[2][4][5] The reaction's power lies in its ability to create complex stereocenters with high control when chiral catalysts or auxiliaries are employed.

Generalized Mechanism of Michael Addition

G cluster_0 Michael Addition start This compound (Michael Acceptor) enolate Enolate Intermediate start->enolate 1. Conjugate Addition product 1,4-Adduct enolate->product 2. Protonation (H⁺) nucleophile Nu⁻ (Michael Donor)

Caption: Generalized mechanism of the Michael addition to a cyclohexenone scaffold.

Protocol 1: Organocuprate Michael Addition to a Cyclohexenone System

This protocol describes a general procedure for the 1,4-conjugate addition of a Gilman reagent (a lithium diorganocuprate) to a cyclohexenone core, a reaction known for its high efficiency and selectivity for 1,4-addition over 1,2-addition.[4]

Materials:

  • This compound (1.0 equiv)

  • Copper(I) Iodide (CuI, 1.0 equiv)

  • Organolithium reagent (e.g., MeLi, n-BuLi) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • Preparation of the Cuprate: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend CuI (1.0 equiv) in anhydrous THF at -78 °C (dry ice/acetone bath).

  • Slowly add the organolithium reagent (2.0 equiv) dropwise. The solution will typically change color, indicating the formation of the lithium diorganocuprate. Stir the mixture at this temperature for 30 minutes.

  • Addition Reaction: Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the freshly prepared cuprate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the 3-substituted cyclohexanone product. The acetate group may be hydrolyzed during workup depending on the conditions.

The Robinson Annulation: Constructing Fused Ring Systems

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation to build a six-membered ring onto a ketone.[6][7][8] This reaction has been instrumental in the total synthesis of steroids and terpenes.[6][7] While this compound is not a classic methyl vinyl ketone (MVK) substrate, it can be a precursor to the nucleophilic ketone component or a building block in strategies that ultimately lead to fused ring systems characteristic of a Robinson annulation product.

The sequence begins with the Michael addition of an enolate to an α,β-unsaturated ketone, forming a 1,5-diketone intermediate.[9][10] This intermediate, upon treatment with base, undergoes an intramolecular aldol condensation to form a β-hydroxy ketone, which then typically dehydrates to afford the final cyclohexenone product.[7][9]

Generalized Mechanism of Robinson Annulation

G cluster_1 Robinson Annulation A Ketone Enolate C 1,5-Diketone (Michael Adduct) A->C Michael Addition B α,β-Unsaturated Ketone D β-Hydroxy Ketone C->D Intramolecular Aldol Addition E Annulated Cyclohexenone D->E Dehydration G cluster_2 Diels-Alder [4+2] Cycloaddition reactants Diene + Dienophile (e.g., 2-Cyclohexen-1-one) ts Cyclic Transition State reactants->ts Heat (Δ) product Cyclohexene Adduct ts->product

Sources

Application Notes & Protocols: 3-Acetoxy-2-cyclohexen-1-one as a Versatile Synthon for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-acetoxy-2-cyclohexen-1-one as a versatile and reactive building block for the synthesis of diverse heterocyclic scaffolds. We move beyond simple procedural lists to explore the underlying reactivity and mechanistic rationale that makes this reagent a powerful tool in organic synthesis. Detailed, field-tested protocols for the construction of key heterocyclic systems, including tetrahydroindazoles and fused quinoline derivatives, are presented. This guide emphasizes scientific integrity, providing causal explanations for experimental choices and supporting all claims with citations to authoritative literature.

Introduction: The Strategic Value of this compound

This compound is a bifunctional cyclic enone that serves as a robust and adaptable precursor in synthetic organic chemistry. Its value stems from the unique arrangement of three key functional groups within its six-membered ring:

  • An α,β-Unsaturated Ketone: This moiety acts as a classic Michael acceptor, allowing for conjugate addition reactions with a wide range of carbon and heteroatom nucleophiles.

  • An Enol Acetate: The acetoxy group at the C-3 position is an excellent leaving group, particularly under basic or acidic conditions. This facilitates substitution and annulation reactions, where a new ring is fused onto the existing cyclohexenone core.

  • A Masked 1,3-Dicarbonyl: As the enol acetate of cyclohexane-1,3-dione, it provides access to the chemistry of β-dicarbonyl compounds, which are foundational in the synthesis of many heterocyclic systems.

This combination of functionalities allows for sequential, one-pot reactions that rapidly build molecular complexity, making it an attractive starting material for generating libraries of compounds for drug discovery and materials science.

Fundamental Reactivity and Mechanistic Pathways

The synthetic utility of this compound is governed by two primary reaction pathways, which can be selectively triggered by choosing appropriate nucleophiles and reaction conditions.

  • Conjugate Addition (Michael Reaction): Soft nucleophiles preferentially attack the electrophilic β-carbon (C-2), leading to a 1,4-addition product.

  • Nucleophilic Substitution/Annulation: The reaction with binucleophiles often initiates with an attack at either the C-1 carbonyl or the C-2 position, followed by an intramolecular cyclization that displaces the acetoxy group at C-3 to form a new fused ring. This sequence is a cornerstone of annulation strategies.[1][2]

G cluster_0 Reaction Pathways cluster_1 Driving Forces start This compound michael Conjugate Addition (Michael Reaction) start->michael Soft Nucleophiles annulation Substitution/Annulation start->annulation Binucleophiles product1 Acyclic Adducts or Substituted Cyclohexanones michael->product1 product2 Fused Heterocyclic Systems (e.g., Indazoles, Quinolines) annulation->product2 nucleophile Choice of Nucleophile (e.g., Hydrazine, Anilines) nucleophile->michael nucleophile->annulation conditions Reaction Conditions (Base/Acid Catalysis) conditions->annulation

Caption: Core reactivity pathways of this compound.

Synthesis of Fused Nitrogen Heterocycles

The reaction of this compound with nitrogen-based binucleophiles provides a direct and efficient route to important nitrogen-containing heterocyclic cores.

Synthesis of 4,5,6,7-Tetrahydroindazoles

The condensation with hydrazine derivatives is a classic and reliable method for constructing the pyrazole ring fused to a carbocyclic system. Tetrahydroindazoles are prevalent scaffolds in medicinal chemistry, exhibiting a range of biological activities.

Mechanism Insight: The reaction proceeds via an initial nucleophilic attack of the hydrazine at the C-1 carbonyl carbon of the cyclohexenone ring. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the C-3 position, displacing the acetoxy group. A final dehydration step yields the aromatic pyrazole ring of the tetrahydroindazole product.

G start This compound + Hydrazine (H2N-NHR) step1 Nucleophilic Attack at Carbonyl start->step1 intermediate1 Hydrazone Intermediate step1->intermediate1 step2 Intramolecular Cyclization (Attack at C-3) intermediate1->step2 intermediate2 Cyclized Intermediate (-OAc is Leaving Group) step2->intermediate2 step3 Dehydration intermediate2->step3 product 4,5,6,7-Tetrahydroindazole Product step3->product

Caption: Workflow for the synthesis of tetrahydroindazoles.

Protocol 3.1: Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquiv.
This compound154.1610.01.54 g1.0
Phenylhydrazine hydrochloride144.6111.01.59 g1.1
Sodium Acetate (anhydrous)82.0312.00.98 g1.2
Glacial Acetic Acid60.05-20 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.54 g, 10.0 mmol), phenylhydrazine hydrochloride (1.59 g, 11.0 mmol), and anhydrous sodium acetate (0.98 g, 12.0 mmol).

  • Add glacial acetic acid (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into 100 mL of ice-cold water with stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 30 mL).

  • Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield the pure tetrahydroindazole.

Rationale & Scientist's Notes:

  • Sodium Acetate: Phenylhydrazine hydrochloride is used as a stable salt. Sodium acetate acts as a base to liberate the free phenylhydrazine nucleophile in situ.

  • Acetic Acid: Serves as both the solvent and an acid catalyst, promoting the dehydration step that leads to the final aromatic product.

  • Work-up: Pouring the reaction mixture into water precipitates the organic product while retaining inorganic salts and acetic acid in the aqueous phase.

Synthesis of 1,2,3,4-Tetrahydroacridin-9(10H)-ones via Annulation

The reaction with anilines showcases the ability of this compound to participate in annulation reactions to build more complex fused systems, such as the core of acridine alkaloids. This transformation is a variation of the Combes quinoline synthesis.[3]

Mechanism Insight: This reaction likely begins with the formation of an enamine from the aniline and the C-1 carbonyl. This is followed by an intramolecular electrophilic attack from the activated aromatic ring of the aniline onto the enone system, and subsequent tautomerization and cyclization with loss of the acetate group to form the fused heterocyclic product.

Protocol 3.2: General Procedure for Tetrahydroacridinone Synthesis

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquiv.
This compound154.165.00.77 g1.0
Substituted AnilineVaries5.0Varies1.0
Polyphosphoric Acid (PPA)--~10 gCatalyst/Solvent

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (0.77 g, 5.0 mmol) and the desired substituted aniline (5.0 mmol).

  • Carefully add polyphosphoric acid (approx. 10 g) to the flask. Caution: PPA is viscous and highly corrosive.

  • Heat the mixture with stirring in an oil bath at 100-120°C for 2-4 hours. The mixture will become thick.

  • Monitor the reaction by taking small aliquots, quenching with water, neutralizing, extracting, and analyzing by TLC.

  • Once the reaction is complete, cool the flask to about 60-70°C and carefully pour the mixture onto crushed ice (~100 g) in a beaker.

  • Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is ~7-8.

  • The product will often precipitate. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale & Scientist's Notes:

  • Polyphosphoric Acid (PPA): PPA serves as a powerful dehydrating agent and an acid catalyst, essential for promoting the intramolecular cyclization and subsequent aromatization steps.

  • Temperature Control: The reaction requires significant heat to overcome the activation energy for the intramolecular Friedel-Crafts-type cyclization.

  • Safety: The quenching of PPA is highly exothermic and must be done carefully by adding the hot reaction mixture to ice, not the other way around.

Synthesis of Oxygen-Containing Heterocycles: The Benzofuran Core

While direct synthesis of simple furans is less common, this compound is an excellent precursor for building fused benzofuranone and benzofuran structures, which are important motifs in many natural products and pharmaceuticals.[4][5][6]

Protocol 4.1: Synthesis of Hexahydrodibenzofuran-1,8-diones

This protocol demonstrates a self-condensation/annulation reaction where two equivalents of the parent 1,3-dicarbonyl (formed in situ) react to form a fused furan ring system.

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquiv.
This compound154.1610.01.54 g1.0
Piperidine85.151.00.1 mL0.1
Toluene92.14-30 mL-

Procedure:

  • Set up a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Add this compound (1.54 g, 10.0 mmol) and toluene (30 mL) to the flask.

  • Add piperidine (0.1 mL, ~1.0 mmol) as a catalyst.

  • Heat the mixture to reflux. The reaction involves the hydrolysis of the enol acetate to cyclohexane-1,3-dione, followed by a series of condensation and cyclization reactions. The water produced will be collected in the Dean-Stark trap.

  • Reflux for 4-6 hours until no more water is collected.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the solid with a small amount of cold toluene and dry to obtain the hexahydrodibenzofuran product.

Rationale & Scientist's Notes:

  • In Situ Generation: The reaction conditions (piperidine, heat) first hydrolyze the enol acetate to generate the highly reactive cyclohexane-1,3-dione.

  • Piperidine: This secondary amine acts as a base to catalyze the initial condensation reactions and subsequent cyclization.

  • Dean-Stark Trap: The removal of water is crucial as it drives the equilibrium of the condensation and dehydration reactions towards the final product.

References

  • Anand, R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Merlo, A. A., et al. (2016). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 27(9), 1652-1660. [Link]

  • Du, W., et al. (2023). Flexible Synthesis of Benzofuranones. ChemistryViews. [Link]

  • ResearchGate. (n.d.). Regioselective cascade annulation to cyclohexenones. [Link]

  • National Institutes of Health. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Wang, H., et al. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. The Journal of Organic Chemistry, 82(2), 770-775. [Link]

  • ResearchGate. (n.d.). Cyclohexenones Through Addition of Ethyl Acetoacetate to 3-Aryl-1-(thiophen-3-yl)prop-2-en-1-one Derivatives. [Link]

  • National Institutes of Health. (2022). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Omega. [Link]

  • Google Patents. (2015). US9150570B2 - Synthesis of heterocyclic compounds.
  • Chemistry LibreTexts. (2024). 23.13: The Robinson Annulation Reaction. [Link]

  • Wikipedia. (n.d.). Robinson annulation. [Link]

  • NROChemistry. (n.d.). Robinson Annulation. [Link]

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Rhodium-catalyzed [3+2]/[4+2] annulation of 3-acetoxy-1,4-enynes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Rhodium-Catalyzed Tandem [3+2]/[4+2] Annulation of 3-Acetoxy-1,4-enynes

Abstract

The synthesis of complex polycyclic nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. This guide provides a detailed exploration of a novel and efficient rhodium(III)-catalyzed tandem [3+2]/[4+2] annulation reaction. This process uniquely combines acetophenone oxime ethers and 3-acetoxy-1,4-enynes to construct intricate azafluorenone frameworks in a single, atom-economical operation. We will dissect the underlying mechanistic principles, provide detailed, field-tested protocols for researchers, and present a comprehensive analysis of the reaction's scope and limitations. This methodology represents a significant advance in cascade catalysis, enabling the rapid assembly of two distinct rings—a five-membered carbocycle and a six-membered N-heterocycle—with high chemoselectivity, regioselectivity, and diastereoselectivity.[1][2][3]

Conceptual Framework: A Symphony of Reactivity

The success of this tandem annulation hinges on the orchestrated reactivity of its components, brought together by a versatile rhodium catalyst. Understanding these individual roles is key to appreciating the elegance of the overall transformation.

The Dual-Nature of 3-Acetoxy-1,4-enynes (ACEs)

3-Acetoxy-1,4-enynes (ACEs) are exceptionally versatile building blocks in transition metal catalysis. Their fame largely stems from their ability to act as five-carbon (C5) synthons in a variety of cycloadditions.[4] This reactivity is typically unlocked via a rhodium-catalyzed 1,2-acyloxy migration, which brings the otherwise unconjugated alkene and alkyne moieties into a reactive, conjugated system, paving the way for [5+2] and [5+1] cycloadditions.[5][6][7][8]

However, the tandem annulation discussed here exploits a different mode of reactivity. Instead of a wholesale [5+n] cycloaddition, the ACE is dissected and incorporated into two separate rings, a transformation dictated by the nature of its reaction partner and the catalytic pathway.

The Directed Power of Rh(III)-Catalyzed C–H Activation

Rhodium(III) catalysts, particularly those bearing a cyclopentadienyl (Cp*) ligand, are renowned for their ability to direct C–H activation.[9][10] In this reaction, the oxime ether on the acetophenone substrate serves as a directing group. It chelates to the Rh(III) center, positioning it to selectively cleave a typically inert ortho C–H bond on the phenyl ring. This forms a five-membered rhodacycle intermediate, which is the crucial first step of the catalytic cycle and the entry point for the oxime ether into the annulation cascade.[1] This strategy of using a directing group provides exquisite control over regioselectivity, a common challenge in C–H functionalization.

The Logic of the Tandem Cascade

The core innovation of this reaction is the ability to use acetophenone oxime ether as a unique "three-atom/two-atom" unit.[1] Through a cascade of bond formations, the aryl group and the ortho-carbon contribute three atoms (C-C-C) to the [4+2] cycloaddition, while the nitrogen and the ipso-carbon of the oxime-bearing side chain act as a two-atom unit (C-N) for the same ring. Simultaneously, the ACE partner is engaged in both a [3+2] cycloaddition to form the cyclopentane ring and the [4+2] cycloaddition for the pyridine ring. This intricate dance of bond-making rapidly builds the complex azafluorenone core from simple, readily available starting materials.

The Catalytic Cycle: A Mechanistic Deep Dive

Mechanistic studies suggest a highly orchestrated pathway where the formation of a key allyl-rhodium intermediate is responsible for directing the chemoselectivity of the cascade reaction.[1]

Proposed Mechanistic Pathway

The reaction is believed to proceed through the following key steps:

  • Directed C–H Activation: The reaction initiates with the chelation-assisted C–H activation of the acetophenone oxime ether (A) by the active [Cp*Rh(III)] catalyst, forming the rhodacycle intermediate (B) .[1][9]

  • Enyne Coordination & Insertion: The 3-acetoxy-1,4-enyne (C) coordinates to the rhodium center, followed by migratory insertion into the Rh-C bond to form a seven-membered rhodacycle (D) .

  • β-Oxygen Elimination & Allyl-Rh Formation: A critical β-oxygen elimination releases the acetate group and generates the key π-allyl-rhodium intermediate (E) . This intermediate is the lynchpin of the reaction, controlling the subsequent annulation steps.[1]

  • [3+2] Annulation (Carbocycle Formation): The nucleophilic carbon of the enamine moiety attacks the allyl-rhodium complex, initiating the [3+2] cyclization. This is followed by a protonolysis step to form the five-membered carbocycle and generate intermediate (F) .

  • [4+2] Annulation (N-Heterocycle Formation): The second cyclization occurs via an intramolecular nucleophilic attack of the nitrogen atom onto the vinyl group, followed by reductive elimination. This [4+2] annulation forms the six-membered nitrogen-containing heterocycle.

  • Isomerization & Catalyst Regeneration: A final isomerization step yields the stable, conjugated azafluorenone product (G) and regenerates the active Rh(III) catalyst, allowing it to re-enter the catalytic cycle.

Visualizing the Mechanism

G cluster_cycle Catalytic Cycle A Acetophenone Oxime Ether (A) + [CpRh(III)] B Rhodacycle Intermediate (B) A->B C-H Activation D Seven-membered Rhodacycle (D) B->D + Enyne (C) Coordination & Insertion C 3-Acetoxy-1,4-enyne (C) E π-Allyl-Rhodium Intermediate (E) D->E β-O Elimination (-OAc) F Post-[3+2] Intermediate (F) E->F [3+2] Annulation (Carbocycle Formation) G Azafluorenone Product (G) + [CpRh(III)] F->G [4+2] Annulation & Isomerization G->A Catalyst Regeneration

Caption: Proposed catalytic cycle for the Rh(III)-catalyzed tandem [3+2]/[4+2] annulation.

Application Notes & Experimental Protocols

This section provides a practical guide for performing the tandem annulation in a research laboratory setting.

General Considerations
  • Inert Atmosphere: The rhodium catalyst and some reagents are sensitive to air and moisture. All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Solvent Purity: Anhydrous solvents are crucial for reaction success. It is recommended to use freshly distilled solvents or solvents from a commercial purification system.

  • Reagent Quality: Reagents should be purchased from a reputable supplier and used as received unless otherwise noted. The purity of the 3-acetoxy-1,4-enyne is particularly important.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

Protocol: Synthesis of a Representative Azafluorenone Derivative

This protocol describes the synthesis of trans-2,9b-dihydro-1H-indeno[1,2-b]pyridine derivatives, as reported in the literature.[1][2]

Materials & Reagents

ReagentSupplierPurity/GradeNotes
Acetophenone Oxime Ether (Substrate 1)Sigma-Aldrich>97%Prepare according to literature methods
3-Acetoxy-1,4-enyne (Substrate 2)TCI Chemicals>98%Store under inert gas
[Cp*RhCl₂]₂Strem Chemicals>98%Catalyst precursor
AgSbF₆Oakwood>98%Halide scavenger
Acetic Acid (AcOH)FisherACS GradeAdditive
1,2-Dichloroethane (DCE)Acros OrganicsAnhydrousReaction Solvent

Step-by-Step Procedure

  • Catalyst Activation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 2.5 mol%) and AgSbF₆ (6.9 mg, 0.02 mmol, 5 mol%).

  • Reaction Setup: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL). Stir the resulting orange suspension at room temperature for 15 minutes.

  • Addition of Reactants: To the catalyst mixture, add the acetophenone oxime ether (0.4 mmol, 1.0 equiv.), the 3-acetoxy-1,4-enyne (0.6 mmol, 1.5 equiv.), and acetic acid (AcOH) (48.0 mg, 0.8 mmol, 2.0 equiv.) via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired azafluorenone product.

  • Characterization (Self-Validation): The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The trans diastereoselectivity can be confirmed by 2D NMR (NOESY) experiments. Expected yields typically range from 60-90%, depending on the substrates.

Experimental Workflow

Caption: General experimental workflow from reaction setup to final product analysis.

Substrate Scope and Data

The utility of this tandem annulation is demonstrated by its broad substrate scope, accommodating a variety of functional groups on both the oxime ether and the enyne partner.

EntryAcetophenone Oxime Ether (R¹)3-Acetoxy-1,4-enyne (R², R³)Product Yield (%)dr
1HPh, H85>20:1
24-MePh, H88>20:1
34-OMePh, H91>20:1
44-FPh, H75>20:1
54-ClPh, H72>20:1
64-CF₃Ph, H64>20:1
73-MePh, H81>20:1
8H4-MeC₆H₄, H83>20:1
9H4-ClC₆H₄, H76>20:1
10HCyclohexyl, H70>20:1
11HPh, Me68>20:1

Data synthesized from representative results reported in the literature.[1][2]

Analysis of Scope:

  • Oxime Ether: The reaction tolerates both electron-donating (Me, OMe) and electron-withdrawing (F, Cl, CF₃) substituents on the phenyl ring of the oxime ether, generally providing good to excellent yields.

  • Enyne: The enyne partner is also versatile. Aromatic, heteroaromatic, and aliphatic groups (R²) are well-tolerated at the alkyne terminus. The reaction also proceeds with internally substituted alkynes (R³ = Me), albeit in slightly lower yields.

  • Diastereoselectivity: A remarkable feature of this reaction is its excellent diastereoselectivity, consistently favoring the trans isomer (>20:1 dr) across a wide range of substrates.

Limitations: Substrates with highly bulky groups at the ortho-position of the acetophenone may exhibit lower reactivity due to steric hindrance impeding the initial C-H activation step. Furthermore, certain coordinating functional groups on the substrates may interfere with the catalyst, requiring specific optimization.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (decomposed by air/moisture).Ensure rigorous inert atmosphere techniques. Use fresh catalyst and halide scavenger.
Insufficient temperature or reaction time.Increase temperature incrementally (e.g., to 110-120 °C). Extend reaction time and monitor by TLC/LC-MS.
Poor quality of solvent or reagents.Use freshly purified, anhydrous solvent. Check the purity of starting materials.
Formation of Side Products Incorrect stoichiometry.Carefully control the ratio of reactants. An excess of the enyne (1.5 equiv.) is generally optimal.
Alternative reaction pathways (e.g., simple C-H alkenylation).Ensure the additive (AcOH) is present, as it can be crucial for promoting the desired cascade pathway.
Low Diastereoselectivity This is uncommon for this reaction.Re-verify the structure of the product. Ensure the reaction has gone to completion, as intermediates may be present.

Conclusion

The Rh(III)-catalyzed tandem [3+2]/[4+2] annulation of 3-acetoxy-1,4-enynes with acetophenone oxime ethers is a powerful and sophisticated tool for modern synthetic chemistry. By leveraging a cascade of C–H activation, migratory insertion, and dual cycloadditions, it provides a rapid, selective, and efficient route to complex azafluorenone scaffolds. This guide has outlined the conceptual basis, detailed the mechanistic underpinnings, and provided robust protocols to enable researchers, scientists, and drug development professionals to successfully implement this methodology. Its broad substrate scope and high selectivity make it an attractive strategy for the synthesis of novel compounds with potential applications in pharmacology and materials science.

References

  • Tang, W. Rhodium-Catalyzed [5+2] Cycloaddition of 3-Acyloxy-1,4-enyne with Alkene or Allene. Synfacts2010 , 2010(10), 1108–1108. [Link]

  • Ye, F., et al. Palladium-Catalyzed Reductive [5+1] Cycloaddition of 3-Acetoxy-1,4-enynes with CO: Access to Phenols Enabled by Hydrosilanes. Angewandte Chemie International Edition2018 , 57(40), 13308-13312. [Link]

  • Halskov, K. S., et al. Synthesis of[6][7]-Bicyclic Heterocycles with a Ring-Junction Nitrogen Atom: Rhodium(III)-Catalyzed C−H Functionalization of Alkenyl Azoles. Angewandte Chemie International Edition2017 , 56(31), 9183-9187. [Link]

  • Wang, C., et al. Rh(iii)-Catalyzed [3 + 2]/[4 + 2] annulation of acetophenone oxime ethers with 3-acetoxy-1,4-enynes involving C–H activation. Organic Chemistry Frontiers2021 , 8(1), 58-63. [Link]

  • Tang, W. 3-Acyloxy-1,4-enyne: a New Five-carbon Synthon for Rhodium-Catalyzed (5+2) Cycloadditions. Accounts of Chemical Research2015 , 48(6), 1733-1745. [Link]

  • Wang, Y., et al. Mechanism, Regioselectivity, and the Role of Water in Rh-Catalyzed (5+2) Cycloadditions of 3-Acyloxy-1,4-enynes and Alkynes. The Journal of Organic Chemistry2012 , 77(17), 7435-7443. [Link]

  • Wang, Y., et al. Mechanism and Reactivity of Rh-Catalyzed Intermolecular [5+1] Cycloaddition of 3-Acyloxy-1,4-Enyne (ACE) and CO: A Computational Study. ACS Catalysis2015 , 5(4), 2246-2254. [Link]

  • Bai, D., et al. Rhodium(iii)-catalyzed diverse [4 + 1] annulation of arenes with 1,3-enynes via sp3/sp2 C–H activation and 1,4-rhodium migration. Chemical Science2019 , 10(14), 3987-3993. [Link]

  • Wang, C., et al. Rh(III)-Catalyzed [3+2]/[4+2] Annulation of Acetophenone Oxime Ethers with 3-Acetoxy-1,4-enynes involving C-H Activation. ResearchGate2020 . [Link]

  • Wang, C., et al. Rh(iii)-Catalyzed [3 + 2]/[4 + 2] annulation of acetophenone oxime ethers with 3-acetoxy-1,4-enynes involving C–H activation. Sci-Hub2021 . [Link]

  • Bai, D., et al. Rhodium(iii)-catalyzed diverse [4 + 1] annulation of arenes with 1,3-enynes via sp3/sp2 C-H activation and 1,4-rhodium migration. PubMed2019 . [Link]

  • Tang, W. Rhodium-catalyzed (5+2) and (5+1) cycloadditions using 1,4-enynes as the five-carbon building blocks. Accounts of Chemical Research2015 , 48(6), 1733-1745. [Link]

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Application Note: Strategic Synthesis of 3-Substituted-2-Cyclohexen-1-ones via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of a Versatile Enone System

3-Acetoxy-2-cyclohexen-1-one is a valuable and highly reactive intermediate in modern organic synthesis. Its structure, featuring an α,β-unsaturated ketone conjugated with a vinylogous acetate ester, provides a powerful platform for introducing a wide array of functional groups at the C3 position. The resulting 3-substituted-2-cyclohexen-1-one scaffolds are prevalent in numerous natural products and are key building blocks for the pharmaceutical and materials science industries.[1][2] This application note provides a detailed exploration of the mechanistic underpinnings, experimental considerations, and detailed protocols for performing nucleophilic substitution on this substrate with nitrogen and sulfur nucleophiles.

Mechanistic Rationale: A Conjugate Addition-Elimination Pathway

The primary mechanism for nucleophilic substitution on this compound is not a direct SN2-type displacement. Instead, the reaction proceeds through a well-established conjugate addition-elimination (or Michael addition-elimination) pathway.[3][4] This is dictated by the electronic nature of the α,β-unsaturated system.

Causality Behind the Mechanism:

  • Michael Addition: The C3 position is electron-deficient due to resonance with the carbonyl group, making the C2-C3 double bond an excellent "Michael acceptor." A nucleophile (Nu⁻) preferentially attacks the electrophilic β-carbon (C3).[5][6] This initial 1,4-addition breaks the π-bond and forms a resonance-stabilized enolate intermediate.

  • Elimination: The tetrahedral intermediate then collapses. The electron density from the enolate reforms the C2-C3 double bond, leading to the expulsion of the acetate group, which is a competent leaving group.

This two-step sequence allows for the net substitution of the acetoxy group with the incoming nucleophile. Competing pathways, such as 1,2-addition directly to the carbonyl carbon, are generally less favored by softer nucleophiles like amines and thiols but can occur with "harder" nucleophiles like organolithium or Grignard reagents.[7]

Caption: Reaction mechanism for nucleophilic substitution.

Core Experimental Considerations

The success of this substitution reaction hinges on the careful selection of reagents and conditions. As a senior scientist, understanding the causality behind these choices is critical for optimization and troubleshooting.

  • Nucleophile Selection: The reaction is most efficient with soft, non-basic nucleophiles.

    • Nitrogen Nucleophiles: Primary and secondary amines are excellent nucleophiles for this transformation, readily forming 3-amino-2-cyclohexen-1-ones (vinylogous amides).[8][9] The reaction is often autocatalytic or may require a weak acid catalyst.[10]

    • Sulfur Nucleophiles: Thiols are highly effective due to the high nucleophilicity of sulfur. A non-nucleophilic base is typically required to deprotonate the thiol to the more potent thiolate anion.[11]

  • Solvent Choice: Polar aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN) are generally preferred. They effectively solvate the starting materials and intermediates without interfering with the nucleophile's reactivity.

  • Base Requirement: For nucleophiles with an acidic proton (e.g., thiols), a base is necessary to generate the active nucleophile. An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal as it also serves to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Temperature Control: These reactions are often exothermic and can typically be run at room temperature. However, gentle heating (40-60 °C) may be required for less reactive nucleophiles to ensure a reasonable reaction time.

Protocols for Synthesis

The following protocols are self-validating, incorporating in-process monitoring and detailed purification and characterization steps.

Protocol 1: Synthesis of 3-Morpholino-2-cyclohexen-1-one

This procedure details the reaction with a secondary amine, a common transformation in drug development.[12]

Materials and Reagents:

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.00 g, 5.95 mmol) and dissolve it in anhydrous DCM (30 mL).

  • Nucleophile Addition: Add morpholine (e.g., 0.57 mL, 6.54 mmol, 1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate eluent. The starting material will have a different Rf value than the more polar product.

  • Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL). The bicarbonate wash removes the acetic acid byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50%) to afford the pure 3-morpholino-2-cyclohexen-1-one.

  • Characterization: Confirm the structure of the purified product using NMR, IR, and MS analysis.

Protocol 2: Synthesis of 3-(Phenylthio)-2-cyclohexen-1-one

This protocol demonstrates the use of a thiol nucleophile, a key reaction for introducing sulfur-containing moieties.[13][14]

Materials and Reagents:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.00 g, 5.95 mmol) and dissolve it in anhydrous THF (30 mL).

  • Base and Nucleophile Addition: Add triethylamine (e.g., 1.0 mL, 7.14 mmol, 1.2 eq) followed by the dropwise addition of thiophenol (e.g., 0.61 mL, 5.95 mmol, 1.0 eq) at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-5 hours. Monitor progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Aqueous Workup: After completion, dilute the reaction mixture with ethyl acetate (30 mL). Wash sequentially with 1M HCl (2 x 20 mL) to remove TEA, saturated aqueous NaHCO₃ (2 x 20 mL) to remove acetic acid, and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting oil or solid by flash column chromatography (gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure 3-(phenylthio)-2-cyclohexen-1-one.

  • Characterization: Analyze the final product by NMR, IR, and MS to confirm its identity and purity.

Data Summary and Product Characterization

The following table summarizes expected outcomes and key characterization data for the synthesized products.

NucleophileProduct StructureTypical Yield (%)¹H NMR (δ, ppm, CDCl₃) Key Signals¹³C NMR (δ, ppm, CDCl₃) Key SignalsIR (cm⁻¹) Key Stretches
Morpholine3-Morpholino-2-cyclohexen-1-one80-95~5.3 (s, 1H, vinyl H), ~3.7 (t, 4H, -N(CH₂)₂), ~3.4 (t, 4H, -(CH₂)₂O)~198 (C=O), ~165 (C3), ~105 (C2)~1640 (C=O), ~1580 (C=C)
Thiophenol3-(Phenylthio)-2-cyclohexen-1-one85-98~7.2-7.5 (m, 5H, Ar-H), ~6.1 (s, 1H, vinyl H)~197 (C=O), ~160 (C3), ~125-135 (Ar-C, C2)~1665 (C=O), ~1590 (C=C)

Interpreting Characterization Data:

  • ¹H NMR: The most telling signal for a successful reaction is the disappearance of the acetate methyl singlet from the starting material (around δ 2.15 ppm) and the appearance of a new vinyl proton singlet (C2-H) between δ 5.3-6.1 ppm.[15] Signals corresponding to the newly introduced nucleophile will also be present.

  • ¹³C NMR: The carbonyl carbon (C1) will appear around δ 197-199 ppm. The olefinic carbons (C2 and C3) will also be clearly visible in the δ 100-165 ppm range.

  • IR Spectroscopy: A strong absorption band between 1640-1670 cm⁻¹ is characteristic of the conjugated ketone carbonyl stretch.[16]

  • Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the desired product.[17]

Standard Experimental Workflow

The general procedure for this class of reactions follows a consistent and logical sequence, ensuring reproducibility and safety.

G A 1. Reagent Preparation - Dissolve substrate in anhydrous solvent. - Prepare nucleophile/base solution. B 2. Reaction Setup - Assemble flame-dried glassware. - Establish inert (N₂) atmosphere. A->B C 3. Execution - Add nucleophile solution dropwise at RT. - Stir for specified duration. B->C D 4. In-Process Monitoring - Track reaction progress via TLC. C->D D->C Continue if incomplete E 5. Aqueous Workup - Quench reaction. - Perform extractions to remove byproducts. D->E Proceed upon completion F 6. Purification - Dry organic layer. - Concentrate solvent in vacuo. - Purify via column chromatography. E->F G 7. Characterization - Confirm structure and purity. - (NMR, IR, MS) F->G

Caption: A typical experimental workflow for nucleophilic substitution.

References

  • PrepChem. (n.d.). Synthesis of a. 3-Morpholino-2-cyclohexen-1-one. Retrieved from [Link]

  • Jiang, G.-J., Fu, X.-F., Li, Q., & Yu, Z.-X. (2012). Cationic Rh(I)-Catalyzed [5 + 1] Cycloaddition of 1-Yne-vinylcyclopropanes and CO: A New and Efficient Synthesis of α,β-Cyclohexenones and β,γ-Cyclohexenones. Organic Letters, 14(3), 692–695.
  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

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  • Chong, J. M., & Shen, L. (2006). Nucleophilic substitution reactions of sulfur-substituted cyclohexanone acetals: an analysis of the factors controlling stereoselectivity. The Journal of Organic Chemistry, 71(14), 5171–5178.
  • Davis, H. (2012, October 11). Nucleophilic Substitution Reactions Explained [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-2-cyclohexen-1-one. PubChem Compound Database. Retrieved from [Link]

  • LibreTexts. (2023, July 18). 2.2: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]

  • NIST. (n.d.). 2-Cyclohexen-1-one, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

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  • LibreTexts. (2022, July 20). 8.8: Biological Nucleophilic Substitution Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • American Chemical Society. (2023, September 1). Stereospecific Synthesis of Cyclohexenone Acids by[18][18]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Radical-mediated thiol-ene 'click' reactions in deep eutectic solvents for bioconjugation. RSC Publishing. Retrieved from [Link]

  • Reynolds, J. D. (2014, April 21). Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism) [Video]. YouTube. [Link]

  • Ashenhurst, J. (2025, April 16). Enamines. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]

  • Kelemen, V., et al. (2018). Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study. Chemistry – A European Journal, 24(50), 13248–13257.
  • National Institutes of Health. (n.d.). Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine-Brønsted Acid Approach to Tetrahydroindoles. ACS Omega. Retrieved from [Link]

  • Kelemen, V., et al. (2018). Photoinitiated Thiol Ene Reactions of Various 2,3-Unsaturated O-, C- S- and N-Glycosides – Scope and Limitations Study. CORE. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry. Retrieved from [Link]

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Sources

The Strategic Utility of 3-Acetoxy-2-cyclohexen-1-one in the Genesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Synthon

In the landscape of pharmaceutical synthesis, the quest for efficient and versatile building blocks is paramount. 3-Acetoxy-2-cyclohexen-1-one, the enol acetate of 1,3-cyclohexanedione, emerges as a significant synthon, primarily valued for its role as a stable and convenient precursor to the 1,3-cyclohexanedione enolate. This application note delves into the strategic application of this compound in the synthesis of critical pharmaceutical intermediates, with a particular focus on its utility in constructing polycyclic frameworks, most notably the steroid nucleus. We will explore the underlying chemical principles, provide detailed protocols, and illuminate the causality behind the experimental choices that underscore its importance in modern drug development.

The core utility of this compound lies in its ability to generate a specific enolate under controlled conditions, which can then participate in crucial carbon-carbon bond-forming reactions. The acetoxy group serves as a protecting group for the enol, which can be unmasked in situ to engage in reactions like the venerable Robinson annulation, a cornerstone in the synthesis of six-membered rings.[1]

Core Application: Gateway to Steroidal Scaffolds via the Wieland-Miescher Ketone

A quintessential application of this compound is in the synthesis of the Wieland-Miescher ketone, a foundational building block for a plethora of steroids and other complex natural products.[2][3] The Wieland-Miescher ketone's bicyclic structure represents the A and B rings of the steroid core, making it an invaluable starting material for the synthesis of various hormonal drugs and their analogues.[1][2]

The synthesis of the Wieland-Miescher ketone is a classic example of a Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[1][4] In this sequence, this compound can be utilized as a stable and easily handleable precursor to the required 1,3-cyclohexanedione enolate.

Reaction Causality and Mechanistic Insight

The use of this compound offers a practical alternative to using 1,3-cyclohexanedione directly, which can be prone to self-condensation and other side reactions. The enol acetate is first hydrolyzed under basic conditions to generate the enolate of 1,3-cyclohexanedione. This enolate then acts as the Michael donor, adding to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK), in a conjugate addition.[5][6] The resulting 1,5-dicarbonyl intermediate subsequently undergoes an intramolecular aldol condensation, followed by dehydration, to yield the bicyclic enone system of the Wieland-Miescher ketone.[4][7]

The choice of base is critical in this sequence. A base such as potassium hydroxide or sodium methoxide is typically employed to effect the initial hydrolysis of the enol acetate and to catalyze both the Michael addition and the subsequent aldol condensation.[8][9]

Visualizing the Pathway: Synthesis of the Wieland-Miescher Ketone

Wieland_Miescher_Synthesis cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Aldol Condensation This compound This compound 1,3-Cyclohexanedione_Enolate 1,3-Cyclohexanedione Enolate This compound->1,3-Cyclohexanedione_Enolate Base (e.g., KOH) Michael_Adduct 1,5-Dicarbonyl Intermediate 1,3-Cyclohexanedione_Enolate->Michael_Adduct + MVK MVK Methyl Vinyl Ketone (MVK) Aldol_Intermediate Aldol Adduct Michael_Adduct->Aldol_Intermediate Base Michael_Adduct->Aldol_Intermediate WMK Wieland-Miescher Ketone Aldol_Intermediate->WMK - H2O

Caption: Synthesis of the Wieland-Miescher Ketone from this compound.

Experimental Protocol: Synthesis of Wieland-Miescher Ketone

This protocol outlines the synthesis of the Wieland-Miescher ketone, a key pharmaceutical intermediate for steroid synthesis, starting from this compound. The procedure is adapted from established Robinson annulation methodologies.[8][9]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
This compound57918-73-7154.1615.4 g0.1
Methyl Vinyl Ketone (MVK)78-94-470.097.7 g0.11
Potassium Hydroxide (KOH)1310-58-356.115.6 g0.1
Methanol (MeOH)67-56-132.04100 mL-
Diethyl Ether60-29-774.12As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-
Toluene108-88-392.1450 mL-
p-Toluenesulfonic acid104-15-4172.200.2 g-
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.4 g (0.1 mol) of this compound and 7.7 g (0.11 mol) of freshly distilled methyl vinyl ketone in 100 mL of methanol.

  • Michael Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 5.6 g (0.1 mol) of potassium hydroxide in 20 mL of methanol to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up of Michael Adduct (Optional, for higher purity): Neutralize the reaction mixture with dilute hydrochloric acid. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 1,5-dicarbonyl intermediate.

  • Aldol Condensation and Cyclization: To the crude Michael adduct, add 50 mL of toluene and a catalytic amount of p-toluenesulfonic acid (approx. 0.2 g). Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Final Work-up and Purification: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Wieland-Miescher ketone.

Further Applications and Future Perspectives

The Wieland-Miescher ketone, synthesized from this compound, is a versatile intermediate that opens the door to a wide range of steroidal and terpenoid natural products.[2] Further transformations of the Wieland-Miescher ketone can introduce the C and D rings of the steroid nucleus, as well as various functional groups, leading to the synthesis of corticosteroids, sex hormones, and other bioactive molecules.

While the Robinson annulation is a classic and powerful tool, modern advancements in catalysis, including organocatalysis, have enabled the enantioselective synthesis of the Wieland-Miescher ketone, providing access to chiral steroids.[2] The use of this compound in these asymmetric methodologies remains an area of potential exploration.

Furthermore, the reactivity of this compound is not limited to the Robinson annulation. As an enol acetate, it can participate in various palladium-catalyzed cross-coupling reactions, offering alternative strategies for the synthesis of functionalized cyclohexenone derivatives that are valuable in pharmaceutical research.

Conclusion

This compound is a strategically important and practical starting material in the synthesis of pharmaceutical intermediates. Its ability to serve as a stable precursor to the 1,3-cyclohexanedione enolate makes it a key component in the Robinson annulation for the construction of the Wieland-Miescher ketone, a cornerstone of steroid synthesis. The methodologies presented herein highlight the synthetic utility of this versatile building block and underscore its continued relevance in the development of complex pharmaceutical agents.

References

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  • Bates, R. B. (1987). New reaction conditions for the synthesis of Wieland-Miescher ketone. UNI ScholarWorks. Retrieved from [Link]

  • Kanger, T., Kriis, K., & Lopp, M. (2005). Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. Synthesis, 2005(18), 3147-3151.
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  • Baraban, J. H., et al. (2020). Detection of the keto-enol tautomerization in acetaldehyde, acetone, cyclohexanone, and methyl vinyl ketone with a novel VUV light source. ResearchGate. Retrieved from [Link]

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Introduction: The Rise of Enol Acetates in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Enol Acetates

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency. The discovery and development of these reactions earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry.[1] While aryl and vinyl halides/triflates are the conventional electrophiles, the quest for more accessible, stable, and versatile coupling partners has brought enol derivatives to the forefront.

Among these, enol acetates have emerged as highly valuable substrates. They are readily prepared from ubiquitous ketone precursors, are generally stable to storage and chromatography, and serve as effective surrogates for the more reactive but often less stable enol triflates or kinetically-generated enolates.[2][3] This guide provides a detailed overview of the mechanistic principles, practical considerations, and step-by-step protocols for leveraging palladium-catalyzed cross-coupling reactions of enol acetates in research and development.

Theoretical Framework: Mechanism and Advantages

The power of palladium catalysis lies in its ability to cycle between Pd(0) and Pd(II) oxidation states, orchestrating the precise assembly of two organic fragments.[1][4][5] While specific pathways can vary, the canonical mechanism for most cross-coupling reactions provides a robust framework for understanding these transformations.

The General Palladium Catalytic Cycle

The universally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

  • Oxidative Addition: The cycle begins with the insertion of a low-valent Pd(0) catalyst into the carbon-oxygen bond of the enol acetate. This step forms a square planar Pd(II) intermediate.

  • Transmetalation: The organometallic coupling partner (e.g., an organoboron, organotin, or organozinc compound) exchanges its organic group with the acetate on the palladium center. This crucial step brings both coupling partners together on the palladium atom. For reactions like the Heck or amination, this step is replaced by migratory insertion or coordination/deprotonation, respectively.[1][9]

  • Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[10]

Palladium Catalytic Cycle cluster_inputs Inputs pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)(OAc)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + R¹-OAc (Enol Acetate) trans_complex R¹-Pd(II)(R²)L₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation + R²-M product R¹-R² (Coupled Product) trans_complex->product Reductive Elimination R¹-OAc R¹-OAc R²-M R²-M

Figure 1: Generalized catalytic cycle for the cross-coupling of enol acetates.

Why Choose Enol Acetates?

The selection of an enol acetate over other enol derivatives is a strategic choice rooted in practicality and chemical reactivity.

  • Accessibility: They are easily and often regioselectively synthesized from a wide variety of ketones.[2]

  • Stability: Unlike alkali metal enolates, enol acetates are generally bench-stable compounds that can be purified by chromatography and stored, simplifying experimental workflows.

  • Reactivity Profile: They are less reactive than enol triflates, which can be an advantage in complex molecule synthesis where milder conditions are required to preserve sensitive functional groups.[11] Their reactivity is readily unlocked by the palladium catalyst, making them ideal "tunable" electrophiles.

Key Cross-Coupling Methodologies and Applications

Enol acetates are versatile partners in a range of palladium-catalyzed reactions, each providing a unique synthetic tool.

Figure 2: Synthetic workflow from ketones to diverse products via enol acetates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an electrophile with an organoboron reagent.[8][12] Using enol acetates allows for the synthesis of α-aryl or α-vinyl ketones. The synthesis of stereodefined enol acetates of ketones can be readily accomplished through the palladium-catalyzed cross-coupling reaction between alkyl-, aryl-, or 1-alkenylboron reagents and enol acetates of α-bromo ketones.[13][14]

  • Coupling Partner: Aryl, heteroaryl, or vinyl boronic acids or esters.

  • Key Strength: High functional group tolerance and the use of non-toxic and stable boron reagents.[12]

Heck Reaction

The Heck reaction forms a new C-C bond by coupling the enol acetate with an alkene, typically leading to the formation of a substituted alkene product.[5] This reaction provides a powerful method for vinylation, leading to the synthesis of conjugated enones and dienes. While less common for enol acetates than for aryl halides, the principles are analogous, involving migratory insertion of the alkene into the Pd-C bond.[5][15]

  • Coupling Partner: Alkenes (olefins).

  • Key Strength: Excellent atom economy and utility in synthesizing complex polyene structures.

Sonogashira Coupling

This reaction couples enol acetates with terminal alkynes to produce conjugated enynes, which are valuable building blocks in pharmaceuticals and materials science.[16][17][18] The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate, although copper-free variants have been developed to avoid the undesirable homocoupling of alkynes (Glaser coupling).[16][17][19]

  • Coupling Partner: Terminal alkynes.

  • Key Strength: Direct and efficient method for introducing an alkyne moiety.

Buchwald-Hartwig Amination

A cornerstone of C-N bond formation, this reaction couples enol acetates with primary or secondary amines to synthesize enamines or their tautomeric imines.[20][21] Enamides can also be synthesized by coupling with amides, carbamates, or sulfonamides.[22] This transformation has largely replaced harsher classical methods for C-N bond formation.[20]

  • Coupling Partner: Amines, amides, carbamates.

  • Key Strength: Broad substrate scope, allowing for the synthesis of a wide variety of aryl amines and related compounds under relatively mild conditions.[23]

Stille Coupling

The Stille reaction involves the coupling of enol acetates with organostannane (organotin) reagents.[7][24] It is known for its excellent functional group tolerance and insensitivity to moisture and air.[7][10] However, the primary drawback is the toxicity of the tin reagents and byproducts, which necessitates careful handling and purification.[7][25]

  • Coupling Partner: Organostannanes (R-SnR'₃).

  • Key Strength: High tolerance for a wide array of functional groups on both coupling partners.[10]

Comparative Summary of Key Reactions

Reaction NameCoupling Partner (R²-M)Typical ProductCatalyst System (Example)Base (Example)Solvent (Example)
Suzuki-Miyaura R²-B(OH)₂ or R²-B(OR)₂α-Aryl/Vinyl KetonePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O
Heck AlkeneConjugated Enone/DienePd(OAc)₂ / PPh₃Et₃N, NaOAcDMF, Toluene
Sonogashira R²-C≡C-HConjugated EnynePd(PPh₃)₂Cl₂ / CuIEt₃N, PiperidineTHF, DMF
Buchwald-Hartwig R²-NH₂ or R²R³NHEnamine / EnamidePd₂(dba)₃ / XPhosKOt-Bu, Cs₂CO₃Toluene, Dioxane
Stille R²-Sn(Alkyl)₃α-Aryl/Vinyl KetonePd(PPh₃)₄(Often not required)THF, Toluene

Experimental Protocols: A Practical Guide

The following protocols are representative examples. Researchers should always perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of an Enol Acetate with an Arylboronic Acid

This protocol describes the synthesis of an α-aryl ketone from a ketone-derived enol acetate and a commercially available arylboronic acid.

Materials and Reagents:

  • Ketone-derived enol acetate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the enol acetate (e.g., 1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Preparation: In a separate vial, weigh Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). Add 2 mL of anhydrous dioxane to the vial and swirl gently to dissolve the catalyst and ligand. Causality Note: Pre-mixing the catalyst and ligand allows for the formation of the active catalytic species before introduction to the main reaction mixture, often leading to more consistent results.

  • Reaction Assembly: Add the catalyst solution to the Schlenk flask via syringe. Follow with additional anhydrous dioxane (8 mL) and degassed water (2 mL) to achieve a 0.1 M concentration with respect to the enol acetate. Causality Note: The aqueous phase is crucial in the Suzuki reaction; the base (K₃PO₄) promotes the formation of a boronate species, which facilitates the transmetalation step.[26]

  • Reaction Execution: Equip the flask with a reflux condenser, ensure a positive flow of argon, and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the enol acetate), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired α-aryl ketone.

Protocol 2: Buchwald-Hartwig Amination of an Enol Acetate

This protocol details the C-N bond formation between an enol acetate and a primary amine to generate an enamine.

Materials and Reagents:

  • Enol acetate (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • XPhos (3.5 mol%)

  • Potassium tert-butoxide (KOt-Bu) (1.4 equiv)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

  • Glovebox or Schlenk line techniques are highly recommended

Procedure:

  • Reaction Setup (Glovebox Recommended): In a glovebox, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.035 mmol), and KOt-Bu (1.4 mmol) to an oven-dried vial equipped with a stir bar. Causality Note: The use of a strong, non-nucleophilic base like KOt-Bu is critical for deprotonating the amine-palladium complex, which is a key step in the catalytic cycle for amination.[27] The catalyst system is oxygen-sensitive, making inert atmosphere handling essential for optimal activity.

  • Reagent Addition: Add the enol acetate (1.0 mmol) and anhydrous toluene (10 mL). Stir for 5 minutes. Finally, add the amine (1.2 mmol) via syringe.

  • Reaction Execution: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 90-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude enamine can be purified by flash column chromatography. Note that enamines can be sensitive to silica gel; using deactivated silica (pre-treated with triethylamine) may be necessary to prevent hydrolysis.

References

  • Abe, S., Miyaura, N., & Suzuki, A. (1992). The Palladium–Catalyzed Cross-Coupling Reaction of Enol Acetates of α-Bromo Ketones with 1-Alkenyl-, Aryl-, or Alkylboron Compounds; A Facile Synthesis of Ketones and Their Enol Acetates. Bulletin of the Chemical Society of Japan, 65(10), 2863-2865. [Link]

  • The Palladium-Catalyzed Cross-Coupling Reaction of Enol Acetates of α-Bromo Ketones with 1-Alkenyl-, Aryl-, or Alkylboron Compounds. LookChem. [Link]

  • Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Outreach AB. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Nguyen, H. N., Huang, X., & Buchwald, S. L. (2003). The First General Palladium Catalyst for the Suzuki-Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. Journal of the American Chemical Society, 125(39), 11818–11819. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The palladium catalyzed cross coupling and carbonylation trapped by enolates. Lund University. [Link]

  • Enol p-Tosylate Derived from Methyl Acetoacetate: A Useful Cross-Coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-Butenoate. Semantic Scholar. [Link]

  • Sexton, M. E. (2021). Exploration of the use of Palladium and Nickel to Catalyze Enolate Cross-coupling and the Enantioselective Mizoroki-Heck Reaction. Bryn Mawr College. [Link]

  • Tissot, M., et al. (2010). A palladium-catalysed enolate alkylation cascade for the formation of adjacent quaternary and tertiary stereocentres. Nature Chemistry, 2(10), 859-864. [Link]

  • Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 230-237. [Link]

  • A Palladium-catalysed enolate alkylation cascade for the formation of adjacent quaternary and tertiary stereocentres. (2010). ResearchGate. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). The Journal of Organic Chemistry. [Link]

  • Roberts, E. K., et al. (2018). Enol Acetates: Versatile Substrates for the Enantioselective Intermolecular Tsuji Allylation. Journal of the American Chemical Society, 140(46), 15828–15836. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1873–1909. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Stille Coupling. OpenOChem Learn. [Link]

  • Vantourout, J. C., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 143(30), 11635–11642. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Palladium(II) Acetate Catalyzed Reductive Heck Reaction of Enones; A Practical Approach. ResearchGate. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Reiter, M., et al. (2013). Oxidative Coupling of Enolates, Enol Silanes and Enamines: Methods and Natural Product Synthesis. Angewandte Chemie International Edition, 52(37), 9702-9736. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Heck Reaction. University of Regensburg. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Sonogashira coupling. Golden. [Link]

  • An intramolecular Heck reaction of enol ethers involving β-alkoxyl elimination followed by the β-hydride elimination process: access to (Z)-ortho-formyl/keto-cinnamates. Chemical Communications. [Link]

  • Transition metal-catalysed cross-coupling reactions of P-activated enols. ResearchGate. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Heck Reactions of α‐ or β‐Substituted Enol Ethers with Aryl Bromides Catalysed by a Tetraphosphane/Palladium Complex – Direct Access to Acetophenone or 1‐Arylpropanone Derivatives. ResearchGate. [Link]

  • Ni-Catalyzed Conversion of Enol Triflates to Alkenyl Halides. PMC - NIH. [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Stille Cross-Coupling. J&K Scientific LLC. [Link]

  • Homeopathic Palladium Nanoparticle Catalysis of Cross CarbonCarbon Coupling Reactions. Didier Astruc Books. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Willis, M. C., & Brace, G. N. (2003). Palladium-catalyzed amidation of enol triflates: a new synthesis of enamides. Organic Letters, 5(24), 4567-4569. [Link]

  • Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. ResearchGate. [Link]

  • Enol triflates as coupling partners. ResearchGate. [Link]

  • Stereoselective Access to Diverse Alkaloid-Like Scaffolds via an Oxidation/Double-Mannich Reaction Sequence. PubMed Central. [Link]

  • Preparation of enol triflate (+)-142. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Acetoxy-2-cyclohexen-1-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Acetoxy-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of this compound from 1,3-cyclohexanedione?

A1: The synthesis of this compound from 1,3-cyclohexanedione is based on the principle of enol acetylation. 1,3-Cyclohexanedione, a β-dicarbonyl compound, exists in equilibrium with its more stable enol tautomer.[1][2] The hydroxyl group of this enol is nucleophilic and reacts with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the corresponding enol acetate, which is the desired product. The acidic nature of the protons alpha to both carbonyl groups facilitates the formation of the enolate, which is a key intermediate in this process.[3]

Q2: What are the most common acetylating agents and catalysts for this reaction?

A2: The most commonly employed acetylating agents are acetic anhydride and acetyl chloride. Acetic anhydride is often used in conjunction with a base catalyst like pyridine, which also acts as a scavenger for the acetic acid byproduct.[4] Acetyl chloride is typically used with a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.[5]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[6] A suitable solvent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (1,3-cyclohexanedione) from the product (this compound). The starting material is more polar and will have a lower Rf value than the less polar product. Staining with an appropriate agent, like potassium permanganate, can help visualize the spots.

Q4: What are the key safety precautions I should take when working with acetic anhydride and acetyl chloride?

A4: Both acetic anhydride and acetyl chloride are corrosive, lachrymatory (tear-inducing), and react violently with water.[6][7][8][9][10] It is imperative to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[7][8][9][10] Ensure that all glassware is dry before use to prevent vigorous reactions. In case of a spill, it should be neutralized with a suitable agent like sodium bicarbonate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of my desired product. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. Let's break down the possibilities:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction using TLC until the starting material spot is no longer visible. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be employed, but be cautious of potential side reactions.

    • Ineffective Catalyst: If using pyridine with acetic anhydride, ensure it is dry and of good quality. For acetyl chloride, a stoichiometric amount of a non-nucleophilic base is crucial to drive the reaction forward by neutralizing the HCl byproduct.

  • Degradation of Starting Material or Product:

    • Presence of Water: 1,3-cyclohexanedione is hygroscopic. Ensure it is thoroughly dried before use. Water will react with the acetylating agents, reducing their effectiveness and potentially leading to side reactions.

    • Excessively High Temperatures: While gentle heating can promote the reaction, excessive heat can lead to decomposition of the product or starting material.

  • Suboptimal Reagent Stoichiometry:

    • Ensure you are using at least a stoichiometric equivalent of the acetylating agent. An excess (e.g., 1.1 to 1.5 equivalents) is often recommended to ensure complete conversion of the starting material.

  • Losses During Workup and Purification:

    • Inefficient Extraction: The product is moderately polar. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions to maximize recovery from the aqueous phase.

    • Improper Purification: During distillation, if the temperature is too high or the vacuum is not low enough, the product can decompose. For column chromatography, choosing the right solvent system is critical to ensure good separation and recovery.

Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities

Q: My final product shows multiple spots on the TLC plate. What are these impurities and how can I avoid them?

A: The presence of multiple spots suggests the formation of byproducts or unreacted starting material. Here are the likely culprits:

  • Unreacted 1,3-Cyclohexanedione: This will appear as a more polar spot (lower Rf) on the TLC plate.

    • Solution: Increase the reaction time, temperature (cautiously), or the amount of acetylating agent.

  • C-Acetylation vs. O-Acetylation: The desired product is the O-acetylated enol. However, under certain conditions, C-acetylation at the 2-position can occur, leading to the formation of 2-acetyl-1,3-cyclohexanedione.

    • Mechanistic Insight: O-acetylation is generally kinetically favored, while C-acetylation can be thermodynamically favored. The choice of base and reaction conditions can influence this selectivity.

    • Solution: Using pyridine as a catalyst with acetic anhydride generally favors O-acetylation. Running the reaction at lower temperatures can also enhance kinetic control and favor the O-acetylated product.

  • Di-acetylation: It is possible, though less common, for both carbonyls to be enolized and acetylated, leading to a diacetoxy cyclohexadiene derivative.

    • Solution: Use a controlled amount of the acetylating agent (closer to 1 equivalent).

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Low Yield or Impurities Detected TLC_Analysis Analyze by TLC Start->TLC_Analysis Initial Assessment Check_SM Verify Purity and Dryness of Starting Materials Check_Reagents Check Stoichiometry and Quality of Reagents Check_SM->Check_Reagents Monitor_Reaction Optimize Reaction Conditions: - Time - Temperature - Catalyst Check_Reagents->Monitor_Reaction Workup Review Workup Procedure: - Extraction Efficiency - pH Adjustments Monitor_Reaction->Workup Purification Refine Purification Method: - Distillation Conditions - Chromatography Solvent System Workup->Purification NMR_Analysis Characterize by NMR/IR Purification->NMR_Analysis Assess Purity Success High Yield and Purity Achieved TLC_Analysis->Check_SM Unreacted SM or Unexpected Spots NMR_Analysis->Success Pure Product Identify_Impurity Identify Impurity Structure NMR_Analysis->Identify_Impurity Impurity Detected Identify_Impurity->Monitor_Reaction Adjust Conditions to Minimize Byproduct

Caption: A workflow for troubleshooting common issues in the synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride and Pyridine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 1,3-Cyclohexanedione

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-cyclohexanedione (1.0 eq).

  • Dissolve the 1,3-cyclohexanedione in a minimal amount of a suitable solvent like dichloromethane or use pyridine as both the catalyst and solvent.

  • Add pyridine (1.2 eq) to the flask.

  • Slowly add acetic anhydride (1.1 eq) to the reaction mixture while stirring. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), deionized water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel using an ethyl acetate/hexane gradient.

Protocol 2: Synthesis of this compound using Acetyl Chloride

Materials:

  • 1,3-Cyclohexanedione

  • Acetyl Chloride

  • Triethylamine or Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-cyclohexanedione (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine or pyridine (1.1 eq) to the solution and cool the flask in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise from the dropping funnel while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl (if using pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by vacuum distillation or flash column chromatography.

Reaction Mechanism

ReactionMechanism Start 1,3-Cyclohexanedione (Keto-Enol Tautomerism) Enol Enol Form OH Start->Enol Intermediate Tetrahedral Intermediate Enol:f1->Intermediate Nucleophilic Attack AcetylatingAgent Acetic Anhydride or Acetyl Chloride AcetylatingAgent->Intermediate Product This compound Intermediate->Product Collapse of Intermediate Byproduct Acetic Acid or HCl Intermediate->Byproduct Base Pyridine or Triethylamine Byproduct->Base Neutralization

Caption: The general mechanism of enol acetylation.

Analytical Characterization

Proper characterization of the final product is crucial to confirm its identity and purity.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the vinyl proton, the allylic and aliphatic methylene protons of the cyclohexenone ring, and a singlet for the acetyl methyl protons.
¹³C NMR Resonances for the carbonyl carbons (ketone and ester), the vinylic carbons, the methylene carbons of the ring, and the acetyl methyl carbon.
IR Spectroscopy Characteristic absorption bands for the α,β-unsaturated ketone C=O stretch, the ester C=O stretch, and the C=C double bond stretch.
TLC A single spot with an Rf value higher than that of the 1,3-cyclohexanedione starting material in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (154.16 g/mol ).

Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the solvent and the instrument used.

References

  • Enolates of β-Dicarbonyl Compounds. (n.d.).
  • Özgül-Karaaslan, E., & Toka, Y. (2007). Chemoenzymatic Synthesis of 2-Bromo-6-Hydroxy-3-Methoxy-2-Cyclohexen-1-one. Turkish Journal of Chemistry, 31(2), 149-156.
  • INEOS Group. (2021, May 27).
  • ChemTrack.org. (n.d.). Safety Guideline - Acetic Anhydride.
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (2015, June 17).
  • Organic Syntheses Procedure. (n.d.). 2-acetyl-1,3-cyclopentanedione.
  • Organic Syntheses Procedure. (n.d.). 1-acetylcyclohexene.
  • Hassan, E. A., Abo-Bakr, A. M., & Ragab, F. A. (2014). 1, 3-cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions. International Journal of Current Research, 6(11), 9583-9637.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chen, J., et al. (2009). Industrial production method of 1,3-cyclohexanedione. CN101381294A.
  • Bacskai, R. (1962). The pyridine/acetic anhydride initiated homopolymerization of maleic anhydride, maleic acid, and cyclopent-4-ene-1,3-dione. Journal of Polymer Science, 58(166), 491-499.
  • MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site.
  • Google Patents. (n.d.). A new process for the manufacture of 1,3-cyclohexanedione. EP0822173A1.
  • Tanaka, F., & Sohail, M. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. The Journal of Organic Chemistry, 88(15), 10277–10281.
  • NIST. (n.d.). 3-Ethoxy-2-cyclohexen-1-one. NIST WebBook.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • PubChem. (n.d.). 3-Ethoxycyclohex-2-ene-1-one.
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  • NIST. (n.d.). 2-Cyclohexen-1-one, 3-methyl-. NIST WebBook.
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • ResearchGate. (n.d.). The pyridine/acetic anhydride initiated homopolymerization of maleic anhydride, maleic acid, and cyclopent-4-ene-1,3-dione.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • PubMed Central. (2020). Structural and mechanistic basis of capsule O-acetylation in Neisseria meningitidis serogroup A.
  • Study.com. (n.d.). Explain why 5,5-dimethyl-1,3-cyclohexanedione exists predominantly in its enol form but....
  • PubMed. (n.d.). N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells.
  • PubChemLite. (n.d.). 3-ethoxy-2-cyclohexen-1-one (C8H12O2).
  • KCVS. (n.d.). Cyclohexene.
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  • PubMed Central. (2017). Position of O-Acetylation within the Capsular Repeat Unit Impacts the Biological Properties of Pneumococcal Serotypes 33A and 33F.
  • MDPI. (n.d.). Role of O-Acetylation in the Immunogenicity of Bacterial Polysaccharide Vaccines.
  • YouTube. (2024, October 22). Which of the following is the most stable enol form of 1,3-cylohexanedione?.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Purification of 3-Acetoxy-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Acetoxy-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Introduction to Purification Challenges

This compound is typically synthesized by the acetylation of 1,3-cyclohexanedione. While the reaction appears straightforward, achieving high purity can be challenging due to the nature of the starting material and the product itself. The primary impurities encountered are unreacted 1,3-cyclohexanedione and potential side products. Furthermore, the stability of the enol acetate product under certain purification conditions, particularly on silica gel, must be carefully considered.

This guide provides a structured approach to troubleshooting the purification of this compound, focusing on the most common techniques: column chromatography and recrystallization.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: What are the most common impurities in a crude reaction mixture of this compound?

The most prevalent impurity is typically unreacted 1,3-cyclohexanedione . In solution, 1,3-cyclohexanedione exists predominantly in its enol form, which is acidic (pKa ≈ 5.26).[1] This acidic nature can influence the purification process, especially in chromatography.

Other potential, though less common, impurities can include:

  • Acetic anhydride: If used in excess and not fully quenched during the workup.

  • C-acylated byproducts: While O-acetylation is generally favored for 1,3-dicarbonyl compounds, trace amounts of the C-acylated isomer may be present.

  • Di-acetylated products: Though sterically hindered, there is a possibility of further reaction.

The presence of these impurities can be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy of the crude material.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating this compound from its common impurities. However, several issues can arise.

Problem 1: My product appears to be degrading on the silica gel column, leading to low yield.

  • Causality: Standard silica gel is slightly acidic, which can catalyze the hydrolysis of the enol acetate back to 1,3-cyclohexanedione. This is a known issue with acid-sensitive compounds. The presence of highly polar solvents like methanol in the eluent can also sometimes lead to the dissolution of the silica gel, further complicating the purification.[2]

  • Solution:

    • Neutralize the Silica Gel: Before packing the column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (Et3N), in your chosen solvent system (e.g., 1-2% Et3N in ethyl acetate/hexane). This will neutralize the acidic sites on the silica surface.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. However, be aware that alumina can have different selectivity compared to silica.

    • Optimize the Mobile Phase: Avoid highly polar protic solvents like methanol if possible. A gradient of ethyl acetate in hexanes is a good starting point.[2][3]

Problem 2: I am getting poor separation between my product and unreacted 1,3-cyclohexanedione.

  • Causality: 1,3-Cyclohexanedione, existing in its enol form, is significantly more polar than the desired this compound. This large polarity difference should, in theory, allow for good separation. If separation is poor, it could be due to an inappropriate mobile phase polarity or issues with the column packing.

  • Solution:

    • Optimize the Mobile Phase Gradient: Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. This will allow the less polar product to elute first, while the more polar 1,3-cyclohexanedione remains strongly adsorbed to the silica gel.

    • Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation. A well-packed column is critical for high resolution.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a concentrated band. Overloading the column can also lead to poor separation.

Experimental Protocol: Optimized Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes). If your compound is acid-sensitive, add 1% triethylamine to the solvent mixture.

  • Column Packing: Carefully pour the slurry into the column and allow it to pack under gentle pressure. Ensure a flat, uniform bed of silica.

  • Equilibration: Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Preparation and Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexanes) to elute the product. The more polar 1,3-cyclohexanedione will elute at a much higher solvent polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product.

Diagram: Decision Workflow for Column Chromatography Troubleshooting

G start Start Purification check_purity Analyze Purity of Fractions (TLC/GC-MS) start->check_purity low_yield Low Yield? check_purity->low_yield poor_separation Poor Separation? check_purity->poor_separation low_yield->poor_separation No hydrolysis Product Hydrolysis Suspected low_yield->hydrolysis Yes optimize_gradient Optimize Mobile Phase Gradient poor_separation->optimize_gradient Yes pure_product Pure Product Obtained poor_separation->pure_product No neutralize_silica Neutralize Silica Gel (e.g., with Et3N) hydrolysis->neutralize_silica use_alumina Use Neutral Alumina hydrolysis->use_alumina neutralize_silica->start use_alumina->start repack_column Repack Column optimize_gradient->repack_column check_loading Check Sample Loading repack_column->check_loading check_loading->start

Caption: Decision tree for troubleshooting column chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The success of this technique hinges on the appropriate choice of solvent.

Problem 1: I can't find a single solvent that works well for recrystallization.

  • Causality: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. This compound may be too soluble in some solvents even when cold, or not soluble enough even when hot.

  • Solution:

    • Use a Two-Solvent System: This is a common and effective strategy. Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (one in which it is poorly soluble) until the solution becomes cloudy (the point of saturation). Allow the solution to cool slowly. A common solvent pair for compounds of moderate polarity is diethyl ether (good solvent) and hexanes (bad solvent).[4]

    • Systematic Solvent Screening: Test a range of solvents with varying polarities. Good candidates include diethyl ether, ethyl acetate, toluene, and mixtures with hexanes or pentane.

Problem 2: My product "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is more common with impure samples or when the solution is cooled too quickly.

  • Solution:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization.

    • Use More Solvent: The concentration of the solute may be too high. Add a small amount of the "good" solvent to the hot solution to reduce the saturation.

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., diethyl ether or ethyl acetate) by gently warming.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of "Bad" Solvent: While the solution is still warm, add a "bad" solvent (e.g., hexanes or pentane) dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "bad" solvent, and dry them under vacuum.

Diagram: Logic Flow for Recrystallization Solvent Selection

G start Start Solvent Screening test_single_solvent Test Single Solvents (e.g., Ether, EtOAc, Toluene) start->test_single_solvent soluble_hot Soluble when Hot? test_single_solvent->soluble_hot insoluble_cold Insoluble when Cold? soluble_hot->insoluble_cold Yes test_two_solvents Test Two-Solvent System soluble_hot->test_two_solvents No good_single_solvent Good Single Solvent Found insoluble_cold->good_single_solvent Yes insoluble_cold->test_two_solvents No select_good_solvent Select 'Good' Solvent (High Solubility) test_two_solvents->select_good_solvent select_bad_solvent Select 'Bad' Solvent (Low Solubility, Miscible with 'Good') select_good_solvent->select_bad_solvent perform_recrystallization Perform Recrystallization select_bad_solvent->perform_recrystallization

Sources

Common side products in the synthesis of 3-Acetoxy-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Acetoxy-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during its synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.

Section 1: Understanding the Core Synthesis & Key Challenges

Q1: What is the primary synthetic route to this compound, and what is the fundamental challenge?

The most common and direct synthesis of this compound involves the acetylation of 1,3-cyclohexanedione. While seemingly straightforward, the core challenge lies in the chemical nature of the starting material. 1,3-Cyclohexanedione, a β-dicarbonyl compound, exists in equilibrium with its enol tautomer.[1] Deprotonation of this enol form with a base generates an ambident enolate nucleophile—an ion with two reactive sites: the oxygen atom and the carbon atom at the 2-position.

This duality leads to a competitive reaction between two pathways:

  • O-Acetylation: The desired pathway where the enolate's oxygen atom attacks the acetylating agent. This yields the kinetic product, this compound.

  • C-Acetylation: An undesired pathway where the enolate's carbon atom attacks the acetylating agent. This forms the thermodynamic product, 2-acetyl-1,3-cyclohexanedione, a common and problematic side product.

Controlling the selectivity between these two sites is the critical factor for a high-yield synthesis.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Reaction Pathways A 1,3-Cyclohexanedione (Keto-Enol Tautomerism) B Ambident Enolate A->B + Base - H+ C Desired Product: This compound B->C O-Acetylation (Kinetic Control) D Side Product: 2-Acetyl-1,3-cyclohexanedione B->D C-Acetylation (Thermodynamic Control)

Caption: Competitive O- vs. C-acetylation pathways of the enolate intermediate.

Section 2: Troubleshooting Guide for Common Side Products

This section directly addresses the most frequent issues encountered during synthesis.

Q2: My primary product is 2-Acetyl-1,3-cyclohexanedione. Why did this C-acetylation occur, and how can I favor the desired O-acetylation?

Causality: Understanding C-Acetylation

The formation of 2-acetyl-1,3-cyclohexanedione is a classic example of thermodynamic control. The C-acetyl bond is stronger and more stable than the O-acetyl bond of the enol acetate. Certain reaction conditions create a scenario where the reaction is reversible or has enough energy to overcome the activation barrier for C-acetylation, leading to the most stable product.

Factors Favoring Undesired C-Acetylation:

  • Strong Bases (e.g., NaH, LDA): These fully deprotonate the dione, creating a more "free" and highly reactive carbanion which favors C-attack.

  • High Temperatures: Provide the energy needed to reach the more stable thermodynamic product.

  • Protic Solvents: Can stabilize the enolate through hydrogen bonding, potentially influencing the reaction site.

  • Extended Reaction Times: Allow for equilibration from the kinetic O-acetylated product back to the enolate, which can then proceed to the more stable C-acetylated product.

Troubleshooting Protocol to Promote O-Acetylation (Kinetic Control):

To maximize the yield of this compound, you must establish conditions that favor the faster, kinetically controlled O-acetylation pathway and prevent equilibration to the thermodynamic product.

Experimental Recommendations:

  • Choice of Base: Use a non-nucleophilic, mild organic base like pyridine or triethylamine. These bases facilitate the reaction without creating a highly reactive, free enolate.

  • Choice of Acetylating Agent: Acetic anhydride is generally preferred over acetyl chloride. Acetyl chloride is more reactive and can sometimes lead to more aggressive, less selective reactions.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). This minimizes the energy available for the reaction to overcome the kinetic barrier to the thermodynamic C-acylated product.[2]

  • Solvent Selection: Use aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid complications from hydrogen bonding.[2]

Summary of Reaction Conditions:

FeatureFavors O-Acetylation (Kinetic Product)Favors C-Acetylation (Thermodynamic Product)
Base Pyridine, Triethylamine (Mild)NaH, LDA, Alkoxides (Strong)
Temperature Low (0 °C to RT)High (Reflux)
Solvent Aprotic (DCM, THF)Can occur in various solvents
Reaction Time Monitored to completion (avoid excess)Extended
Q3: My post-reaction analysis (NMR/GC-MS) shows a mixture of starting material, my desired product, and the C-acetylated side product. What went wrong?

This scenario indicates incomplete or non-selective reaction conditions. Here is a systematic checklist to diagnose the issue:

  • Purity of Starting Materials: Impurities in 1,3-cyclohexanedione or degradation of the acetylating agent can halt the reaction or introduce side reactions.[2] Ensure the purity of your reagents before starting.

  • Stoichiometry:

    • Unreacted Starting Material: Suggests an insufficient amount of the acetylating agent or base was used. Re-verify your molar calculations.

    • Mixture of Products: Points to a lack of selectivity. The conditions were likely in a "middle ground" where neither kinetic nor thermodynamic control was dominant.

  • Moisture Contamination: Water can hydrolyze the acetylating agent and interfere with the base. Ensure you are using anhydrous solvents and properly dried glassware.[2]

  • Inefficient Mixing or Temperature Gradients: In larger-scale reactions, poor stirring can create localized "hot spots" where the temperature is higher, leading to the thermodynamic side product, while other parts of the mixture react more slowly.[2]

Section 3: Optimized Protocols and Workflows

Optimized Protocol for Selective O-Acetylation

This protocol is designed to maximize the yield of this compound while minimizing the formation of 2-acetyl-1,3-cyclohexanedione.

Materials:

  • 1,3-Cyclohexanedione (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1,3-cyclohexanedione (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add pyridine (2.0 eq) to the solution and stir for 5 minutes.

  • Acetylation: Add acetic anhydride (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Quenching & Workup:

    • Carefully pour the reaction mixture into a separatory funnel containing cold 1M HCl. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified further by vacuum distillation or flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Sources

Improving yield and purity of 3-Acetoxy-2-cyclohexen-1-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Acetoxy-2-cyclohexen-1-one. This guide is designed for chemistry professionals engaged in research and development who utilize this versatile intermediate. Here, we move beyond simple protocols to address the nuanced challenges of this reaction, focusing on the underlying chemical principles to empower you to optimize yield, enhance purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction to acetylate 1,3-cyclohexanedione is not going to completion. What is the most common reason for this?

A1: The most frequent cause of an incomplete reaction is insufficient catalysis or suboptimal reaction conditions. The starting material, 1,3-cyclohexanedione, exists in equilibrium with its enol tautomer, which is the reactive nucleophile.[1] This equilibrium must be effectively managed. For acid-catalyzed reactions (e.g., with p-toluenesulfonic acid or perchloric acid), ensure the catalyst is not deactivated and is present in a sufficient amount (typically 1-5 mol%). For base-mediated reactions, ensure a strong enough, non-nucleophilic base is used to generate the enolate in high concentration.[2] Additionally, inadequate heating or insufficient reaction time can lead to incomplete conversion.

Q2: What is the primary impurity I should be looking for, and how can I minimize it?

A2: The most common impurity is unreacted 1,3-cyclohexanedione. Another significant side product can arise from the hydrolysis of the desired enol acetate product back to 1,3-cyclohexanedione, especially during aqueous workup.[3] To minimize this, keep the aqueous workup steps brief and cold. Use brine (saturated NaCl solution) to wash the organic layer, which reduces the solubility of the product in the aqueous phase and minimizes hydrolysis.

Q3: Can I use acetic acid as the acetylating agent instead of acetic anhydride?

A3: It is highly inadvisable. Acetic anhydride provides the highly electrophilic acetyl group necessary for the O-acylation of the enol. Acetic acid is not a suitable acetylating agent in this context and will not drive the reaction forward effectively. In acid-catalyzed conditions, isopropenyl acetate is another viable alternative, which can give high yields of the enol acetate.[4]

Q4: My final product is a dark oil, but I expected a light-colored solid or oil. What happened?

A4: Product discoloration is often a sign of decomposition or side reactions, possibly due to excessive heat during the reaction or distillation. The reaction of 1,3-dicarbonyl compounds can be sensitive.[5] Ensure your reaction temperature is carefully controlled. During purification by vacuum distillation, distilling at the lowest possible pressure will keep the temperature down and prevent thermal degradation. If using chromatography, residual catalyst or acidic/basic impurities can cause streaking and decomposition on the column. A neutral wash (e.g., with saturated sodium bicarbonate solution followed by water) of the crude product is essential before purification.

In-Depth Troubleshooting Guide

This section addresses more complex issues through a problem-cause-solution framework, grounded in mechanistic principles.

Problem 1: Consistently Low Yields (<60%)
  • Potential Cause A: Competing C-Acylation vs. O-Acylation.

    • Scientific Rationale: The enolate of 1,3-cyclohexanedione is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom (C2). The desired product, this compound, results from O-acylation. C-acylation leads to the formation of 2-acetyl-1,3-cyclohexanedione, a triketone. Reaction conditions determine the ratio of these products. O-acylation is typically favored under kinetic control (irreversible, fast, low temperature conditions), while C-acylation can be favored under thermodynamic control.

    • Solution: To favor O-acylation, use a strong, hindered base (like LDA) at low temperatures to rapidly and irreversibly form the enolate, followed by quenching with acetic anhydride.[6] In acid-catalyzed systems with acetic anhydride, O-acylation is generally preferred. If C-acylation is suspected, analyze the crude product by ¹H NMR for the characteristic methyl ketone singlet of the side product.

  • Potential Cause B: Inefficient Water Removal in Azeotropic Setups.

    • Scientific Rationale: Some procedures, particularly those adapted from enol ether syntheses, may use a Dean-Stark trap to remove water.[7] If the reaction generates water or if reagents are wet, the equilibrium can be adversely affected, and product hydrolysis can occur.

    • Solution: Ensure all glassware is oven-dried and reagents are anhydrous. If using a solvent like toluene or benzene with a Dean-Stark apparatus, ensure the system is sealed and the azeotrope is being efficiently removed.

Diagram: Competing Reaction Pathways

The following diagram illustrates the choice the enolate intermediate faces between O-acylation (desired) and C-acylation (undesired).

G Fig. 1: O- vs. C-Acylation Pathways A 1,3-Cyclohexanedione (Keto-Enol Tautomers) B Enolate Intermediate A->B + Base or Enol Form D O-Acylation (Kinetic Product) B->D Nucleophilic attack from Oxygen E C-Acylation (Thermodynamic Product) B->E Nucleophilic attack from Carbon C Acetic Anhydride (Ac₂O) C->D C->E F This compound (Desired Product) D->F G 2-Acetyl-1,3-cyclohexanedione (Side Product) E->G

Caption: O- vs. C-Acylation Pathways for the enolate of 1,3-cyclohexanedione.

Problem 2: Product Decomposes During Purification
  • Potential Cause A: Residual Acid or Base.

    • Scientific Rationale: Enol acetates are sensitive to both acid and base, which can catalyze their hydrolysis back to the dione starting material.[3] Even trace amounts of catalyst remaining in the crude product can cause significant decomposition during the heating required for distillation or on the stationary phase of a chromatography column.

    • Solution: Perform a meticulous workup. After the reaction, quench thoroughly and wash the organic layer with a dilute base (e.g., NaHCO₃ solution) if the reaction was acid-catalyzed, or a dilute acid (e.g., NH₄Cl solution) if it was base-mediated. Follow with several water or brine washes until the aqueous layer is neutral. Dry the organic phase thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before concentrating.

  • Potential Cause B: High Temperature During Distillation.

    • Scientific Rationale: this compound has a high boiling point at atmospheric pressure (255.6°C at 760 mmHg), a temperature at which it is not stable.[]

    • Solution: Always purify the product by vacuum distillation. Use a high-quality vacuum pump to achieve a low pressure (<1 mmHg if possible). This will lower the boiling point significantly, allowing for distillation at a temperature that does not cause decomposition. Monitor the head temperature closely and collect the fraction that distills at a constant temperature.

Troubleshooting Workflow

Use this flowchart to systematically diagnose and resolve common issues.

G Fig. 2: Troubleshooting Workflow start Poor Yield or Purity check_sm Analyze Starting Materials (¹H NMR, Purity) start->check_sm sm_ok SM Purity OK? check_sm->sm_ok check_rxn Review Reaction Setup rxn_ok Reaction Conditions OK? check_rxn->rxn_ok check_workup Evaluate Workup & Purification workup_ok Workup/Purification OK? check_workup->workup_ok sm_ok->check_rxn Yes repurify_sm Purify/Replace Starting Materials sm_ok->repurify_sm No rxn_ok->check_workup Yes adjust_rxn Adjust Time, Temp, Catalyst Load rxn_ok->adjust_rxn No adjust_workup Refine Washing, Use High Vacuum workup_ok->adjust_workup No success Problem Solved workup_ok->success Yes repurify_sm->start adjust_rxn->start adjust_workup->start

Caption: A systematic workflow for troubleshooting synthesis issues.

Optimized Experimental Protocol

This protocol describes a reliable, acid-catalyzed method for the preparation and purification of this compound.

Materials:

  • 1,3-Cyclohexanedione (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

  • Toluene

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-cyclohexanedione (1.0 eq), toluene (approx. 2 M concentration), and acetic anhydride (1.5 eq).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (0.02 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. The solid 1,3-cyclohexanedione should dissolve as the reaction progresses. Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate) until the starting material is consumed (typically 3-5 hours).

  • Quenching and Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Washing: Carefully wash the organic layer with cold, saturated NaHCO₃ solution (2x). Caution: CO₂ evolution may occur. Then, wash with cold water (1x) and finally with cold brine (1x). These steps are crucial to remove the acid catalyst and prevent hydrolysis.

  • Drying and Concentrating: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation. Collect the fraction with a constant boiling point corresponding to this compound.

Data Summary Table

The following table summarizes typical reaction parameters and expected outcomes.

ParameterRecommended ValueRationale
Reagents 1,3-Cyclohexanedione, Acetic AnhydrideStandard, effective materials for enol acetylation.
Catalyst p-TsOH·H₂O (1-2 mol%)Effective acid catalyst promoting acylation.[4]
Solvent TolueneAllows for reflux at a suitable temperature and is immiscible with water.
Temperature Reflux (~110°C)Provides sufficient energy to overcome the activation barrier.
Time 3-5 hoursTypical duration for complete conversion, should be monitored by TLC.
Workup Cold NaHCO₃, H₂O, Brine washesNeutralizes catalyst and minimizes product hydrolysis.
Purification Vacuum DistillationEssential for obtaining high purity without thermal decomposition.[]
Expected Yield 75-90%A typical yield range for an optimized reaction.

Reaction Mechanism Overview

The following diagram outlines the key steps in the acid-catalyzed acetylation of 1,3-cyclohexanedione.

Caption: Key steps in the acid-catalyzed synthesis of the target enol acetate.

References

  • Enols & Enolates: Intro to Alpha Additions. (2015). YouTube. [Link]

  • 23.2: Enols, Enolate Ions and Tautomerization. (2020). Chemistry LibreTexts. [Link]

  • Enol. Wikipedia. [Link]

  • 3-ethoxy-2-cyclohexenone. Organic Syntheses. [Link]

  • Preparation of enol acetate 2 b. ResearchGate. [Link]

  • Synthesis of enol acetates. (2023). Reddit r/Chempros. [Link]

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners... (2022). MDPI. [Link]

  • A Convenient Procedure for the Formation of Enol Acetates Under Basic Conditions. Synthetic Communications. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. [Link]

  • Chemoenzymatic Synthesis of 2-Bromo-6-Hydroxy-3-Methoxy-2-Cyclohexen-1-one. (2007). Journal of the Korean Chemical Society. [Link]

  • Synthesis of enol-acetate. PrepChem.com. [Link]

  • 2-cyclohexenone. Organic Syntheses. [Link]

  • 2-Bromo-2-cyclohexen-1-one. Organic Syntheses. [Link]

  • 3-n-BUTYL-2,4-PENTANEDIONE. Organic Syntheses. [Link]

  • 1,3-Cyclohexanedione. Wikipedia. [Link]

  • Studies on the synthesis of enol acetates of the .DELTA.1-3-oxo AB-trans steroid system. (1967). ACS Publications. [Link]

  • This compound. PubChem. [Link]

  • α,β-DEHYDROGENATION OF β-DICARBONYL COMPOUNDS BY SELENOXIDE ELIMINATION. Organic Syntheses. [Link]

  • The hydrolysis of 6-acylcyclohex-2-enones and the base-catalysed rearrangement of cyclohex-2-enones. Journal of the Chemical Society (Resumed). [Link]

Sources

Technical Support Center: Stability of 3-Acetoxy-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-C8H10O3 Last Updated: January 13, 2026

Introduction

Welcome to the technical support guide for 3-Acetoxy-2-cyclohexen-1-one. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate in their work. As a cyclic enol acetate, this compound exhibits pH-dependent stability, a critical factor to control for successful and reproducible experimental outcomes. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental challenges, and validated protocols for stability assessment.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What is this compound, and what is its primary stability concern?

A1: this compound is a cyclic organic compound featuring an enol acetate functional group.[1] Its primary stability concern is its susceptibility to hydrolysis, particularly under acidic or basic conditions. This reaction cleaves the ester bond, yielding 1,3-cyclohexanedione and acetic acid. The rate of this hydrolysis is highly dependent on the pH of the medium.

Q2: How stable is the compound in a neutral aqueous solution?

A2: In a strictly neutral (pH 7.0) and pure aqueous solution at room temperature, the rate of hydrolysis is relatively slow. However, prolonged storage in solution is not recommended. For experimental consistency, it is best practice to prepare fresh solutions before use.

Q3: Which condition is more detrimental to its stability: acidic or basic?

A3: Both acidic and basic conditions catalyze the hydrolysis of this compound.[2][3][4] Base-catalyzed hydrolysis is typically faster and proceeds through saponification of the ester group.[5] Acid-catalyzed hydrolysis also readily occurs, involving protonation of either the ester oxygen or the enol double bond.[6][7][8] Therefore, exposure to either strong acids or strong bases should be minimized or carefully controlled.

Q4: Can I use alcoholic solvents like methanol or ethanol?

A4: While this compound is soluble in alcohols, it's important to be aware of the potential for transesterification, especially in the presence of acid or base catalysts. This reaction would replace the acetate group with an alkoxide group from the solvent (e.g., forming 3-methoxy-2-cyclohexen-1-one in methanol). For inert applications, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are preferred.

Q5: What are the expected degradation products I should look for?

A5: The primary and expected degradation product from hydrolysis is 1,3-cyclohexanedione . In subsequent reactions or under harsh conditions, 1,3-cyclohexanedione itself can undergo further reactions, such as self-condensation. Analytical monitoring should primarily target the disappearance of the parent compound and the appearance of 1,3-cyclohexanedione.

Part 2: Mechanistic Insights into Degradation

Understanding the "why" behind the instability is crucial for designing robust experiments. The hydrolysis of this enol acetate follows two distinct, pH-dependent pathways.

Acid-Catalyzed Hydrolysis

Under acidic conditions, two mechanisms are possible.[2][6]

  • A-Ac2 Mechanism (Normal Ester Hydrolysis): The carbonyl oxygen of the acetate group is protonated, activating the carbonyl carbon for nucleophilic attack by water. This is similar to the hydrolysis of a standard ester.

  • A-SE2 Mechanism (Olefin Protonation): The carbon-carbon double bond is protonated, forming a carbocation intermediate which is then attacked by water. This pathway becomes more significant in strongly acidic media.[6]

Acid_Catalyzed_Hydrolysis cluster_A_Ac2 A-Ac2 Pathway (Normal Ester Hydrolysis) cluster_A_SE2 A-SE2 Pathway (Olefin Protonation) A_Start Enol Acetate A_Protonation Protonated Ester A_Start->A_Protonation H+ (fast) A_Attack Tetrahedral Intermediate A_Protonation->A_Attack +H2O (slow) A_End 1,3-Cyclohexanedione + Acetic Acid A_Attack->A_End Proton Transfer & Elimination (fast) B_Start Enol Acetate B_Protonation Carbocation Intermediate B_Start->B_Protonation H+ (slow) (Strong Acid) B_End 1,3-Cyclohexanedione + Acetic Acid B_Protonation->B_End +H2O & Tautomerization (fast)

Caption: Acid-catalyzed hydrolysis pathways for this compound.

Base-Catalyzed Hydrolysis (Saponification)

In basic media, the mechanism is a standard nucleophilic acyl substitution (saponification).[5] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the acetate group, forming a tetrahedral intermediate that subsequently collapses to yield the enolate of 1,3-cyclohexanedione and acetic acid. The enolate is then protonated upon workup. This process is generally irreversible.

Base_Catalyzed_Hydrolysis Start Enol Acetate Attack Tetrahedral Intermediate Start->Attack +OH- (slow) End Enolate of 1,3-Cyclohexanedione + Acetate Attack->End Elimination (fast) Final 1,3-Cyclohexanedione End->Final H+ Workup

Caption: Base-catalyzed hydrolysis (saponification) of this compound.

Part 3: Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during your experiments.

Q: My reaction is giving a complex mixture of products, not just the expected 1,3-cyclohexanedione. What's happening?

A: This often points to issues with the stability of the degradation product itself.

  • Plausible Cause: 1,3-Cyclohexanedione is a β-dicarbonyl compound that can undergo self-condensation reactions (e.g., aldol-type reactions) under either acidic or basic conditions, especially with heating.

  • Troubleshooting Steps:

    • Lower the Temperature: Run your hydrolysis reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize the rate of side reactions.

    • Control Stoichiometry: If using a reagent that reacts with the enol acetate, ensure you are not using a large excess of strong base or acid that would persist and catalyze side reactions after the primary reaction is complete.

    • Quench Promptly: As soon as your primary reaction is complete (monitored by TLC or LC-MS), neutralize the reaction mixture carefully. For basic reactions, quench with a mild acid like ammonium chloride (NH₄Cl) solution. For acidic reactions, quench with a mild base like sodium bicarbonate (NaHCO₃) solution.

Q: My NMR spectrum shows the disappearance of the starting material, but the peak for 1,3-cyclohexanedione isn't as large as expected. Where did my product go?

A: This could be due to the tautomeric nature of the product.

  • Plausible Cause: 1,3-Cyclohexanedione exists in a keto-enol equilibrium.[9][10] In many solvents (like CDCl₃), the enol form can be significant. The proton signals for the keto and enol forms will appear at different chemical shifts. You may be integrating only one of the tautomers.

  • Troubleshooting Steps:

    • Identify Tautomer Peaks: In the ¹H NMR spectrum, look for the characteristic sharp singlet of the enolic proton, which is often downfield. The methylene protons will also show different patterns for the keto and enol forms.

    • Use an Appropriate Solvent: The position of the keto-enol equilibrium is solvent-dependent.[10] Running the NMR in a different solvent (e.g., DMSO-d₆) may shift the equilibrium and help with quantification.

    • Rely on Carbon NMR (¹³C): For quantification, ¹³C NMR can sometimes be clearer, although it requires longer acquisition times. Alternatively, use a quantitative technique like HPLC with a UV detector and a calibration curve.

Q: My HPLC analysis shows a drifting baseline or changing peak areas for the same sample injected multiple times. Why?

A: This suggests that the compound is degrading in your HPLC mobile phase or sample diluent.

  • Plausible Cause: The mobile phase itself is either too acidic or too basic, causing on-column or in-vial degradation. Common additives like trifluoroacetic acid (TFA) or formic acid can create a sufficiently acidic environment to cause hydrolysis. Similarly, basic additives like ammonia or triethylamine can cause rapid degradation.

  • Troubleshooting Steps:

    • Buffer the Mobile Phase: Use a buffered mobile phase close to neutral pH (e.g., a phosphate buffer system between pH 6-7), if compatible with your column and detection method.

    • Check Sample Diluent: Ensure your sample is dissolved in a neutral, aprotic solvent (like acetonitrile) immediately before injection. Avoid letting samples sit in aqueous or alcoholic solutions on the autosampler for extended periods.

    • Perform a Stability Test in Diluent: Prepare a sample in your chosen diluent and analyze it at time zero, then again after 1, 2, and 4 hours to see if the peak area of the parent compound decreases.

Part 4: Experimental Protocols

These protocols provide a validated starting point for assessing the stability of this compound.

Protocol 1: HPLC-UV Method for Stability Monitoring

This protocol describes a general-purpose reverse-phase HPLC method to quantify the parent compound and its primary hydrolytic degradant.

Workflow Diagram

HPLC_Workflow A Prepare Stock Solution (1 mg/mL in ACN) C Initiate Stability Study (Add stock to media at T=0) A->C B Prepare Acidic/Basic Media (e.g., 0.1 M HCl, 0.1 M NaOH, pH Buffers) B->C D Incubate at Controlled Temp (e.g., 25 °C) C->D E Withdraw Aliquots at Time Points (e.g., 0, 1, 2, 4, 8, 24h) D->E F Quench/Dilute Sample (in Mobile Phase or ACN) E->F G Inject into HPLC System F->G H Analyze Data (Peak Area vs. Time) G->H

Caption: General workflow for conducting a pH stability study.

Methodology:

  • Instrumentation: HPLC with a UV/Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 40:60 Acetonitrile:Water. Note: For better peak shape, a neutral buffer like 10 mM potassium phosphate (pH 7.0) can be used as the aqueous component.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm (where both parent and product have reasonable absorbance).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Prepare a separate stock solution of 1,3-cyclohexanedione for peak identification.

  • Procedure: a. Prepare the desired test solutions (e.g., 0.1 M HCl, 0.01 M NaOH, pH 4, 7, 9 buffers). b. To 10 mL of the test solution, add 100 µL of the 1 mg/mL stock solution to achieve a final concentration of 10 µg/mL. c. Maintain the solution at a constant temperature (e.g., 25 °C). d. At specified time points (0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot, and if necessary, quench it by diluting into a neutral solution (e.g., mobile phase). e. Inject the sample onto the HPLC and record the peak area of this compound. f. Plot the natural logarithm of the peak area versus time. The slope of this line is the negative of the observed degradation rate constant (-k_obs).

Data Summary: Expected Stability Profile

The following table provides an illustrative example of the expected stability outcomes. Actual rates must be determined experimentally.

Medium (at 25 °C)pHExpected Half-Life (t½)Primary Degradation Pathway
0.1 M HCl1Minutes to < 1 hourAcid-Catalyzed Hydrolysis
Acetate Buffer4Several hoursAcid-Catalyzed Hydrolysis
Purified Water~7> 24 hoursSlow Neutral Hydrolysis
Phosphate Buffer9< 1 hourBase-Catalyzed Hydrolysis
0.1 M NaOH13< 5 minutesBase-Catalyzed Hydrolysis

References

  • Noyce, D. S., & Pollack, R. M. (1969). Two mechanisms for the acid-catalyzed hydrolysis of enol acetates. Journal of the American Chemical Society, 91(1), 119-124. [Link]

  • Piccolo, O., & Paganelli, S. (2023). Base‐promoted hydrolysis of enol acetates. Organic Letters. (Note: While the specific context may differ, this source discusses the general reaction). [Link]

  • Noyce, D. S., & Pollack, R. M. (1968). The Two Mechanisms for the Acid-Catalyzed Hydrolysis of Enol Acetates. Journal of the American Chemical Society, 90(25), 7158-7163. [Link]

  • Hegarty, A. F., & Tuohey, P. J. (1980). Formation, rearrangement, and hydrolysis of enol esters derived from isoxazolium salts. Journal of the Chemical Society, Perkin Transactions 2, 1326-1330. [Link]

  • Euranto, E. K. (1977). Kinetics and Mechanism of Acid-Catalyzed Enol Ester Hydrolysis. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link]

  • Master Organic Chemistry. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in 3-Acetoxy-2-cyclohexen-1-one Annulation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with annulation reactions involving 3-Acetoxy-2-cyclohexen-1-one. Annulation reactions, particularly the Robinson annulation, are powerful tools for constructing six-membered rings, a common motif in natural products and pharmaceuticals like steroids.[1] However, their multi-step nature in a single pot can often lead to low yields and complex product mixtures.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. We will move from foundational issues to complex mechanistic considerations, explaining the chemical logic behind each recommendation to empower you to solve not just this problem, but future synthetic challenges.

Section 1: Foundational Checks - The "First-Pass" Diagnostics

Before delving into complex mechanistic adjustments, it's crucial to rule out common experimental variables. Low conversion is frequently traced back to issues with reagent quality or the reaction setup itself.

Q1: My reaction shows very low conversion, and I'm recovering mostly starting material. What are the first things I should verify?

A1: Start with the basics. The integrity of your starting materials and the reaction environment are paramount.

  • Reagent Purity and Stability:

    • This compound: This enol acetate can be susceptible to hydrolysis. Verify its purity by ¹H NMR before use. The presence of 1,3-cyclohexanedione indicates degradation. Use a freshly opened bottle or purify by distillation or chromatography if necessary.[]

    • Michael Acceptor (e.g., Methyl Vinyl Ketone - MVK): MVK is notorious for polymerizing upon storage. It should be colorless. If it is yellow or viscous, it has likely polymerized. Use freshly distilled MVK for every reaction. The Wichterle reaction, which uses 1,3-dichloro-cis-2-butene as an MVK precursor, is an excellent alternative to avoid this issue.[1]

    • Solvent: Ensure your solvent is anhydrous. Water can interfere with the base and hydrolyze the starting material. Use freshly distilled solvent from an appropriate drying agent or solvent from a commercial purification system.

  • Base Integrity and Stoichiometry:

    • Bases: Common bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are hygroscopic. An older bottle may have significant contamination from atmospheric moisture, reducing its effective concentration. Use a freshly opened bottle or determine the molarity of your base solution by titration.

    • Stoichiometry: While the base is catalytic, an insufficient amount will result in incomplete deprotonation and low conversion. Conversely, a large excess can promote undesired side reactions.[3]

Workflow: Initial Troubleshooting Logic

start Low Conversion Observed reagents Verify Reagent Purity (NMR, Distillation) start->reagents base Check Base Quality & Stoichiometry (Fresh bottle, Titration) start->base solvent Ensure Anhydrous Solvent start->solvent proceed Proceed to Condition Optimization reagents->proceed base->proceed solvent->proceed

Caption: Initial checks for troubleshooting low conversion.

Section 2: Optimizing Reaction Conditions

If your reagents and setup are sound, the next step is to scrutinize the reaction conditions. The Robinson annulation is a delicate balance of two distinct reactions—a Michael addition and an intramolecular aldol condensation—each with its own optimal conditions.[4]

Q2: My reaction starts, but seems to stall, or I'm isolating the intermediate Michael adduct instead of the final annulated product. What should I change?

A2: This is a classic issue where the conditions are sufficient for the initial Michael addition but not for the subsequent intramolecular aldol condensation and dehydration. The cyclization and especially the final dehydration step often require more forcing conditions.[3][5]

Key Parameters for Optimization
ParameterIssueRecommended Action & Rationale
Temperature The aldol condensation/dehydration is often the rate-limiting step and is endothermic.If the reaction is run at room temperature, slowly increase the temperature to reflux. This provides the activation energy needed for cyclization and subsequent elimination of water to form the α,β-unsaturated ketone.[3]
Base Strength The base must be strong enough to form the initial enolate but not so strong that it promotes unwanted side reactions.A weaker base (e.g., pyrrolidine, often used in the Stork enamine approach) may favor the Michael addition. Switching to a stronger base like KOtBu or NaH can promote the aldol condensation. The choice depends on the pKa of your Michael donor.
Concentration The intramolecular aldol condensation is concentration-dependent.While the Michael addition is intermolecular, the aldol cyclization is intramolecular. Running the reaction at high dilution can disfavor the initial intermolecular step. If you are isolating the Michael adduct, increasing the concentration for the cyclization step (if running a two-step process) can be beneficial.
Solvent The solvent polarity can influence the stability of intermediates and transition states.Protic solvents (e.g., ethanol) can protonate the enolate, slowing the reaction. Aprotic polar solvents like DMF or DMSO can accelerate enolate formation. Non-polar solvents like benzene or toluene are often used, especially with a Dean-Stark trap to remove water formed during dehydration.
Protocol: A Tale of Two Approaches - One-Pot vs. Two-Step

A one-pot reaction can be efficient, but isolating the Michael adduct first often provides higher overall yields by allowing you to optimize the conditions for each distinct step.[3]

Step-by-Step Protocol: Two-Step Annulation

  • Michael Addition:

    • To a solution of this compound (1.0 equiv) in anhydrous THF at 0 °C, add your base (e.g., NaH, 1.1 equiv).

    • Stir for 30 minutes to allow for enolate formation.

    • Slowly add the Michael acceptor (e.g., freshly distilled MVK, 1.05 equiv).

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates consumption of the starting material.

    • Carefully quench the reaction with saturated aqueous NH₄Cl and extract the Michael adduct. Purify via column chromatography.

  • Aldol Condensation & Dehydration:

    • Dissolve the purified Michael adduct (the 1,5-diketone) in a suitable solvent (e.g., ethanol or toluene).

    • Add a catalytic amount of a base (e.g., 0.2 equiv NaOEt).

    • Heat the reaction to reflux. If using toluene, a Dean-Stark trap can be used to remove water and drive the reaction to completion.

    • Monitor by TLC/LC-MS for the formation of the final annulated product.

    • Work up and purify the desired cyclohexenone derivative.

Section 3: Navigating Side Reactions and Byproducts

Q3: My reaction is messy. TLC shows multiple spots, and the yield of the desired product is poor. What are the likely side reactions?

A3: The same reactive intermediates that lead to your desired product can also participate in a host of undesired pathways. Understanding these pathways is key to suppressing them.

Common Side Reactions:
  • Self-Condensation of the Michael Acceptor: Enolizable Michael acceptors like MVK can undergo self-aldol reactions or polymerization under basic conditions. This is a primary reason to add the acceptor slowly at a low temperature.

  • Multiple Michael Additions: The product, a cyclohexenone, is itself a Michael acceptor. The initial enolate can add to your product, leading to complex, high-molecular-weight byproducts.[3]

  • Intermolecular Aldol Reactions: If the concentration of the Michael adduct is too high during the cyclization step, intermolecular aldol reactions can compete with the desired intramolecular cyclization.

  • Hydrolysis of the Acetoxy Group: Premature hydrolysis of the starting material can lead to the formation of 1,3-cyclohexanedione, which has different reactivity and can lead to different products.

Visualizing Competing Pathways

cluster_main Desired Annulation Pathway cluster_side Competing Side Reactions Donor Enolate of This compound Adduct 1,5-Diketone (Michael Adduct) Donor->Adduct Michael Addition SideProduct Product + Enolate Adduct Donor->SideProduct Acceptor Michael Acceptor (e.g., MVK) Acceptor->Adduct Polymer MVK Polymerization Acceptor->Polymer Self-Condensation Product Annulated Product (Cyclohexenone) Adduct->Product Intramolecular Aldol Condensation Product->SideProduct Second Michael Addition

Caption: Desired reaction pathway versus common side reactions.

To mitigate these, consider:

  • Slow Addition: Add the Michael acceptor slowly to a solution of the enolate at low temperature to keep its instantaneous concentration low.

  • Use a Two-Step Procedure: As mentioned, isolating the Michael adduct is the most effective way to prevent the product from reacting further.[3]

Section 4: The Mechanism and Its Implications

Q4: Can you explain the mechanism in more detail? How does understanding it help my troubleshooting?

A4: Absolutely. The Robinson annulation is a beautiful cascade of fundamental carbonyl reactions.[6][7] Understanding each step allows you to pinpoint where things might be going wrong.

The Robinson Annulation Mechanism

G cluster_michael Step 1: Michael Addition cluster_aldol Step 2: Intramolecular Aldol Condensation A 1. Enolate Formation (Base abstracts α-proton) B 2. Conjugate Addition (Enolate attacks β-carbon of MVK) A->B C 3. Protonation (Intermediate enolate is protonated) B->C D 4. Enolate Formation (Base abstracts another α-proton) C->D Forms 1,5-Diketone E 5. Cyclization (Intramolecular attack on ketone) D->E F 6. Protonation (Alkoxide is protonated to β-hydroxy ketone) E->F G 7. Dehydration (Elimination of H₂O to form enone) F->G

Caption: The sequential mechanism of the Robinson Annulation.

Troubleshooting Implications:

  • Failure at Step 1/2: If no reaction occurs, your base may be too weak or has degraded, preventing initial enolate formation.

  • Stalling after Step 3: You isolate the 1,5-diketone (the Michael adduct). This means the conditions are not energetic enough for the aldol condensation (Steps 4-7). Solution: Increase temperature or use a stronger base for the second step.[3]

  • Stalling after Step 6: You isolate the β-hydroxy ketone. The final dehydration (Step 7) is failing. Solution: This step is often acid or base-catalyzed and requires heat. Ensure your conditions facilitate this elimination. Adding a catalytic amount of acid (like p-TsOH) during workup can sometimes effect this transformation.

By analyzing your crude reaction mixture (e.g., by LC-MS or ¹H NMR), you can identify which intermediate is accumulating and tailor your reaction conditions to overcome that specific energy barrier.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the (3+2) annulation. Retrieved from [Link]

  • 1,6-Addition-based annulation reactions for the synthesis of oxa- and aza-heterocycles. (n.d.). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-cyclohexenone. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acetoxy allenoates as emerging synthons in annulation/cycloaddition reactions. Chemical Communications. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 15). Synthesis Problem #1: Robinson Annulation [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rh(iii)-Catalyzed [3 + 2]/[4 + 2] annulation of acetophenone oxime ethers with 3-acetoxy-1,4-enynes involving C–H activation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 11. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Acetoxy allenoates as emerging synthons in annulation/cycloaddition reactions. Retrieved from [Link]

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Technisches Support-Center: Scale-up-Synthese von 3-Acetoxy-2-cyclohexen-1-on

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German.

Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die sich mit den Herausforderungen bei der Scale-up-Synthese von 3-Acetoxy-2-cyclohexen-1-on befassen. Als Ihr leitender Anwendungswissenschaftler werde ich Sie durch häufige Probleme, deren Ursachen und praxiserprobte Lösungen führen.

Abschnitt 1: Häufig gestellte Fragen (FAQs)

Dieser Abschnitt befasst sich mit grundlegenden Fragen zur Synthese und den Eigenschaften von 3-Acetoxy-2-cyclohexen-1-on.

F1: Was ist die gebräuchlichste und skalierbarste Syntheseroute für 3-Acetoxy-2-cyclohexen-1-on?

Die am weitesten verbreitete Methode ist die Enolacetylierung von 1,3-Cyclohexandion.[1][2] Diese Reaktion nutzt die Tatsache, dass 1,3-Cyclohexandion in Lösung überwiegend als sein stabileres Enol-Tautomer vorliegt.[1][3] Die Enolform wird dann mit einem Acetylierungsmittel, typischerweise Essigsäureanhydrid, in Gegenwart eines Katalysators umgesetzt, um das gewünschte Enolacetat zu bilden. Diese Route ist aufgrund der Verfügbarkeit der Ausgangsmaterialien und der relativ einfachen Reaktionsbedingungen für die Hochskalierung attraktiv.

F2: Können Sie den Mechanismus der Enolacetylierung von 1,3-Cyclohexandion erläutern?

Sicher. Der Mechanismus hängt von den katalytischen Bedingungen ab (sauer oder basisch), aber das grundlegende Prinzip ist die nukleophile Addition des Enol-Sauerstoffs an das Acetylierungsmittel.

  • Unter sauren Bedingungen: Ein Säurekatalysator (z. B. p-Toluolsulfonsäure) protoniert das Essigsäureanhydrid und aktiviert es für einen nukleophilen Angriff. Das Sauerstoffatom des Enols von 1,3-Cyclohexandion greift dann das aktivierte Acylzentrum an. Ein anschließender Deprotonierungsschritt liefert das Endprodukt.

  • Unter basischen Bedingungen: Eine Base (z. B. Pyridin oder Triethylamin) deprotoniert das Enol, um ein Enolat-Anion zu bilden. Dieses Enolat ist ein stärkeres Nukleophil und greift das Essigsäureanhydrid direkt an, um das Produkt zu bilden.

Die Stabilität der Enolform von 1,3-Cyclohexandion ist entscheidend, da sie durch die Konjugation der Doppelbindung mit der verbleibenden Carbonylgruppe und die Möglichkeit der intramolekularen Wasserstoffbrückenbindung begünstigt wird.[4]

F3: Welche kritischen Parameter müssen für eine erfolgreiche und reproduzierbare Synthese im großen Maßstab kontrolliert werden?

Bei der Hochskalierung sind mehrere Parameter entscheidend:

  • Temperaturkontrolle: Die Reaktion kann exotherm sein. Eine unzureichende Wärmeabfuhr in großen Reaktoren kann zu einem Temperaturanstieg führen, der Nebenreaktionen fördert und die Ausbeute verringert.

  • Reagenzienzugabe: Eine langsame, kontrollierte Zugabe der Reagenzien ist unerlässlich, um lokale Konzentrations- und Temperaturspitzen zu vermeiden.

  • Mischen: Eine effiziente Durchmischung ist erforderlich, um eine homogene Reaktionsmischung zu gewährleisten und eine gleichmäßige Temperaturverteilung aufrechtzuerhalten.

  • Wassergehalt: Die Anwesenheit von Wasser kann zur Hydrolyse des Essigsäureanhydrids und des Produkts führen. Die Verwendung von trockenen Lösungsmitteln und Apparaturen ist entscheidend.

  • Katalysatorbeladung: Die optimale Menge des Katalysators muss sorgfältig bestimmt werden. Zu viel Katalysator kann zu Nebenprodukten führen, während zu wenig die Reaktionszeit verlängert.

Abschnitt 2: Anleitung zur Fehlerbehebung

Dieser Abschnitt ist als Leitfaden zur Lösung spezifischer Probleme konzipiert, die während der Synthese im Labormaßstab und bei der Hochskalierung auftreten können.

Problem: Geringe Ausbeute

F: Meine Ausbeute an 3-Acetoxy-2-cyclohexen-1-on ist konstant niedrig (<70 %). Was sind die potenziellen Ursachen und wie kann ich sie beheben?

Geringe Ausbeuten können auf mehrere Faktoren zurückzuführen sein. Lassen Sie uns diese systematisch angehen.

Mögliche UrsacheEmpfohlene Lösung
Unvollständige Reaktion Überprüfen Sie die Reaktionszeit und -temperatur. Eine Verlängerung der Reaktionszeit oder eine leichte Erhöhung der Temperatur (unter sorgfältiger Überwachung auf Nebenprodukte) kann die Umwandlung verbessern. Analysieren Sie eine Probe mittels GC oder TLC, um die vollständige Umsetzung des Ausgangsmaterials zu bestätigen.
Nebenproduktbildung Die häufigsten Nebenprodukte sind diacetylierte Spezies oder C-acylierte Produkte. Reduzieren Sie die Reaktionstemperatur und stellen Sie sicher, dass stöchiometrische Mengen an Essigsäureanhydrid verwendet werden. Eine zu hohe Katalysatorbeladung kann ebenfalls die Bildung von Nebenprodukten fördern.
Produktverlust während der Aufarbeitung Das Produkt kann während der wässrigen Aufarbeitung hydrolysieren, insbesondere wenn saure oder basische Bedingungen vorherrschen. Neutralisieren Sie die Reaktionsmischung vor der Extraktion sorgfältig. Verwenden Sie eine gesättigte Kochsalzlösung (Sole), um die Trennung der Phasen zu verbessern und die Löslichkeit des Produkts in der wässrigen Phase zu verringern.
Unreine Reagenzien Stellen Sie sicher, dass das 1,3-Cyclohexandion von hoher Reinheit ist und das Essigsäureanhydrid frisch ist und nicht bereits zu Essigsäure hydrolysiert wurde.

Problem: Verunreinigungen im Produkt

F: Ich beobachte eine signifikante Verunreinigung in meinem Endprodukt, die ich als diacetyliertes Nebenprodukt identifiziert habe. Wie kann ich dessen Bildung minimieren?

Die Bildung des diacetylierten Produkts (1,3-Diacetoxy-1,3-cyclohexadien) ist typischerweise ein Ergebnis von zu aggressiven Reaktionsbedingungen.

  • Kontrollieren Sie die Stöchiometrie: Verwenden Sie nicht mehr als 1,05 bis 1,1 Äquivalente Essigsäureanhydrid. Ein großer Überschuss begünstigt die Doppelacetylierung.

  • Wählen Sie mildere Bedingungen: Wenn Sie einen starken Basenkatalysator verwenden, reduzieren Sie dessen Menge oder wechseln Sie zu einem milderen Katalysator. Oft reicht eine katalytische Menge einer Säure wie p-Toluolsulfonsäure aus.

  • Temperaturmanagement: Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die eine angemessene Reaktionsgeschwindigkeit ermöglicht. Beginnen Sie bei 0 °C und lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen.

Problem: Herausforderungen bei der Hochskalierung

F: Meine Synthese im Labormaßstab (10 g) war erfolgreich, aber bei der Hochskalierung auf 1 kg fiel die Ausbeute drastisch ab und es bildeten sich teerartige Nebenprodukte. Was sind die häufigsten Fallstricke?

Dies ist eine klassische Herausforderung bei der Hochskalierung, die hauptsächlich auf Probleme mit dem Wärme- und Stofftransport zurückzuführen ist.

  • Wärmeübertragung: Das Verhältnis von Oberfläche zu Volumen nimmt mit zunehmender Reaktorgröße ab, was die Wärmeabfuhr erschwert. Die exotherme Natur der Acetylierung kann zu einem unkontrollierten Temperaturanstieg ("Runaway-Reaktion") führen.

    • Lösung: Implementieren Sie eine langsame, kontrollierte Zugabe des Acetylierungsmittels über eine Dosierpumpe. Stellen Sie eine ausreichende Kühlleistung des Reaktors sicher und überwachen Sie die Innentemperatur kontinuierlich.

  • Mischen: Ineffizientes Mischen in großen Reaktoren führt zu lokalen "Hot Spots" und Konzentrationsgradienten, die Nebenreaktionen begünstigen.

    • Lösung: Verwenden Sie einen Reaktor mit geeigneten Rührwerken (z. B. Ankerrührer oder Impellerrührer), um eine gute Durchmischung zu gewährleisten. Überprüfen Sie die Rührergeschwindigkeit, um sicherzustellen, dass sie für das größere Volumen ausreichend ist.

Workflow zur Fehlerbehebung bei der Hochskalierung

G start Problem: Geringe Ausbeute/Verunreinigungen beim Scale-up check_heat Wärmeübertragung prüfen start->check_heat check_mixing Mischungseffizienz prüfen start->check_mixing check_reagents Reagenzienzugabe prüfen start->check_reagents sub_heat1 Temperaturanstieg beobachtet? check_heat->sub_heat1 Analyse sub_mixing1 Teerbildung/Inhomogenität? check_mixing->sub_mixing1 Analyse sub_reagents1 Schnelle Zugabe? check_reagents->sub_reagents1 Analyse sub_heat2 Lösung: - Zugabegeschwindigkeit verringern - Kühlleistung erhöhen sub_heat1->sub_heat2 Ja end_node Optimierter Scale-up-Prozess sub_heat2->end_node sub_mixing2 Lösung: - Rührerdesign anpassen - Rührergeschwindigkeit erhöhen sub_mixing1->sub_mixing2 Ja sub_mixing2->end_node sub_reagents2 Lösung: - Dosierpumpe verwenden - Reagenz verdünnen sub_reagents1->sub_reagents2 Ja sub_reagents2->end_node G start 1,3-Cyclohexandion (Enolform) enolate Enolat (nach Deprotonierung durch Pyridin) start->enolate + Pyridin intermediate Tetraedrisches Intermediat enolate->intermediate Nukleophiler Angriff pyridinium Pyridinium-Ion anhydride Essigsäureanhydrid anhydride->intermediate product 3-Acetoxy-2-cyclohexen-1-on intermediate->product Eliminierung von Acetat acetate Acetat intermediate->acetate

Sources

Technical Support Center: Catalyst Deactivation in 3-Acetoxy-2-cyclohexen-1-one Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of catalyst deactivation in palladium-catalyzed cross-coupling reactions of 3-acetoxy-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, providing in-depth, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound has stalled or is giving a very low yield. What are the most likely causes?

A1: Low or no yield in these reactions is a common issue, often pointing towards catalyst deactivation. The primary culprits are typically the formation of inactive palladium black, degradation of the phosphine ligands, or poisoning of the catalyst by impurities.[1][2] It is also crucial to ensure the quality of your reagents and that the reaction is performed under strictly anaerobic conditions, as oxygen can contribute to catalyst decomposition.[2]

Q2: I observe a black precipitate in my reaction flask. What is it and how does it affect my reaction?

A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive elemental palladium.[1] Its formation signifies that the active Pd(0) catalyst has aggregated, removing it from the catalytic cycle and leading to a significant drop in reaction rate and overall yield.[1] This is a common mode of deactivation in many palladium-catalyzed reactions.

Q3: Can the acetoxy group on my substrate interfere with the catalysis?

A3: Yes, the acetoxy group can play multiple roles. Under certain conditions, particularly with strong bases or the presence of water, it can be hydrolyzed. The resulting acetate anion can act as a ligand, potentially influencing the electronic properties and stability of the palladium center.[3][4] While not always detrimental, this change in the ligand sphere can alter the catalyst's activity.

Q4: How critical is the choice of ligand for this specific substrate?

A4: The choice of ligand is paramount. For sterically hindered or electron-rich substrates, bulky, electron-donating phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are often necessary.[5] These ligands stabilize the monoligated palladium species, which is highly reactive in the crucial oxidative addition step, and can prevent the formation of palladium black.[5]

Troubleshooting Guides

Issue 1: Rapid Formation of Palladium Black and Reaction Stalling

Symptoms:

  • The reaction mixture turns black shortly after initiation.

  • TLC or GC/MS analysis shows little to no product formation, with starting material remaining.

Root Cause Analysis: The formation of palladium black is often a consequence of an unstable catalytic species. This can be triggered by several factors:

  • Inadequate Ligand Protection: The phosphine ligand may be too small or not electron-donating enough to stabilize the Pd(0) center, leading to aggregation.

  • Oxidative Degradation: Trace oxygen in the reaction can oxidize the phosphine ligands or the Pd(0) catalyst itself, leading to decomposition.[2]

  • High Reaction Temperature: Elevated temperatures can accelerate both the desired reaction and the catalyst decomposition pathways.

Troubleshooting Workflow:

cluster_0 Initial Checks cluster_1 Ligand Optimization cluster_2 Reaction Condition Adjustment start Reaction Stalls & Pd Black Forms check_degas Verify Rigorous Degassing (Ar bubbling, freeze-pump-thaw) start->check_degas check_reagents Use High-Purity, Anhydrous Reagents and Solvents check_degas->check_reagents increase_ligand Increase Ligand:Pd Ratio (e.g., 2:1 to 4:1) check_reagents->increase_ligand switch_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) increase_ligand->switch_ligand lower_temp Lower Reaction Temperature switch_ligand->lower_temp precatalyst Use a Pre-formed Pd(0) Catalyst (e.g., Pd₂(dba)₃) lower_temp->precatalyst end Improved Catalyst Stability & Reaction Outcome precatalyst->end

Caption: Troubleshooting workflow for palladium black formation.

Step-by-Step Mitigation Protocol:

  • Enhance Anaerobic Conditions: Ensure your solvent and reaction vessel are thoroughly degassed. A common method is to bubble argon through the solvent for at least 30 minutes, followed by assembling the reaction under a positive pressure of an inert gas.

  • Ligand Modification:

    • Increase Ligand Stoichiometry: An excess of the phosphine ligand can help to maintain the stability of the active catalyst.

    • Switch to a More Robust Ligand: As indicated in the table below, bulky, electron-rich ligands are often more effective at preventing catalyst decomposition.

    Ligand TypeExampleKey Advantage for this Reaction
    Monodentate PhosphinesP(t-Bu)₃Highly electron-donating, promotes oxidative addition.
    Buchwald-type LigandsSPhos, XPhosSterically demanding, stabilizes monoligated Pd(0) species.[5]
    N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong σ-donors, form very stable palladium complexes.[5]
  • Adjust Reaction Temperature: If possible, lower the reaction temperature. While this may slow down the reaction rate, it can significantly decrease the rate of catalyst deactivation.

  • Choice of Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂, which requires in-situ reduction to the active Pd(0) state, consider switching to a pre-formed Pd(0) catalyst such as Pd₂(dba)₃.[6] The in-situ reduction step can sometimes be inefficient and lead to the formation of palladium black.[6]

Issue 2: Formation of Side-Products and Incomplete Conversion

Symptoms:

  • Multiple spots on TLC, or several peaks in GC/MS, corresponding to undesired products.

  • A significant amount of starting material remains even after prolonged reaction times.

Root Cause Analysis: The formation of side-products can be a result of several competing reaction pathways, which may also contribute to catalyst deactivation:

  • Hydrolysis of the Enol Acetate: The presence of water, especially in combination with a strong base, can lead to the hydrolysis of the this compound to the corresponding diketone. This not only consumes the starting material but can also introduce species that may interact with the catalyst.

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in a Suzuki coupling) can occur, particularly if the transmetalation step is slow or if there is oxidative degradation of the catalyst.[7]

  • β-Hydride Elimination: In Heck-type reactions, β-hydride elimination from the organopalladium intermediate can lead to isomerized or undesired olefinic products.[8]

Troubleshooting Deactivation Pathways:

cluster_0 Addressing Hydrolysis cluster_1 Minimizing Homocoupling cluster_2 Controlling β-Hydride Elimination (Heck) start Side-Product Formation & Incomplete Conversion anhydrous Ensure Anhydrous Conditions start->anhydrous weaker_base Use a Weaker, Non-nucleophilic Base (e.g., Cs₂CO₃, K₃PO₄) anhydrous->weaker_base ligand_choice Optimize Ligand to Accelerate Transmetalation weaker_base->ligand_choice temp_control Lower Reaction Temperature ligand_choice->temp_control additives Add Silver or Thallium Salts (to promote reductive elimination) temp_control->additives end Improved Selectivity & Higher Conversion additives->end

Caption: Strategies to mitigate side-product formation.

Step-by-Step Mitigation Protocol:

  • Control of Hydrolysis:

    • Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Ensure your starting materials and reagents are also anhydrous.

    • Base Selection: Switch to a weaker, non-nucleophilic base. Carbonates (e.g., Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often good choices for Suzuki-Miyaura couplings involving base-sensitive substrates.[9][10]

  • Suppression of Homocoupling:

    • Ligand Optimization: The choice of ligand can influence the rate of transmetalation. A ligand that accelerates this step will disfavor the competing homocoupling pathway.

    • Temperature Control: Homocoupling is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.

  • For Heck Reactions - Minimizing Isomerization:

    • Use of Additives: The addition of silver or thallium salts can facilitate the desired reductive elimination pathway over β-hydride elimination, thus reducing the formation of isomerized byproducts.[11]

Catalyst Regeneration

In some instances, particularly with heterogeneous catalysts like palladium on carbon, regeneration may be possible. However, for homogeneous catalysts where deactivation leads to palladium black, regeneration is generally not feasible in the context of the ongoing reaction. If you are using a supported catalyst, the following general approaches can be considered, though their effectiveness will depend on the specific cause of deactivation:

  • Solvent Washing: Washing the catalyst with a solvent like chloroform or a mixture of chloroform and acetic acid can remove adsorbed organic species from the catalyst surface.[12]

  • Oxidative Treatment: Careful treatment with an oxidizing agent can sometimes re-oxidize palladium black to a soluble Pd(II) species, which can then be reduced back to the active Pd(0) state. However, this is a complex procedure that is typically performed outside of the reaction vessel.

References

  • Interplay between the Directing Group and Multifunctional Acetate Ligand in Pd-Catalyzed anti-Acetoxylation of Unsymmetrical Dialkyl-Substituted Alkynes. ACS Catalysis. [Link]

  • Insights into the active catalyst formation in palladium catalyzed coupling reaction from di-nuclear palladium acetate: A DFT study. ChemRxiv. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]

  • Palladium‐Catalyzed Tandem Cycloisomerization/Cross‐Coupling of Carbonyl‐ and Imine‐Tethered Alkylidenecyclopropanes. PMC. [Link]

  • Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. researchmap. [Link]

  • Palladium-catalyzed selective oxidation of ethane to acetate acid. National Science Review. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

  • Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides. Organic Chemistry Portal. [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Formation of palladium black during Suzuki coupling. Reddit. [Link]

  • Palladium-catalyzed cascade reactions involving C–C and C– X bond formation. RSC Publishing. [Link]

  • Optimization of Palladium-Catalyzed Polyene Cyclizations: Suppression of Competing Hydride Transfer from Tertiary Amines with Dabco and an Unexpected Hydride Transfer from 1,4-Dioxane. ResearchGate. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • MICROREVIEW Catalytic Hydrogen-Mediated Cross-Coupling of Enones and Carbonyl Compounds. Angewandte Chemie International Edition. [Link]

  • The Heck Reaction. Myers Research Group, Harvard University. [Link]

  • Web of Science - IIUM Repository (IRep). IIUM Repository. [Link]

  • Palladium-catalysed spirocyclisation of 3-acetoxy-1-(4-aminoalkyl)cyclohexenes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. [Link]

  • General palladium-catalyzed cross coupling of cyclopropenyl esters. RSC Publishing. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Palladium-catalyzed reactions of cyclohexadienones: regioselective cyclizations triggered by alkyne acetoxylation. PubMed. [Link]

  • Enantioselective Hydroalkenylation of Olefins with Enol Sulfonates Enabled by Dual Copper Hydride and Palladium Catalysis. PMC. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Palladium (II - IV) catalysis. The chemical reaction database. [Link]

  • Transition metal-catalysed cross-coupling reactions of P-activated enols. ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). NIH. [Link]

  • Suzuki reaction. Wikipedia. [Link]

Sources

Technical Support Center: Purification Strategies for Reactions Involving 1,3-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1,3-cyclohexanedione in their synthetic workflows. Here, we address common challenges associated with the removal of unreacted 1,3-cyclohexanedione from product mixtures, providing troubleshooting advice and detailed experimental protocols in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted 1,3-cyclohexanedione from my reaction mixture proving difficult?

A1: The difficulty in removing unreacted 1,3-cyclohexanedione often stems from its unique physicochemical properties. In solution, it predominantly exists as its enol tautomer, which imparts significant acidity (pKa ≈ 5.26).[1][2] This acidic nature, combined with its moderate polarity and solubility in a range of organic solvents, can lead to co-elution with products during chromatography or co-precipitation during crystallization if the conditions are not optimized.[3]

Q2: What is the most straightforward method for removing residual 1,3-cyclohexanedione?

A2: For many applications, a simple acid-base extraction is the most effective and straightforward method. This technique leverages the acidity of 1,3-cyclohexanedione to selectively move it from an organic phase to an aqueous phase, leaving your desired (and presumably less acidic) product behind in the organic layer.

Q3: My product is sensitive to strong bases. Are there alternative methods to acid-base extraction?

A3: Absolutely. If your product is base-sensitive, you have several other options:

  • Column Chromatography: Careful selection of the stationary and mobile phases can effectively separate 1,3-cyclohexanedione from your product.

  • Recrystallization: If there is a significant difference in solubility between your product and 1,3-cyclohexanedione in a particular solvent system, recrystallization can be a powerful purification tool.[1]

  • Distillation: This method is suitable if your product has a significantly different boiling point from 1,3-cyclohexanedione and is thermally stable.[1]

Troubleshooting Guide

This section provides solutions to common issues encountered during the purification process.

Problem Potential Cause Troubleshooting Solution
Emulsion formation during acid-base extraction. The organic solvent is partially miscible with the aqueous phase, or the concentration of dissolved species is too high.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If the problem persists, consider removing the organic solvent via rotary evaporation and re-dissolving the residue in a less miscible solvent before extraction.[4]
1,3-Cyclohexanedione remains in the organic layer after basic wash. The aqueous base is not strong enough to deprotonate the 1,3-cyclohexanedione, or insufficient volume of aqueous base was used.Use a more concentrated basic solution (e.g., 1-2 M NaOH). Ensure you are using an adequate volume of the aqueous solution and perform multiple extractions (2-3 times) for thorough removal.
Product is lost into the aqueous layer during extraction. Your product may have some acidic character or is partially water-soluble.Use a milder base, such as a saturated sodium bicarbonate solution, which is less likely to deprotonate weakly acidic products. Minimize the volume of aqueous solution used for extraction.
Co-elution of 1,3-cyclohexanedione with the product during column chromatography. The polarity of the eluent is too high, or the stationary phase is not providing adequate separation.Decrease the polarity of your eluent system. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system altogether.

Experimental Protocols

Protocol 1: Removal of 1,3-Cyclohexanedione via Acid-Base Extraction

This protocol is ideal for reactions where the desired product is neutral or weakly acidic and is soluble in a water-immiscible organic solvent.

Materials:

  • Reaction mixture containing the product and unreacted 1,3-cyclohexanedione, dissolved in an organic solvent (e.g., dichloromethane, ethyl acetate).

  • 1 M Sodium Hydroxide (NaOH) solution.

  • 1 M Hydrochloric Acid (HCl) solution.

  • Saturated Sodium Chloride (Brine) solution.

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Transfer the organic reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer (containing the deprotonated 1,3-cyclohexanedione as its sodium salt) should be on the bottom if using a chlorinated solvent, or on top if using a less dense solvent like ethyl acetate.

  • Drain the aqueous layer into a separate flask.

  • Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution (steps 2-5) to ensure complete removal of the 1,3-cyclohexanedione.

  • Wash the organic layer with an equal volume of brine to remove any residual water-soluble impurities.

  • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solution on a rotary evaporator to isolate the purified product.

Diagram 1: Workflow for Acid-Base Extraction

start Reaction Mixture in Organic Solvent add_base Add 1M NaOH start->add_base shake Shake & Vent add_base->shake separate Separate Layers shake->separate aq_layer Aqueous Layer (contains deprotonated 1,3-CHD) separate->aq_layer Isolate org_layer Organic Layer (contains product) separate->org_layer Isolate repeat_ext Repeat Extraction with NaOH org_layer->repeat_ext wash_brine Wash with Brine repeat_ext->wash_brine dry Dry over Na2SO4/MgSO4 wash_brine->dry filter_evap Filter & Evaporate dry->filter_evap product Purified Product filter_evap->product

Caption: A flowchart illustrating the acid-base extraction workflow.

Protocol 2: Purification via Column Chromatography

This method is suitable when acid-base extraction is not feasible due to product instability or when other impurities of similar acidity are present.

Materials:

  • Crude reaction mixture.

  • Silica gel (or other appropriate stationary phase).

  • A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal solvent system should provide good separation of the product and 1,3-cyclohexanedione on a TLC plate.

  • Chromatography column.

  • Collection tubes.

  • Thin Layer Chromatography (TLC) plates and developing chamber.

  • UV lamp for visualization.

Procedure:

  • Determine the appropriate eluent system: Use TLC to find a solvent mixture that gives your product an Rf value of approximately 0.3-0.4 and a significantly different Rf value for 1,3-cyclohexanedione.

  • Pack the column: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Load the sample: Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elute the column: Add the eluent to the top of the column and begin collecting fractions.

  • Monitor the separation: Spot the collected fractions onto TLC plates to track the elution of your product and the unreacted 1,3-cyclohexanedione.

  • Combine and concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Diagram 2: Troubleshooting Logic for Purification Method Selection

start Start: Remove unreacted 1,3-CHD q_base_stable Is the product stable to base? start->q_base_stable acid_base Perform Acid-Base Extraction q_base_stable->acid_base Yes q_solubility Significant solubility difference between product and 1,3-CHD? q_base_stable->q_solubility No end Purified Product acid_base->end recrystallize Attempt Recrystallization q_solubility->recrystallize Yes chromatography Use Column Chromatography q_solubility->chromatography No recrystallize->end chromatography->end

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Acetoxy-2-cyclohexen-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the primary spectroscopic techniques used to characterize 3-acetoxy-2-cyclohexen-1-one and its derivatives. These cyclic enone structures are pivotal synthons in organic chemistry, serving as precursors in the synthesis of complex natural products and pharmaceutical agents.[1][2] Accurate structural elucidation is paramount, and a multi-faceted spectroscopic approach is non-negotiable for unambiguous characterization. This document moves beyond mere data reporting, delving into the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous standards of drug development and materials science research.

The Analytical Challenge: Unpacking the Structure

The core structure of this compound presents several key features that are amenable to spectroscopic investigation: an α,β-unsaturated ketone system, an enol ester (the acetoxy group), and a saturated aliphatic backbone. Each feature produces a distinct spectroscopic signature. Our objective is to utilize a suite of techniques to create a self-validating system of characterization, where data from one method corroborates and enhances the interpretation of another.

cluster_0 Spectroscopic Interrogation cluster_1 Target Molecule: this compound IR IR Spectroscopy (Functional Groups) Enone α,β-Unsaturated Ketone IR->Enone C=O, C=C Acetoxy Acetoxy Group (Enol Ester) IR->Acetoxy C=O, C-O UV_Vis UV-Vis Spectroscopy (Conjugated System) UV_Vis->Enone π → π n → π NMR NMR Spectroscopy (C-H Framework) NMR->Enone Olefinic H, C NMR->Acetoxy Methyl H, C Aliphatic Saturated Ring (CH2 groups) NMR->Aliphatic Aliphatic H, C MS Mass Spectrometry (Molecular Mass & Formula) MS->Enone Molecular Ion & Fragments MS->Acetoxy Molecular Ion & Fragments MS->Aliphatic Molecular Ion & Fragments

Figure 1: Interplay of spectroscopic techniques and molecular features.

Infrared (IR) Spectroscopy: A Rapid Functional Group Fingerprint

Expertise & Experience: IR spectroscopy is the first-line technique for confirming the presence of key functional groups. Its speed and simplicity provide immediate verification of a successful synthesis. The diagnostic power lies in identifying the two distinct carbonyl groups (ketone and ester) and the carbon-carbon double bond, whose vibrational frequencies are uniquely influenced by the conjugated system.

Causality of Experimental Choice: We choose Attenuated Total Reflectance (ATR) IR for its minimal sample preparation. A single drop of the neat liquid or a small amount of solid is sufficient. This avoids the use of solvents that could obscure important regions of the spectrum and eliminates the need for cumbersome KBr pellet preparation.

Experimental Protocol (ATR-IR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and performing a background scan.

  • Sample Application: Apply a small amount of the purified this compound derivative directly onto the center of the ATR crystal. If the sample is a solid, apply sufficient pressure with the built-in clamp to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and peak-picking analysis.

Data Interpretation and Comparative Analysis

The key to interpreting the IR spectrum is recognizing the effect of conjugation. The C=C bond and the C=O bond of the ketone are conjugated, which lowers their vibrational frequencies due to resonance delocalization of pi-electrons, slightly weakening these bonds. In contrast, the ester carbonyl is not directly conjugated to the ring's pi-system.

Functional GroupKey VibrationExpected Wavenumber (cm⁻¹)Rationale for Assignment
Enol EsterC=O Stretch~1760 - 1740Higher frequency C=O, typical of enol acetates, isolated from the ring conjugation.
α,β-Unsaturated KetoneC=O Stretch~1685 - 1665Lower frequency C=O due to conjugation with the C=C bond, which delocalizes electron density.[3][4]
AlkeneC=C Stretch~1640 - 1620Conjugation slightly lowers this frequency from a typical isolated alkene (~1660 cm⁻¹).
EsterC-O Stretch~1220 - 1180Strong, characteristic stretch for the C-O single bond of the acetate group.
Aliphatic C-HC-H Stretch~2950 - 2850Indicates the presence of the saturated CH₂ groups in the cyclohexene ring.

UV-Visible Spectroscopy: Probing the Conjugated π-System

Expertise & Experience: UV-Vis spectroscopy is exclusively used to characterize the electronic structure of the conjugated enone system. While less structurally informative than NMR, it provides definitive proof of the α,β-unsaturated carbonyl chromophore and allows for quantitative analysis via the Beer-Lambert Law.

Causality of Experimental Choice: The choice of solvent is critical. A UV-transparent solvent, such as ethanol or hexane, is used to ensure that only the analyte is absorbing in the 200-400 nm region. The concentration must be carefully controlled to keep the absorbance within the detector's linear range (ideally between 0.1 and 1.0).

Experimental Protocol (UV-Vis)
  • Solution Preparation: Prepare a dilute solution of the sample (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent (e.g., ethanol).

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum from approximately 200 nm to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Data Interpretation and Comparative Analysis

The conjugated enone system gives rise to two characteristic electronic transitions.[5]

  • π → π* Transition: An intense absorption corresponding to the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

  • n → π* Transition: A weak, often broad absorption from the promotion of a non-bonding electron (from an oxygen lone pair) to a π* antibonding orbital. This transition is formally forbidden by symmetry rules, resulting in low molar absorptivity (ε).

The position of the π → π* transition is highly sensitive to the substitution pattern and can be predicted using the Woodward-Fieser rules.[6]

TransitionExpected λmax (nm)Molar Absorptivity (ε)Structural Correlation
π → π~230 - 260> 10,000 L mol⁻¹ cm⁻¹The primary absorption of the conjugated enone chromophore. Its position is predictable with Woodward-Fieser rules (Base value for a 6-membered enone: 215 nm).[6]
n → π~310 - 330< 100 L mol⁻¹ cm⁻¹Characteristic of a carbonyl group. The presence of this weak band confirms the ketone functionality.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR is the most powerful tool for the complete structural elucidation of organic molecules. ¹H NMR reveals the proton environment and connectivity through chemical shift, integration, and spin-spin coupling, while ¹³C NMR provides a count of unique carbon atoms and information about their hybridization.

Causality of Experimental Choice: Deuterated chloroform (CDCl₃) is the standard solvent due to its excellent dissolving power and single, easily identifiable residual solvent peak. Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm. Advanced 2D NMR experiments like COSY and HSQC can be used to definitively assign proton-proton and proton-carbon correlations, respectively, for complex derivatives.

Experimental Protocol (NMR)
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of at least 1-2 seconds, and an appropriate spectral width.

  • ¹³C NMR Acquisition: Acquire the broadband proton-decoupled carbon spectrum. A larger number of scans is required due to the low natural abundance of ¹³C. DEPT-135 and DEPT-90 experiments can be run to differentiate between CH₃, CH₂, CH, and quaternary carbons.[7]

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift using the TMS signal at 0.00 ppm.

Data Interpretation and Comparative Analysis

The chemical shifts are highly diagnostic. The electron-withdrawing effects of the carbonyl and ester oxygen atoms, along with the anisotropy of the π-system, create a well-dispersed spectrum.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionProton (¹H) SignalCarbon (¹³C) SignalRationale
1-~198 ppmKetone Carbonyl: Highly deshielded due to the electronegative oxygen.
2~5.9 ppm (s, 1H)~120 ppmVinylic CH: Deshielded by the double bond and proximity to the carbonyl.
3-~160 ppmVinylic Quaternary C: Deshielded by the double bond and attachment to the electronegative ester oxygen.
4~2.5 ppm (t, 2H)~30 ppmAllylic CH₂: Deshielded by proximity to the π-system.
5~2.1 ppm (quint, 2H)~22 ppmAliphatic CH₂: Standard saturated carbon environment.
6~2.4 ppm (t, 2H)~37 ppmAliphatic CH₂: Deshielded by proximity to the carbonyl group.
Acetoxy C=O-~169 ppmEster Carbonyl: Typical chemical shift for an acetate carbonyl.[8]
Acetoxy CH₃~2.2 ppm (s, 3H)~21 ppmEster Methyl: Characteristic singlet in a typical acetate environment.

Note: Chemical shifts (ppm) are approximate and can vary with solvent and substitution. Multiplicity: s=singlet, t=triplet, quint=quintet.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental formula. The fragmentation pattern observed, particularly with Electron Ionization (EI), offers corroborating structural evidence by revealing stable fragments and characteristic neutral losses.

Causality of Experimental Choice: We employ two common techniques. Electron Ionization (EI) is a "hard" technique that imparts significant energy, leading to extensive and reproducible fragmentation patterns useful for library matching and structural confirmation. Electrospray Ionization (ESI) is a "soft" technique that typically yields the intact protonated molecule [M+H]⁺, which is ideal for confirming the molecular weight with minimal fragmentation.

Experimental Protocol (MS)
  • Sample Preparation: For ESI, dissolve a microgram of the sample in a suitable solvent like methanol or acetonitrile. For EI, the sample is introduced directly or via a GC inlet.

  • Data Acquisition (EI): The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Data Acquisition (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets that evaporate to yield gas-phase ions.

  • Mass Analysis: Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation and Comparative Analysis

For this compound (C₈H₁₀O₃, MW = 154.16 g/mol ), the following would be expected:

m/z ValueProposed FragmentRationale for Fragmentation
154[M]⁺˙Molecular Ion: The intact molecule radical cation (prominent in ESI as [M+H]⁺ at 155).
112[M - C₂H₂O]⁺˙Loss of Ketene: A very common fragmentation pathway for acetate esters, involving the neutral loss of ketene (42 Da).
97[M - C₂H₃O₂]⁺Loss of Acetoxy Radical: Cleavage of the C-O bond to lose the acetoxy radical (59 Da).
69[C₄H₅O]⁺Further fragmentation of the cyclohexenone ring, often a stable acylium ion.
43[C₂H₃O]⁺Acetyl Cation: A very common and often base peak from the cleavage of the acetyl group.

Workflow and Summary

The logical flow of analysis ensures maximum efficiency and confidence in structural assignment.

G start Purified Derivative ir Step 1: IR Spectroscopy Confirm Functional Groups (Enone, Ester) start->ir uv Step 2: UV-Vis Spectroscopy Confirm Conjugated System ir->uv ms Step 3: Mass Spectrometry Determine Molecular Weight (Confirm Formula via HRMS) uv->ms nmr Step 4: NMR (1H, 13C, DEPT) Full Structural Elucidation (Connectivity, Stereochemistry) ms->nmr end Structure Confirmed nmr->end

Figure 2: Recommended workflow for spectroscopic analysis.

References

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Mansoura University. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

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  • Mulholland, D. A., et al. (2021). Oxygenated Cyclohexene Derivatives from the Stem and Root Barks of Uvaria pandensis.
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  • Zhang, Z., et al. (2023). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.
  • Al-Majid, A. M., et al. (2022). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. ACS Omega.
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  • Chegg.com. (2021, January 24). Solved 1H NMR Common Name: 3-Methylcyclohex-2-en-1-one. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 3-Acetoxy-2-cyclohexen-1-one and 3-Ethoxy-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, α,β-unsaturated ketones are cornerstone intermediates, prized for their dual reactivity as both electrophiles and precursors to versatile enolate structures. Within this class, 3-substituted cyclohexenones offer a powerful platform for the construction of complex cyclic systems. This guide provides an in-depth comparison of two common variants: 3-acetoxy-2-cyclohexen-1-one (an enol acetate) and 3-ethoxy-2-cyclohexenone (an enol ether). While structurally similar, the electronic disparity between the acetoxy and ethoxy substituents imparts distinct and synthetically consequential differences in their reactivity. Understanding these nuances is critical for researchers in medicinal chemistry and natural product synthesis when designing efficient and selective synthetic routes.

This guide will dissect the underlying electronic principles governing their behavior and provide experimental context for their application as nucleophiles (enol equivalents) and electrophiles (Michael acceptors), supported by established protocols and data.

I. Structural and Electronic Properties: The Decisive Difference

The reactivity of these molecules is fundamentally dictated by the nature of the oxygen substituent at the C-3 position.

  • 3-Ethoxy-2-cyclohexenone (Enol Ether): The ethoxy group (-OEt) acts as a strong π-electron donor through resonance. The oxygen lone pair effectively delocalizes into the conjugated system, significantly increasing the electron density of the C=C double bond, particularly at the C-2 position. This makes the enol ether system a potent nucleophile.

  • This compound (Enol Acetate): The acetoxy group (-OAc) is a more ambivalent substituent. While the oxygen adjacent to the ring can participate in resonance donation, this effect is substantially diminished by the competing resonance with the adjacent acetyl carbonyl group. This "cross-conjugation" pulls electron density away from the ring system, rendering the C=C bond less electron-rich and therefore less nucleophilic compared to its enol ether counterpart.[1]

The following diagram illustrates the key resonance contributors that highlight the enhanced nucleophilicity of the enol ether.

Caption: Electronic effects of ethoxy vs. acetoxy groups.

Physicochemical and Spectroscopic Properties

The structural differences are reflected in the physical and spectroscopic properties of the two compounds.

Property3-Ethoxy-2-cyclohexenoneThis compoundSource(s)
Molecular Formula C₈H₁₂O₂C₈H₁₀O₃[N/A]
Molecular Weight 140.18 g/mol 154.16 g/mol [N/A]
Appearance LiquidNot specified (likely liquid or low-melting solid)[N/A]
Boiling Point 76-78 °C / 1 mmHg255.6 °C at 760 mmHg (predicted)[2]
Density ~1.04 g/mL~1.13 g/cm³ (predicted)[3]
Key IR Peaks (cm⁻¹) ~1650 (C=O, conj.), ~1600 (C=C)~1765 (Ester C=O), ~1680 (Ketone C=O, conj.)[4]

II. Comparative Reactivity Analysis

The primary modes of reactivity for these compounds are as Michael acceptors (electrophiles at C-2) and as enolate equivalents (nucleophiles at C-2).

Reactivity as Michael Acceptors (Electrophilicity)

Both molecules are α,β-unsaturated ketones and readily undergo conjugate addition (Michael reaction) at the C-2 position.[5][6] The reaction proceeds by nucleophilic attack at the β-carbon (C-2), followed by protonation of the resulting enolate.

G start Cyclohexenone Substrate (R = OEt or OAc) intermediate Enolate Intermediate start->intermediate Conjugate Addition nucleophile Nucleophile (e.g., Gilman Reagent, Enolate) nucleophile->intermediate product 1,4-Adduct Product intermediate->product Protonation protonation Proton Source (e.g., NH4Cl quench) protonation->product

Caption: General workflow for a conjugate addition reaction.

The choice between the ethoxy and acetoxy derivatives often depends on the desired final product and reaction conditions.

  • 3-Ethoxy-2-cyclohexenone: This is a robust and widely used Michael acceptor. The ethoxy group is stable under the typically basic or neutral conditions of Michael additions involving organocuprates (Gilman reagents) or stabilized enolates (e.g., malonates).[6] The resulting 3-ethoxy ketone can be carried forward or readily hydrolyzed under acidic conditions to afford the corresponding 1,3-dione.

  • This compound: As a Michael acceptor, the acetoxy derivative behaves similarly. However, the acetate is a better leaving group and is more susceptible to hydrolysis, particularly if the reaction workup is acidic or if conditions are harsh. This lability can be a disadvantage if the acetoxy group is desired in the final product, but it can also be exploited for in-situ generation of a 1,3-dione system.

Experimental Insight: For standard conjugate additions where the C-3 substituent's integrity is desired post-reaction, 3-ethoxy-2-cyclohexenone is the more reliable choice due to its greater stability.

Reactivity as Enolate Equivalents (Nucleophilicity)

Herein lies the most significant difference. Enol ethers and enol acetates react as nucleophiles, but their reactivity levels are vastly different.

  • 3-Ethoxy-2-cyclohexenone: The strong electron-donating character of the ethoxy group makes the double bond highly nucleophilic. It will react with strong electrophiles, often under Lewis acid catalysis to enhance the electrophilicity of the reaction partner.[7] This reactivity is analogous to that of silyl enol ethers in Mukaiyama-type reactions.[7] However, it is generally considered less nucleophilic than a corresponding lithium or potassium enolate.[1]

Experimental Insight: For reactions requiring a nucleophilic C-2 position (e.g., aldol-type reactions), 3-ethoxy-2-cyclohexenone is the superior precursor . For C-3 functionalization via cross-coupling, This compound provides a unique reactive handle .

Stability and Hydrolysis

The stability of these compounds under different pH regimes is a critical practical consideration.

  • Enol Ethers (-OEt): Are generally stable to basic and nucleophilic conditions but are highly sensitive to acid. Acid-catalyzed hydrolysis proceeds via protonation of the double bond, followed by the addition of water to form a hemiacetal, which rapidly collapses to the corresponding 1,3-dione.[10][11]

  • Enol Acetates (-OAc): Are more robust towards acidic conditions than enol ethers but are susceptible to hydrolysis under basic conditions (saponification) to generate the enolate of the 1,3-dione.

III. Experimental Protocols

Protocol 1: Synthesis of 3-Ethoxy-2-cyclohexenone

This procedure is adapted from a well-established method starting from cyclohexane-1,3-dione.[4][12]

Reaction: Cyclohexane-1,3-dione + Ethanol --(H⁺)--> 3-Ethoxy-2-cyclohexenone

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add cyclohexane-1,3-dione (1.0 eq), absolute ethanol (5.0 eq), and benzene or toluene (approx. 0.4 M solution).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope. Continue heating until no more water is collected (typically 6-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic solution with 10% aqueous sodium hydroxide and then with saturated sodium chloride solution until the aqueous washings are neutral.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-ethoxy-2-cyclohexenone as a colorless liquid.

Protocol 2: Representative Michael Addition to 3-Ethoxy-2-cyclohexenone

This protocol describes a typical conjugate addition using an organocuprate (Gilman) reagent.

Reaction: 3-Ethoxy-2-cyclohexenone + (CH₃)₂CuLi --> 3-Ethoxy-2-methylcyclohexan-1-one

  • Reagent Preparation: In a flame-dried, inert-atmosphere (N₂ or Ar) flask, suspend copper(I) iodide (1.0 eq) in anhydrous THF at -78 °C. Add methyllithium (2.0 eq) dropwise and allow the mixture to stir for 30 minutes to form the lithium dimethylcuprate solution.

  • Substrate Addition: In a separate inert-atmosphere flask, dissolve 3-ethoxy-2-cyclohexenone (1.0 eq) in anhydrous THF. Cool this solution to -78 °C.

  • Reaction: Transfer the Gilman reagent solution to the cyclohexenone solution via cannula. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to 0 °C.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

IV. Conclusion and Strategic Recommendations

This compound and 3-ethoxy-2-cyclohexenone are not interchangeable reagents; they are strategic tools with distinct advantages for specific synthetic transformations.

  • Choose 3-Ethoxy-2-cyclohexenone when:

    • You require a robust Michael acceptor that is stable to a wide range of nucleophiles under basic or neutral conditions.

    • You need a moderately reactive enol equivalent (nucleophile) for reactions with strong electrophiles.

    • The synthetic plan involves subsequent acid-catalyzed hydrolysis to a 1,3-dione .

  • Choose this compound when:

    • The synthetic goal is C-C bond formation at the C-3 position via transition metal-catalyzed cross-coupling, leveraging the acetate as a leaving group.

    • A weaker enol nucleophile is required to improve selectivity in the presence of multiple reactive sites.

    • The desired transformation requires stability to acidic conditions where an enol ether would be labile.

By understanding the fundamental electronic differences between the enol ether and enol acetate functionalities, researchers can make more informed and strategic decisions, leading to more efficient and elegant synthetic outcomes.

References

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A Mechanistic Guide to Cycloaddition Reactions of 3-Acetoxy-2-cyclohexen-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document delves into the mechanistic intricacies of 3-acetoxy-2-cyclohexen-1-one and its analogs in cycloaddition reactions. As your guide, I will navigate you through the fundamental principles governing these reactions, offer a comparative analysis with alternative substrates, and provide detailed experimental protocols. Our exploration will be grounded in established scientific literature to ensure the highest level of accuracy and practical utility.

Introduction: The Versatile Cyclohexenone Scaffold

Cyclohexenone derivatives are pivotal building blocks in organic synthesis, providing access to a wide array of complex molecular architectures found in natural products and pharmaceuticals. Among these, this compound presents a unique combination of functionalities: an activated double bond for cycloaddition reactions and a versatile enol acetate. This guide will focus on its role as a dienophile in Diels-Alder reactions, a substrate in photochemical [2+2] cycloadditions, and a dipolarophile in [3+2] cycloadditions. We will explore how the 3-acetoxy group modulates its reactivity and selectivity, offering a powerful tool for synthetic chemists.

The Diels-Alder Reaction: A [4+2] Cycloaddition Perspective

The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition that forms a six-membered ring.[1] In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups.[2]

Mechanistic Influence of the 3-Acetoxy Group

In this compound, the enone system acts as the dienophile. The acetyl group is an electron-withdrawing group, which, through resonance, polarizes the double bond, making the C-2 position electron-deficient and thus more susceptible to nucleophilic attack by the diene. This electronic effect is crucial for the regioselectivity of the reaction when an unsymmetrical diene is employed.

The general mechanism of the Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking events occur in a single transition state.[3] This concerted nature leads to a high degree of stereospecificity, where the stereochemistry of the dienophile is retained in the product.[4][5]

Regioselectivity in Diels-Alder Reactions

When an unsymmetrical diene reacts with this compound, two regioisomers, the "ortho" and "meta" products, are possible. The regiochemical outcome can be predicted by considering the electronic polarization of the reactants. By drawing resonance structures, we can identify the more electron-rich and electron-poor centers. The major product typically arises from the alignment that matches the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.[6]

For a 1-substituted diene with an electron-donating group (EDG), the C-4 position is the most nucleophilic. In this compound, the C-2 position is the most electrophilic. Therefore, the "ortho" adduct is generally the major product.

Caption: Regioselectivity in the Diels-Alder reaction.

Comparative Performance: this compound vs. Alternatives

While specific kinetic data for this compound is not extensively reported in readily available literature, we can draw comparisons with structurally similar and commonly used dienophiles.

DienophileActivating Group(s)General ReactivityKey Features
This compound Carbonyl, AcetoxyModerate to HighProvides access to functionalized bicyclic systems. The acetoxy group can be further manipulated.
2-Cyclohexen-1-one CarbonylModerateA standard cyclic enone dienophile. Less activated than the 3-acetoxy analog.
Maleic Anhydride Two CarbonylsVery HighA highly reactive and widely used dienophile due to the strong electron-withdrawing nature of the anhydride.[7]
Methyl Acrylate EsterModerateA common acyclic dienophile.

The presence of the second electron-withdrawing group in this compound is expected to enhance its reactivity compared to the parent 2-cyclohexen-1-one. However, it is generally less reactive than highly activated dienophiles like maleic anhydride.

Experimental Protocol: Diels-Alder Reaction of a 3-Alkoxy-2-cyclohexen-1-one Analog

Due to the limited availability of specific protocols for this compound, the following procedure for the closely related 3-ethoxy-2-cyclohexen-1-one serves as an illustrative example. This protocol can be adapted for the target molecule.

Synthesis of 3-Ethoxy-2-cyclohexen-1-one: [8]

  • To a 2-L flask, add dihydroresorcinol (53 g, 0.472 mol), p-toluenesulfonic acid monohydrate (2.3 g), absolute ethanol (250 mL), and benzene (900 mL).

  • Fit the flask with a total-reflux, variable-take-off distillation head.

  • Heat the mixture to boiling and remove the benzene-ethanol-water azeotrope at a rate of 100 mL per hour.

  • When the vapor temperature reaches 78°C, stop the distillation.

  • Wash the residual solution with four 100-mL portions of 10% aqueous sodium hydroxide saturated with sodium chloride.

  • Wash the organic solution with 50-mL portions of water until the washings are neutral.

  • Concentrate the organic solution under reduced pressure.

  • Distill the residual liquid under reduced pressure to yield 3-ethoxy-2-cyclohexen-1-one (b.p. 115–121°C/11 mm).

Diels-Alder Reaction with Cyclopentadiene:

  • In a round-bottom flask, dissolve 3-ethoxy-2-cyclohexen-1-one (1.0 g, 7.1 mmol) in 20 mL of a suitable solvent (e.g., toluene or dichloromethane).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (0.71 g, 10.7 mmol, 1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Diels_Alder_Workflow cluster_synthesis Dienophile Synthesis cluster_cycloaddition Diels-Alder Reaction s1 Mix Dihydroresorcinol, PTSA, EtOH, Benzene s2 Azeotropic Distillation s1->s2 s3 Workup & Purification s2->s3 s4 3-Ethoxy-2-cyclohexen-1-one s3->s4 r1 Dissolve Dienophile r2 Add Diene at 0°C r1->r2 r3 Stir at RT r2->r3 r4 Purification r3->r4 r5 Bicyclic Product r4->r5 Paternò_Büchi_Mechanism Enone Enone (S0) Excited_Enone Excited Enone (T1) Enone->Excited_Enone Alkene Alkene (S0) Biradical 1,4-Biradical Intermediate Excited_Enone->Biradical + Alkene Product Cyclobutane Product Biradical->Product Ring Closure

Caption: Mechanism of [2+2] photocycloaddition.

Comparison with Other Enones

The reactivity of this compound in [2+2] photocycloadditions is expected to be similar to other cyclic enones. The nature of the substituent at the 3-position can influence the photophysical properties of the enone and the stability of the biradical intermediate, but the fundamental mechanistic pathway remains the same.

Experimental Protocol: General Procedure for [2+2] Photocycloaddition
  • In a quartz reaction vessel, dissolve this compound (1.0 equivalent) and the desired alkene (2-5 equivalents) in a degassed solvent (e.g., acetone or acetonitrile).

  • Irradiate the solution with a medium-pressure mercury lamp (using a Pyrex filter to block short-wavelength UV) while maintaining a constant temperature (e.g., 0°C or room temperature).

  • Monitor the reaction by GC or TLC.

  • Upon completion or when a photostationary state is reached, stop the irradiation.

  • Remove the solvent and excess alkene under reduced pressure.

  • Purify the product mixture by column chromatography.

[3+2] Dipolar Cycloaddition

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. [9]In this context, this compound can act as a dipolarophile. Common 1,3-dipoles include nitrones, azides, and nitrile oxides. [10]

Mechanistic Pathway

Similar to the Diels-Alder reaction, [3+2] cycloadditions are generally considered to be concerted, pericyclic reactions. The regioselectivity is controlled by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile. [2]The reaction of a nitrone with an electron-poor alkene like this compound is expected to proceed via a HOMO(nitrone)-LUMO(dipolarophile) controlled pathway, leading to a specific regioisomer.

Caption: Mechanism of a [3+2] dipolar cycloaddition.

Comparative Outlook

The suitability of this compound as a dipolarophile will depend on the specific 1,3-dipole used. Its electron-deficient nature makes it a good candidate for reactions with electron-rich dipoles. In comparison to other electron-poor alkenes, its cyclic nature provides a rigid scaffold that can influence the stereochemical outcome of the cycloaddition.

Experimental Protocol: General Procedure for [3+2] Cycloaddition with a Nitrone
  • In a round-bottom flask, dissolve the nitrone (1.0 equivalent) and this compound (1.2 equivalents) in a suitable solvent (e.g., toluene).

  • Heat the reaction mixture to a temperature appropriate for the specific nitrone (e.g., 80-110°C).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting isoxazolidine product by column chromatography.

Conclusion and Future Directions

This compound and its analogs are valuable and versatile substrates in a variety of cycloaddition reactions. The presence of the 3-acetoxy group enhances the electrophilicity of the dienophile, influencing both reactivity and regioselectivity. While a wealth of knowledge exists for general cycloaddition reactions, this guide highlights the need for more specific experimental and mechanistic studies on this compound to fully unlock its synthetic potential. Future research should focus on quantifying its reactivity in comparison to other dienophiles and exploring its utility in asymmetric cycloaddition catalysis.

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A Comparative Guide to Lewis Acid Catalysts for Reactions of Enones

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the ability to predictably and efficiently form carbon-carbon bonds is paramount. Reactions of α,β-unsaturated ketones, or enones, are fundamental transformations in this endeavor. The strategic use of Lewis acid catalysts can dramatically enhance the rate, selectivity, and scope of these reactions. This guide provides an in-depth comparative analysis of various Lewis acid catalysts for two of the most crucial reactions of enones: the Diels-Alder reaction and the Michael addition. We will delve into the mechanistic underpinnings of this catalysis and provide practical, experimentally-derived data to inform your catalyst selection.

The Role of Lewis Acids in Enone Activation

Lewis acids accelerate reactions of enones by coordinating to the carbonyl oxygen. This coordination enhances the electron-withdrawing nature of the carbonyl group, thereby lowering the energy of the enone's Lowest Unoccupied Molecular Orbital (LUMO).[1] According to frontier molecular orbital theory, this reduction in the energy gap between the enone's LUMO and the Highest Occupied Molecular Orbital (HOMO) of the reacting nucleophile or diene leads to a significant increase in the reaction rate.[1][2]

Recent computational studies have provided a more nuanced understanding, suggesting that the reduction of Pauli repulsion between the interacting orbitals of the reactants upon Lewis acid coordination is also a major contributing factor to the observed rate acceleration. By polarizing the π-system of the enone, the Lewis acid reduces the destabilizing steric and electronic repulsions in the transition state.

This activation by a Lewis acid not only accelerates the reaction but can also profoundly influence its stereochemical outcome, including regioselectivity, diastereoselectivity, and, with the use of chiral Lewis acids, enantioselectivity.[3][4]

Lewis_Acid_Activation cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction Enone Enone ActivatedComplex Enone-LA Complex (Lower LUMO) Enone->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex Product Product ActivatedComplex->Product Nucleophile Nucleophile/Diene Nucleophile->ActivatedComplex Attack on activated enone Diels_Alder_Workflow start Start setup 1. Reaction Setup - Flame-dried flask under N₂ - Add anhydrous CH₂Cl₂ start->setup cool 2. Cooling - Cool solvent to -78 °C setup->cool add_LA 3. Add Lewis Acid - Slowly add AlCl₃ cool->add_LA add_dienophile 4. Add Dienophile - Add cyclopentenone add_LA->add_dienophile add_diene 5. Add Diene - Add isoprene dropwise add_dienophile->add_diene react 6. Reaction - Stir at -78 °C for 2h add_diene->react quench 7. Quench - Add saturated NaHCO₃ solution react->quench workup 8. Workup - Separate layers - Extract aqueous layer with CH₂Cl₂ quench->workup dry 9. Dry and Concentrate - Dry organic layer over MgSO₄ - Concentrate in vacuo workup->dry purify 10. Purification - Column chromatography dry->purify end End Product purify->end

Caption: Experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (CH₂Cl₂) (0.5 M).

  • Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add aluminum chloride (AlCl₃) (1.0 eq.) to the stirred solvent.

  • Dienophile Addition: After the Lewis acid has dissolved, add cyclopentenone (1.0 eq.) dropwise via syringe. Stir the mixture for 15 minutes to allow for complexation.

  • Diene Addition: Slowly add isoprene (1.2 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.

II. The Michael Addition

The Michael addition, or conjugate addition, is a fundamental method for forming C-C bonds by the 1,4-addition of a nucleophile to an enone. Lewis acids are instrumental in activating the enone Michael acceptor and, in the case of chiral Lewis acids, controlling the stereochemistry of the newly formed stereocenters.

A. Comparison of Lewis Acid Catalysts

The choice of Lewis acid in a Michael addition can influence the reaction's yield and, particularly in asymmetric variants, the enantioselectivity.

Catalyst (mol%)Michael DonorMichael AcceptorSolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
Sc(OTf)₃ (10)IndanoneChalconeToluene-20188876 (S)[5]
Y(OTf)₃ (10)IndanoneChalconeToluene-20129270 (R)[5]
La(OTf)₃ (10)IndanoneChalconeToluene-20109365 (R)[5]
Dy(OTf)₃ (10)IndanoneChalconeToluene-20158872 (R)[5]
Chiral La-Na-AminodiolateThiophenolCyclohexenoneToluene/THF-400.39034[6]
LiAl((S)-BINOL)₂Diethyl malonateCyclopentenoneTHFReflux28367[7]

Lanthanide triflates are effective catalysts for the Michael addition, with different metals showing varying levels of enantioselectivity and even opposite enantiomeric outcomes with the same chiral ligand. [5]Heterobimetallic catalysts have also been developed and shown to be effective. [6]

B. Asymmetric Michael Addition with Chiral Lewis Acids

The enantioselective Michael addition is a well-established method for creating chiral molecules. A variety of chiral Lewis acid systems have been developed for this purpose.

Asymmetric_Michael_Cycle cluster_catalyst Catalytic Cycle Catalyst Chiral Lewis Acid (e.g., Sc(OTf)₃-ligand) Activated_Enone Chiral LA-Enone Complex Catalyst->Activated_Enone + Enone Enone Enone Enone->Activated_Enone Intermediate Enolate Intermediate Activated_Enone->Intermediate + Nucleophile Nucleophile Nucleophile Nucleophile->Intermediate Product Chiral Product Intermediate->Product Protonation Product->Catalyst - Catalyst

Caption: Catalytic cycle for an asymmetric Michael addition.

The mechanism of asymmetric induction by chiral Lewis acids involves the formation of a chiral complex with the enone. [3][4][8]This complex presents a sterically and electronically differentiated environment, guiding the incoming nucleophile to attack one face of the enone preferentially.

C. Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Cyclopentenone

This protocol is adapted from a procedure utilizing a chiral LiAl(BINOL)₂ catalyst. [7] Step-by-Step Methodology:

  • Catalyst Preparation:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add (S)-BINOL (1.05 eq.).

    • Add anhydrous tetrahydrofuran (THF).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a 1M solution of LiAlH₄ in THF (0.5 eq.) dropwise with stirring.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Michael Addition:

    • To the freshly prepared catalyst solution, add diethyl malonate (1.2 eq.) dropwise.

    • Following the malonate, add cyclopentenone (1.0 eq.) dropwise.

    • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture and quench by the addition of distilled water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the chiral Michael adduct. [7]

Conclusion

The selection of a Lewis acid catalyst is a critical parameter in optimizing reactions of enones. For simple rate enhancement and diastereoselectivity in Diels-Alder reactions, common Lewis acids like AlCl₃ and BF₃·OEt₂ are highly effective. For reactions requiring aqueous conditions, lanthanide triflates offer a robust and environmentally benign alternative. In the realm of asymmetric synthesis, a vast array of chiral Lewis acids are available to effect high levels of enantioselectivity in both Diels-Alder and Michael addition reactions. The comparative data and protocols provided in this guide serve as a valuable starting point for researchers to select the optimal catalyst for their specific synthetic challenges.

References

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A Comparative Guide to the Reactivity of Cyclic and Acyclic Enol Acetates for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced reactivity of key intermediates can dictate the success or failure of a synthetic campaign. Enol acetates, versatile precursors to enolates and valuable participants in a range of carbon-carbon bond-forming reactions, are a cornerstone of modern organic synthesis.[1][2] Their reactivity, however, is not uniform and is significantly influenced by their structure—specifically, whether the enol double bond is contained within a ring (cyclic) or is part of an open chain (acyclic).

This guide provides an in-depth comparison of the reactivity of cyclic and acyclic enol acetates. Moving beyond a simple catalog of reactions, we will explore the fundamental principles that govern their behavior, supported by experimental data and mechanistic insights to empower you in your synthetic endeavors.

I. The Nature of the Beast: Understanding Enol Acetate Reactivity

Enol acetates are stabilized enol derivatives that are generally less nucleophilic than their enolate counterparts but offer advantages in terms of stability, ease of handling, and regioselective generation.[3] Their reactions typically involve either regeneration of the enolate under basic or organometallic conditions or direct reaction with an electrophile, often with transition-metal catalysis. The geometry and electronic properties of the double bond are paramount to their reactivity, and it is here that the distinction between cyclic and acyclic systems becomes critical.

II. Head-to-Head Comparison: Reactivity in Key Transformations

The differential reactivity of cyclic and acyclic enol acetates is most pronounced in three major classes of reactions: hydrolysis, palladium-catalyzed allylic alkylation, and cycloaddition reactions.

A. Hydrolysis: A Tale of Two Mechanisms

The hydrolysis of enol acetates to their corresponding ketones can proceed via different mechanisms, and the structure of the enol acetate can influence the favored pathway.[4]

  • Acyclic Enol Acetates: These compounds can more readily adopt the optimal conformations required for efficient orbital overlap during hydrolysis.

  • Cyclic Enol Acetates: The constraints of the ring system can impose significant stereoelectronic effects.[5][6] For the hydrolysis to proceed efficiently, proper alignment of the orbitals is necessary, which may be hindered in a rigid cyclic structure.

Enol Acetate Type Relative Rate of Hydrolysis Key Influencing Factors
AcyclicGenerally FasterFreedom of rotation allows for optimal orbital alignment for protonation and nucleophilic attack.
CyclicGenerally SlowerRing constraints can hinder ideal stereoelectronic alignment, particularly in smaller ring systems. Ring strain can also play a role.

Experimental Protocol: Comparative Hydrolysis of Cyclic and Acyclic Enol Acetates

Objective: To determine the relative rates of acid-catalyzed hydrolysis of a representative cyclic and acyclic enol acetate.

Materials:

  • 1-Cyclohexenyl acetate (Cyclic Enol Acetate)

  • (E)-1-Acetoxy-1-propene (Acyclic Enol Acetate)

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Gas Chromatograph (GC) with a suitable column

Procedure:

  • Prepare 0.1 M stock solutions of 1-cyclohexenyl acetate and (E)-1-acetoxy-1-propene in THF.

  • In separate reaction vials, combine 1 mL of the respective enol acetate stock solution with 1 mL of THF and 0.5 mL of 1 M HCl.

  • Stir the reactions at room temperature.

  • At timed intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.

  • Quench the aliquot with 0.5 mL of saturated sodium bicarbonate solution and extract with 0.5 mL of diethyl ether.

  • Analyze the organic layer by GC to determine the ratio of remaining enol acetate to the ketone product.

  • Plot the percentage of enol acetate remaining versus time for both substrates to compare their rates of hydrolysis.

B. Palladium-Catalyzed Allylic Alkylation: A Dance of Sterics and Electronics

Palladium-catalyzed allylic alkylation is a powerful method for C-C bond formation, and enol acetates can serve as prochiral nucleophiles in these reactions.[1][2] The structure of the enol acetate plays a crucial role in the efficiency and stereoselectivity of this transformation.

  • Acyclic Enol Acetates: The conformational flexibility of acyclic enol acetates can be both an advantage and a disadvantage. While they can readily adopt a conformation to react, controlling the stereochemistry can be more challenging. The geometry of the enol acetate (E vs. Z) can also influence reactivity and the stereochemical outcome.[7]

  • Cyclic Enol Acetates: The rigid framework of cyclic enol acetates can lead to higher stereoselectivity. The defined conformation often directs the incoming electrophile to a specific face of the molecule. However, steric hindrance from the ring can sometimes slow down the reaction compared to less hindered acyclic counterparts.[8]

Enol Acetate Type Typical Yields Stereoselectivity Key Influencing Factors
AcyclicGood to ExcellentVariable, dependent on substrate and ligand control.Conformational flexibility, E/Z geometry of the double bond.
CyclicGood to ExcellentOften higher due to rigid conformation.Ring size, steric hindrance, and facial bias imposed by the ring.

Experimental Workflow: Palladium-Catalyzed Allylic Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Pd catalyst, ligand, and allyl carbonate in a flame-dried flask under inert atmosphere. add_enol Add the enol acetate (cyclic or acyclic) and solvent. start->add_enol react Heat the reaction mixture to the specified temperature and monitor by TLC or GC/MS. add_enol->react quench Quench the reaction and perform an aqueous work-up. react->quench purify Purify the crude product by column chromatography. quench->purify end end purify->end Characterize the product (NMR, MS) and determine yield and stereoselectivity.

Caption: Workflow for Pd-catalyzed allylic alkylation.

C. Cycloaddition Reactions: The Influence of Ring Strain and Geometry

Enol acetates can participate as the 2π-electron component in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to construct complex cyclic systems.[9][10][11] The inherent geometry of cyclic and acyclic enol acetates has a profound impact on their reactivity in these transformations.

  • Acyclic Enol Acetates: Their flexibility allows them to approach the diene or dipole in various conformations, which can sometimes lead to mixtures of diastereomers. The electronic nature of the substituents on the double bond also plays a significant role.

  • Cyclic Enol Acetates: The double bond is part of a rigid ring, which pre-organizes the molecule for cycloaddition. This can lead to enhanced reactivity and high stereoselectivity. However, significant ring strain in small rings (e.g., cyclobutenyl acetate) can alter the energy of the frontier molecular orbitals and influence reactivity.

Logical Relationship: Factors Influencing Cycloaddition Reactivity

G cluster_cyclic Cyclic Enol Acetate cluster_acyclic Acyclic Enol Acetate c1 Rigid Conformation c3 Pre-organization for Cycloaddition c1->c3 c2 Ring Strain c2->c3 Can increase or decrease reactivity reactivity Cycloaddition Reactivity & Selectivity c3->reactivity Often leads to higher selectivity a1 Conformational Flexibility a3 Potential for Diastereomeric Mixtures a1->a3 a2 E/Z Isomerism a2->a3 a3->reactivity Can lead to lower selectivity

Caption: Factors influencing cycloaddition outcomes.

III. Mechanistic Underpinnings: A Deeper Dive into Causality

The observed differences in reactivity can be rationalized by considering the underlying stereoelectronic and steric factors.

  • Stereoelectronic Effects: These relate to the influence of orbital alignment on reactivity.[5][6] For many reactions of enol acetates, a key step involves the interaction of the π-system of the double bond with other orbitals. The rigid nature of cyclic systems can either enforce or prevent the ideal orbital overlap, thereby accelerating or decelerating a reaction.

  • Steric Hindrance: The substituents on and around the double bond can sterically impede the approach of reagents. In cyclic systems, the ring itself can act as a significant steric barrier, directing attack to the less hindered face. In acyclic systems, steric interactions can influence the preferred conformation for the reaction.

  • Ring Strain: In small cyclic enol acetates, the release of ring strain can be a powerful driving force for a reaction. Conversely, the introduction of strain in a transition state can create a significant energy barrier.

IV. Conclusion for the Practicing Scientist

The choice between a cyclic and an acyclic enol acetate is a critical decision in synthetic planning that should be guided by the specific transformation being targeted.

  • For reactions where high stereoselectivity is paramount, a cyclic enol acetate is often the superior choice due to its rigid conformation.

  • When substrate scope and the avoidance of potential steric hindrance are the primary concerns, an acyclic enol acetate may offer greater flexibility.

By understanding the fundamental principles that govern the reactivity of these versatile intermediates, researchers can make more informed decisions, leading to more efficient and selective syntheses. The experimental protocols and mechanistic frameworks provided in this guide serve as a starting point for further exploration and optimization in your own laboratory.

References

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The Efficacy of 3-Acetoxy-2-cyclohexen-1-one as a Michael Acceptor: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of covalent drug discovery, the rational selection of a Michael acceptor "warhead" is a critical determinant of a therapeutic candidate's success. This guide provides an in-depth, objective comparison of 3-Acetoxy-2-cyclohexen-1-one, a cyclic enone, against other commonly employed Michael acceptors. By examining its chemical properties, reactivity, and potential biological implications, supported by available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their covalent inhibitor design strategies.

The Michael Addition Reaction in Covalent Drug Design: A Mechanistic Overview

The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry where a nucleophile adds to an α,β-unsaturated carbonyl compound.[1] In the context of drug development, the nucleophile is often a cysteine or lysine residue on a target protein, and the α,β-unsaturated carbonyl is the Michael acceptor "warhead" integrated into the drug molecule.[2] This reaction results in the formation of a stable covalent bond between the drug and its protein target, offering pharmacological advantages such as prolonged duration of action and enhanced potency.[3]

The reactivity of a Michael acceptor is governed by the electrophilicity of its β-carbon, which is influenced by the electron-withdrawing nature of the conjugated system.[4][5] A delicate balance of reactivity is paramount; the warhead must be reactive enough to bind to its intended target but not so reactive that it engages in off-target interactions with other biological nucleophiles, such as glutathione (GSH), which can lead to toxicity.[2]

Michael_Addition cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Michael_Acceptor Michael Acceptor (e.g., this compound) TS Enolate Intermediate Michael_Acceptor->TS Nucleophile Protein Nucleophile (e.g., Cysteine Thiolate) Nucleophile->TS Nucleophilic Attack Covalent_Adduct Covalent Drug-Protein Adduct TS->Covalent_Adduct Protonation

Caption: The general mechanism of a Michael addition reaction in covalent drug design.

Profiling this compound: A Cyclic Enone Scaffold

This compound belongs to the family of α,β-unsaturated cyclic ketones, commonly known as cyclohexenones. The core cyclohexenone structure presents a conformationally restrained scaffold which can be advantageous for fitting into specific binding pockets. The acetoxy group at the 3-position is an important feature. As a potential leaving group, it could influence the reaction mechanism, potentially leading to a more complex interaction with the target protein beyond a simple Michael addition. However, in the context of a standard Michael addition, its electron-withdrawing nature is expected to enhance the electrophilicity of the β-carbon, thereby increasing its reactivity compared to the parent 2-cyclohexen-1-one.

Comparative Efficacy Analysis: Reactivity and Cytotoxicity

A crucial aspect of evaluating a Michael acceptor is its reactivity towards biologically relevant thiols, such as the amino acid cysteine and the endogenous antioxidant glutathione (GSH).[6] High reactivity with GSH can lead to rapid clearance of the drug and potential toxicity due to GSH depletion.[7][8]

Reactivity Comparison

To provide a quantitative comparison, we have compiled available kinetic data for the reaction of various Michael acceptors with thiols. Due to the lack of specific data for this compound, we have included data for 2-cyclohexen-1-one as a proxy for a cyclic enone scaffold.

Michael AcceptorThiolSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Relative ReactivityReference
2-Cyclohexen-1-one N-Acetylcysteine~0.03Low[6]
Acrylamide CysteineVaries (e.g., 0.1-10)Moderate[9]
Maleimide CysteineHigh (e.g., >100)High[5]
Vinyl Sulfone CysteineModerate to HighModerate to High[10]

Note: The reactivity of acrylamides and vinyl sulfones can be significantly tuned by substituents.

The data suggests that the parent 2-cyclohexen-1-one exhibits a relatively low reactivity towards thiols compared to more commonly used Michael acceptors like acrylamides and maleimides.[6] This lower intrinsic reactivity could be advantageous in minimizing off-target reactions. The addition of the acetoxy group in this compound is anticipated to increase this reactivity, potentially positioning it within a more desirable "tunable" range, similar to substituted acrylamides.

Reactivity_Spectrum cluster_low Low Reactivity cluster_moderate Moderate/Tunable Reactivity cluster_high High Reactivity Cyclohexenone 2-Cyclohexen-1-one AcetoxyCyclohexenone This compound (Predicted) Acrylamides Acrylamides VinylSulfones Vinyl Sulfones Maleimides Maleimides

Caption: A conceptual diagram illustrating the predicted reactivity spectrum of Michael acceptors.

Cytotoxicity Comparison

The cytotoxic profile of a Michael acceptor is a critical parameter in drug development. High, non-specific cytotoxicity is a major liability. While direct comparative cytotoxicity data for this compound against other Michael acceptors is limited, studies on various cyclohexenone derivatives have demonstrated their potential as anti-cancer agents, with some exhibiting selective toxicity towards cancer cell lines.[11][12][13]

Compound/ClassCell Line(s)IC₅₀/CC₅₀ (µM)ObservationsReference
2-Cyclohexen-1-one V79 (Chinese Hamster Lung)LC₅₀: ~4750Moderate cytotoxicity.[7]
Bis(arylidene)cyclohexanones Various human tumor cell linesLow µM rangeSelectively toxic to colon and leukemia cells.[11]
Acrylamide-containing drugs (e.g., Ibrutinib) Various cancer cell linesnM to low µMPotent and selective.[14]
Maleimide-drug conjugates Various cancer cell linesnM to low µMHighly potent, often used in ADCs.[5]

The available data suggests that the cyclohexenone scaffold can be functionalized to achieve potent and selective cytotoxicity. The acetoxy group in this compound, along with other potential modifications to the ring, offers opportunities to fine-tune its biological activity and therapeutic index.

Experimental Protocols for Efficacy Evaluation

To facilitate a direct and robust comparison of this compound with other Michael acceptors, the following experimental protocols are recommended.

Protocol for Determining Second-Order Rate Constants of Thiol Addition

This protocol outlines a method to determine the second-order rate constant (k₂) for the reaction of a Michael acceptor with a model thiol, such as N-acetylcysteine, which mimics the reactivity of a cysteine residue.[3]

Materials:

  • Michael acceptor of interest (e.g., this compound)

  • N-acetylcysteine

  • Phosphate buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of the Michael acceptor and N-acetylcysteine in an appropriate solvent (e.g., DMSO) and dilute to the final desired concentrations in PBS.

  • Maintain a constant temperature (e.g., 25°C or 37°C) for all solutions and the spectrophotometer cuvette holder.

  • Initiate the reaction by mixing the Michael acceptor and a pseudo-first-order excess of N-acetylcysteine in a quartz cuvette.

  • Monitor the decrease in absorbance of the Michael acceptor at its λ_max over time.

  • Fit the absorbance versus time data to a single exponential decay curve to obtain the pseudo-first-order rate constant (k_obs).

  • Repeat the experiment with varying concentrations of N-acetylcysteine.

  • Plot k_obs versus the concentration of N-acetylcysteine. The slope of the resulting linear fit will be the second-order rate constant (k₂).

Kinetic_Assay_Workflow Start Prepare Stock Solutions Mix Mix Michael Acceptor and excess Thiol in Cuvette Start->Mix Monitor Monitor Absorbance vs. Time Mix->Monitor Calculate_kobs Calculate k_obs from Exponential Decay Fit Monitor->Calculate_kobs Repeat Repeat with different Thiol Concentrations Calculate_kobs->Repeat Plot Plot k_obs vs. [Thiol] Repeat->Plot Calculate_k2 Determine k₂ from the Slope of the Line Plot->Calculate_k2 End Obtain Second-Order Rate Constant Calculate_k2->End

Caption: Workflow for the kinetic analysis of a Michael addition reaction.

Protocol for In Vitro Cytotoxicity Assay

This protocol describes a standard MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) of a Michael acceptor in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Michael acceptor of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the Michael acceptor in complete cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the Michael acceptor. Include vehicle control wells.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability versus the logarithm of the Michael acceptor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound presents an intriguing, yet underexplored, Michael acceptor for covalent drug design. Its cyclic scaffold offers conformational rigidity, which can be exploited for selective targeting, while the acetoxy group provides a handle for tuning reactivity. Based on the analysis of the parent 2-cyclohexen-1-one, it is plausible that this compound possesses a moderate and potentially tunable reactivity profile, which is a desirable characteristic for minimizing off-target effects.

However, the lack of direct comparative experimental data is a significant knowledge gap. To fully assess the potential of this compound, further studies are imperative. Specifically, head-to-head comparisons of its reactivity with a panel of thiols and its cytotoxicity against a broad range of cancer and normal cell lines, benchmarked against established Michael acceptors, are necessary. Such data will be invaluable in determining whether this cyclic enone can be a valuable addition to the medicinal chemist's toolbox for the development of the next generation of covalent therapeutics.

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  • Carini, M., et al. (2004). Covalent modification of amino acid nucleophiles by the lipid peroxidation products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal. Chemical Research in Toxicology, 17(12), 1663-1673. [Link][34]

  • Enolate. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link][35]

  • Khan Academy. (n.d.). Covalent modifications to enzymes. [Link][36]

  • Prashar, D. (2015). Covalent Modification that Enhances Protein Properties and Functions a. SURFACE at Syracuse University. [Link][37]

  • Gholami, M., et al. (2019). Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. Pharmaceutical and Biomedical Research, 5(2), 27-33. [Link][38]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. [Link][39]

  • Klein, J., et al. (2021). Activation of 2‐Cyclohexenone by BF3 Coordination: Mechanistic Insights from Theory and Experiment. Angewandte Chemie International Edition, 60(19), 10155-10161. [Link][40]

  • Le, N. A., et al. (2012). U.S. Patent No. 8,093,432. Washington, DC: U.S. Patent and Trademark Office. [41]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link][42]

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A Comprehensive Guide to the Characterization of Regioisomers Formed from 3-Acetoxy-2-cyclohexen-1-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-2-cyclohexen-1-one is a versatile building block in organic synthesis, prized for its dual reactivity as an enone and a protected β-dicarbonyl compound. Its reactions with nucleophiles can lead to the formation of various regioisomers, the selective synthesis and characterization of which are crucial for the development of complex molecular architectures in pharmaceuticals and other advanced materials. This guide provides an in-depth comparison of the formation and characterization of these regioisomers, supported by mechanistic insights, detailed experimental protocols, and spectroscopic data. By understanding the factors that govern regioselectivity, researchers can gain precise control over their synthetic outcomes.

Synthesis of this compound

The starting material, this compound, can be readily prepared from the commercially available cyclohexane-1,3-dione. The synthesis involves the enolization of the dione followed by acetylation.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclohexane-1,3-dione

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve cyclohexane-1,3-dione (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield this compound.

Reactions of this compound: A Comparative Analysis of Regioselectivity

The reactions of this compound are dominated by its α,β-unsaturated ketone moiety. Nucleophilic attack can occur at two primary positions: the carbonyl carbon (C1) in a 1,2-addition, or the β-carbon (C3) in a 1,4-conjugate addition (Michael addition). The regiochemical outcome is highly dependent on the nature of the nucleophile, often categorized by the principles of Hard and Soft Acids and Bases (HSAB) theory.

  • Hard Nucleophiles (e.g., organolithium reagents, Grignard reagents) are primarily driven by electrostatic interactions and tend to attack the harder electrophilic center, the carbonyl carbon (C1), leading to 1,2-addition products.

  • Soft Nucleophiles (e.g., organocuprates, enolates, thiols) are more influenced by orbital interactions and preferentially attack the softer electrophilic center, the β-carbon (C3), resulting in 1,4-conjugate addition.

The acetoxy group at C3 can also be a leaving group, particularly under basic conditions, leading to further transformations.

Caption: Regioselective reaction pathways of this compound.

Case Study 1: Conjugate Addition of Organocuprates

Organocuprates, such as lithium dimethylcuprate ((CH₃)₂CuLi), are classic soft nucleophiles that reliably undergo 1,4-conjugate addition to α,β-unsaturated ketones.[1][2][3] The reaction with this compound is expected to yield the 1,4-adduct, which upon protonation of the resulting enolate, gives 3-acetoxy-3-methylcyclohexan-1-one. Subsequent hydrolysis of the acetate can lead to 3-hydroxy-3-methylcyclohexan-1-one.

Experimental Protocol: Reaction with Lithium Dimethylcuprate

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) solution in diethyl ether

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend CuI (1.0 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C and add MeLi solution (2.0 eq) dropwise. The solution will typically change color, indicating the formation of the Gilman reagent.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it slowly to the organocuprate solution via cannula.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Case Study 2: Michael Addition of a Malonate Enolate

Stabilized enolates, such as that derived from diethyl malonate, are also soft nucleophiles that participate in Michael additions.[4] The reaction with this compound is expected to proceed via a 1,4-addition mechanism. The acetoxy group can act as a leaving group in a subsequent intramolecular cyclization or elimination, depending on the reaction conditions.

Experimental Protocol: Michael Addition with Diethyl Malonate

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Dilute hydrochloric acid

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 eq) in anhydrous ethanol.

  • To this solution, add diethyl malonate (1.2 eq) dropwise at room temperature to form the enolate.

  • Add a solution of this compound (1.0 eq) in ethanol to the enolate solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Characterization of Regioisomers

The unambiguous characterization of the resulting regioisomers is paramount. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is employed for this purpose.

Spectroscopic Data Comparison
Spectroscopic Feature 1,2-Addition Product (Hypothetical) 1,4-Addition Product (Expected)
¹H NMR Absence of the enone proton signal. Presence of a new olefinic proton signal. Appearance of a hydroxyl proton signal.Disappearance of the enone proton signal. Appearance of signals for the newly introduced alkyl group at C3. Methylene protons adjacent to the carbonyl will show distinct splitting patterns.
¹³C NMR Disappearance of the carbonyl carbon signal around 200 ppm, replaced by a signal for a hydroxyl-bearing carbon around 70-80 ppm. Two olefinic carbon signals will be present.The carbonyl carbon signal will be retained (around 210 ppm). A new quaternary carbon signal will appear at C3. The signal for the newly introduced alkyl group will be present.
IR Spectroscopy Absence of the conjugated ketone C=O stretch (around 1670 cm⁻¹). Presence of a C=C stretch (around 1650 cm⁻¹) and a broad O-H stretch (around 3400 cm⁻¹).Retention of a saturated ketone C=O stretch (around 1715 cm⁻¹). The C=O stretch of the acetate will be present (around 1740 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the addition of the nucleophile.Molecular ion peak corresponding to the addition of the nucleophile. Fragmentation patterns will differ from the 1,2-adduct.

Note: The exact chemical shifts and coupling constants will depend on the specific nucleophile used and the stereochemistry of the product.

Chromatographic Separation of Regioisomers

In cases where a mixture of regioisomers is formed, their separation is essential for obtaining pure compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[5] The choice of the stationary phase and mobile phase is critical for achieving good resolution.

General HPLC Separation Protocol
  • Column: A reversed-phase C18 column is a good starting point for moderately polar compounds. For more challenging separations of positional isomers, a phenyl-functionalized stationary phase may offer better selectivity.[6]

  • Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol is typically used.

  • Detection: UV detection at a wavelength where the compounds absorb is common.

Caption: General workflow for the HPLC separation of regioisomers.

Conclusion

The reactions of this compound provide a rich platform for the synthesis of diverse cyclohexanone derivatives. The regiochemical outcome of these reactions is a predictable function of the nucleophile's electronic properties, as rationalized by HSAB theory. Careful selection of reagents and reaction conditions allows for the selective formation of either 1,2- or 1,4-addition products. The unambiguous characterization of these regioisomers relies on a comprehensive analysis of their spectroscopic data, particularly ¹H and ¹³C NMR. In instances of mixed product formation, chromatographic techniques such as HPLC are indispensable for the isolation of pure compounds. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of this compound and effectively characterize the resulting regioisomeric products.

References

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674). Available at: [Link]

  • Hassan, E. A., et al. (2014). 1, 3-cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions. International Journal of Current Research, 6(11), 9583-9637.
  • SIELC Technologies. (n.d.). Separation of Cyclohexanone on Newcrom R1 HPLC column. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Regioselectivity of Michael Additions to Methylcyclohexenones. BenchChem Technical Support Team.
  • Royal Society of Chemistry. (2019). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC Advances.
  • PubChem. (n.d.). 3,5-Diphenyl-2-cyclohexen-1-one. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano. Retrieved from [Link]

  • Hassan, E. A., et al. (2014). , 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. International Journal of Current Research, 6(11), 9583-9637.
  • BMRB. (n.d.). bmse000405 Cyclohexanone at BMRB. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Retrieved from [Link]

  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Chatfield, D. C., et al. (n.d.). Theoretical and Experimental Study of the Regioselectivity of Michael Additions. FIUnix Faculty Sites.
  • Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 7(86), 54763-54773.
  • Zhang, Y., et al. (2023). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[1]arene Cocrystals Accompanied by Vapochromic Behavior. Molecules, 28(11), 4398.

  • SciSpace. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US6861512B2 - Separation of olefinic isomers.
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-cyclohexene-1,4-dione. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 11). Gilman Reagent & Organocuprates [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

  • Professor Dave Explains. (2019, December 13). Organocuprates (Gilman Reagents) [Video]. YouTube. [Link]

  • PubChem. (n.d.). 1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Acetoxy-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 3-Acetoxy-2-cyclohexen-1-one (CAS No. 57918-73-7). As a research chemical, its handling and disposal demand a thorough understanding of its chemical characteristics and the regulatory landscape governing laboratory waste. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity and explaining the scientific rationale behind each step to ensure both personal safety and environmental compliance.

Hazard Profile and Chemical Characterization

Effective disposal begins with a comprehensive understanding of the substance's hazards. While specific toxicological data for this compound is limited, its structural similarity to 2-cyclohexen-1-one allows for a robust hazard assessment based on established data for this class of compounds. The primary hazards include potential irritation and harmful effects if ingested or inhaled.[1]

Table 1: Physicochemical and Hazard Data for this compound

PropertyValue / InformationSource
Chemical Formula C₈H₁₀O₃[2]
Molecular Weight 154.16 g/mol
Appearance Colorless to light yellow liquid[3]
Boiling Point 98-100 °C at 3 Torr
Inferred Hazards Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[1]
Waste Classification Regulated Chemical Waste / Hazardous Waste. Must be managed according to local, state, and federal regulations.[1][4]

The presence of the enone functional group suggests reactivity, and the acetate group can be hydrolyzed, particularly in the presence of strong acids or bases. Therefore, segregation from incompatible materials is a critical first step in its disposal pathway to prevent unintended chemical reactions.[1]

Mandatory Safety Protocols: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory to mitigate exposure risks.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene.[5] Discard gloves immediately if contamination occurs and wash hands thoroughly.

  • Eye Protection : Use safety glasses with side-shields or chemical splash goggles to protect against splashes.[5]

  • Skin and Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned. For tasks with a higher risk of splashing, such as managing a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection : All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of vapors.[5]

Disposal Workflow and Decision Diagram

The proper disposal route depends on the nature and quantity of the waste. The following diagram outlines the decision-making process for safely managing waste streams containing this compound.

G Disposal Decision Workflow for this compound A Waste Generation (Pure compound, solution, or contaminated material) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Consult Spill Management Protocol (Section 5) C->D Yes E Characterize Waste Stream C->E No F Pure Compound / Bulk Solution E->F G Contaminated Solids (PPE, paper towels, absorbent) E->G H Aqueous Solution (e.g., from extractions) E->H I Collect in designated NON-HALOGENATED ORGANIC WASTE container F->I J Collect in designated SOLID HAZARDOUS WASTE container G->J K Collect in designated AQUEOUS HAZARDOUS WASTE container H->K L Securely cap and label container with full chemical name, hazards, and date I->L J->L K->L M Store in Satellite Accumulation Area (SAA) Away from incompatibles L->M N Request pickup by Environmental Health & Safety (EHS) M->N

Caption: Decision workflow for safe disposal of this compound waste.

Step-by-Step Disposal and Decontamination Protocol

Adherence to a systematic procedure is essential for regulatory compliance and safety. Laboratories are considered hazardous waste generators and must follow guidelines established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]

Part A: Waste Segregation and Container Management
  • Identify Waste Stream : Classify waste containing this compound as a non-halogenated organic hazardous waste. Do not mix it with halogenated solvents or other incompatible waste streams.[4]

  • Select a Compatible Container : Use a designated hazardous waste container that is in good condition, made of a compatible material (e.g., polyethylene or glass for liquids), and has a secure, screw-on cap.[4][6] The container must be able to prevent leaks.[6]

  • Proper Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all other constituents.[9][10] The label must also indicate the associated hazards (e.g., Irritant, Harmful).

Part B: Waste Collection
  • For Bulk/Unused Product : Carefully transfer the chemical into the designated hazardous waste container inside a chemical fume hood. Use a funnel to prevent spills.

  • For Contaminated Labware (e.g., glassware) : Rinse the glassware with a small amount of a suitable solvent (e.g., acetone or ethanol). The first rinse (rinsate) is considered acutely hazardous and must be collected in the designated hazardous waste container. Subsequent rinses can be managed according to standard laboratory procedures for solvent waste.

  • For Contaminated Solids (e.g., gloves, weigh boats, absorbent pads) : Place all contaminated solid materials into a designated solid hazardous waste container, typically a lined pail or drum.[8] Do not dispose of these items in the regular trash.

Part C: Storage and Final Disposal
  • Satellite Accumulation Area (SAA) : Keep the sealed and labeled waste container in a designated SAA.[9][10] This area must be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Accumulation Limits : Do not exceed the accumulation limits for your facility's generator status (e.g., 55 gallons for hazardous waste in an SAA).[11]

  • Arrange for Pickup : Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal.[4] Disposal will typically occur via incineration or fuel blending by a licensed hazardous waste vendor.[10]

Emergency Protocol: Spill Management

Accidental spills must be managed immediately and safely.

  • Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and contact EHS.

  • Control Ignition Sources : If the material is near any ignition sources, and it is safe to do so, remove them.

  • Contain the Spill : Use a spill kit with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste : Using non-sparking tools, carefully scoop the absorbent material into a designated hazardous waste container.[1]

  • Decontaminate : Clean the spill area with soap and water. All materials used for decontamination, including wipes and gloves, must be disposed of as solid hazardous waste.

  • Documentation : Report the spill to your laboratory supervisor and EHS office as required by your institution's Chemical Hygiene Plan.[12]

By adhering to these scientifically grounded and procedurally detailed guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe working environment and responsible environmental stewardship.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Laboratory. (2020). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2005). Reassessment of Thress Exemptions from the Requirement of a Tolerance for Cyclohexane and Cyclohexanone. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Procedures for Disposal of Hazardous Waste. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 3-Acetoxy-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational directives for the handling of 3-Acetoxy-2-cyclohexen-1-one in a laboratory setting. As a research chemical, it is imperative to treat this compound with the utmost care, adhering to stringent safety measures to protect personnel and the environment. The following procedures are based on established best practices for handling structurally similar hazardous chemicals and are designed to provide a self-validating system of safety.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: May be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.[1][3]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[3]

  • Flammability: Assumed to be a flammable liquid and vapor.[1][3]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should identify potential exposure scenarios and establish control measures to mitigate risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE should be based on the specific tasks being performed and the potential for exposure.

Task Required PPE Rationale
Weighing and Aliquoting - Chemical Splash Goggles- Nitrile Gloves (double-gloved)- Lab Coat- Closed-toe ShoesProtects against accidental splashes and skin contact.
Solution Preparation and Transfers - Chemical Splash Goggles and Face Shield- Nitrile Gloves (double-gloved)- Chemical-resistant Apron over Lab Coat- Closed-toe ShoesProvides an additional layer of protection for the face and body during procedures with a higher risk of splashing.
Large-Scale Operations (>50g) - Full-face Respirator with appropriate cartridges- Chemical-resistant Coveralls- Chemical-resistant Gloves- Chemical-resistant BootsEnsures maximum protection in scenarios with a higher potential for vapor inhalation and significant skin contact.
Emergency Spill Response - Self-Contained Breathing Apparatus (SCBA)- Fully Encapsulating Chemical Protective Suit- Chemical-resistant Gloves- Chemical-resistant BootsProvides the highest level of protection in an uncontrolled environment.

Note: Always inspect PPE for integrity before use and replace any damaged items. Used gloves and other disposable PPE should be disposed of as hazardous waste.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Engineering Controls

All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] The fume hood should have adequate airflow and be located in an area with minimal traffic. An eyewash station and safety shower must be readily accessible.[2]

Procedural Guidelines
  • Work Area: Designate a specific area within the fume hood for handling this compound. Keep the work area clean and uncluttered.

  • Quantities: Handle the smallest quantity of the chemical necessary for the experiment.

  • Transfers: Use appropriate tools such as spatulas or powder funnels for solid transfers to minimize dust generation. For liquid transfers, use a calibrated pipette or a syringe.

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.[1]

Storage

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2] It should be stored separately from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2] The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures: A Plan for the Unexpected

In the event of an emergency, a swift and informed response is crucial.

Spill Response

The following workflow outlines the immediate actions to be taken in the event of a chemical spill.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment Assessment cluster_Response Response cluster_Decontamination_Disposal Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Hazard (Consult SDS for parent compound) Isolate->Assess SmallSpill Small Spill: - Don appropriate PPE - Absorb with inert material - Collect in sealed container Assess->SmallSpill Small & Controllable LargeSpill Large Spill: - Evacuate the lab - Contact EHS/Emergency Response Assess->LargeSpill Large or Uncontrolled Decontaminate Decontaminate the Area SmallSpill->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose

Sources

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Retrosynthesis Analysis

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3-Acetoxy-2-cyclohexen-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.